molecular formula C₁₀H₄D₁₅NO₃ B1161440 N-Octanoyl-d15-glycine

N-Octanoyl-d15-glycine

Cat. No.: B1161440
M. Wt: 216.36
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Description

N-Octanoyl-d15-glycine, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₄D₁₅NO₃ and its molecular weight is 216.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₀H₄D₁₅NO₃

Molecular Weight

216.36

Synonyms

N-(1-Oxooctyl-d15)glycine;  Capryloyl-d15-glycine;  Lipacide C 8G

Origin of Product

United States

Foundational & Exploratory

N-Octanoyl-d15-glycine: Structural Characterization and Bioanalytical Applications

[1]

Executive Summary

This compound (also known as N-(1-Oxooctyl-d15)glycine) is the perdeuterated isotopologue of N-octanoylglycine.[1] It serves as the "gold standard" internal reference for quantifying medium-chain acylglycines in biological matrices. Its primary utility lies in the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency , where it acts as a normalization anchor to correct for ionization suppression and extraction variability in LC-MS/MS workflows.

By possessing a mass shift of +15 Da relative to the endogenous analyte, this molecule eliminates isotopic interference (crosstalk) from natural

Chemical Identity and Physicochemical Properties[2]

Structural Analysis

The molecule consists of a glycine head group conjugated to a fully deuterated octanoic acid (caprylic acid) tail via an amide linkage. The "d15" designation indicates that all 15 hydrogen atoms on the octanoyl chain have been replaced with deuterium (

  • Chemical Name: N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecadeuteriooctanoyl)glycine

  • Molecular Formula:

    
    
    
  • Exact Mass: 216.35 g/mol (Calculated)[1]

  • Unlabeled Analog Mass: 201.26 g/mol [2]

  • CAS Number (Unlabeled): 14246-53-8[2][3][4]

  • Solubility: Soluble in methanol, DMSO, and ethanol. Sparingly soluble in water unless pH is adjusted > 6.0.

Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity, highlighting the deuterated fatty acyl chain distinct from the non-deuterated glycine moiety.

Caption: Modular breakdown of this compound showing the deuterated hydrophobic tail linked to the polar glycine head.

Biological Significance and Mechanism of Action[7]

The MCAD Deficiency Marker

In healthy mitochondria, medium-chain fatty acids are oxidized via Beta-Oxidation. When the Medium-Chain Acyl-CoA Dehydrogenase (MCAD) enzyme is defective, C8-Acyl-CoA accumulates.

To detoxify the cell, the enzyme Glycine N-Acyltransferase (GLYAT) conjugates the accumulated Octanoyl-CoA with glycine, forming N-Octanoylglycine , which is then excreted in urine. Therefore, elevated N-Octanoylglycine is a pathognomonic marker for MCAD deficiency.

Metabolic Pathway Visualization

The following flow chart details the diversion of metabolic flux that necessitates the use of this standard.

MCAD_PathwayFattyAcidMedium Chain Fatty Acids(Octanoate)AcylCoAOctanoyl-CoAFattyAcid->AcylCoAActivationMCAD_EnzMCAD EnzymeAcylCoA->MCAD_EnzSubstrateGLYATGlycine N-Acyltransferase(GLYAT)AcylCoA->GLYATDetoxification ShuntBetaOxBeta-Oxidation(Mitochondria)MCAD_Enz->BetaOxNormal PathBlockMETABOLIC BLOCK(MCAD Deficiency)MCAD_Enz->BlockMutationBlock->AcylCoAAccumulationProductN-Octanoylglycine(Diagnostic Marker)GLYAT->Product+ GlycineUrineExcretion in UrineProduct->UrineClearance

Caption: Pathway illustrating the accumulation of Octanoyl-CoA and its conversion to N-Octanoylglycine in MCAD deficiency.

Synthesis and Preparation

Synthetic Route

The synthesis typically utilizes a Schotten-Baumann reaction or Carbodiimide coupling. The critical reagent is Perdeuterated Octanoic Acid (d15) .

  • Activation: React Octanoic-d15 acid with Thionyl Chloride (

    
    ) or Oxalyl Chloride to form Octanoyl-d15-chloride .
    
  • Conjugation: Add the acid chloride dropwise to a solution of Glycine in aqueous NaOH (Schotten-Baumann conditions) or an organic base (TEA/DIPEA) in DCM.

  • Acidification: The reaction mixture is acidified (pH ~2) to precipitate the free acid form of this compound.

  • Purification: Recrystallization from Hexane/Ethyl Acetate to remove unreacted fatty acids.

Quality Control Parameters
ParameterSpecificationMethod
Purity > 98%HPLC-UV (210 nm)
Isotopic Enrichment > 99 atom % D

H-NMR (Absence of alkyl protons)
Identity MS Parent Ion [M-H]⁻m/z 215.35
Melting Point 105–109 °CCapillary Method

Analytical Protocol: LC-MS/MS Quantification

Rationale for d15 Labeling

Using a d15 label provides a mass shift of +15 Da. This is superior to smaller labels (e.g., d2-glycine) because it moves the internal standard (IS) completely out of the isotopic envelope of the endogenous analyte.

  • Endogenous Analyte (M): m/z 202

  • M+1 (C13 isotope): m/z 203

  • Internal Standard (d15): m/z 217

Sample Preparation (Urine/Plasma)

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) for absolute quantification.

  • Stock Solution: Dissolve 1 mg this compound in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Working Standard: Dilute stock to 10 µM in Methanol.

  • Extraction:

    • Aliquot 50 µL of patient urine/plasma.

    • Add 10 µL of Working Standard (Internal Standard).

    • Add 200 µL Acetonitrile (protein precipitation).

    • Vortex (30 sec) and Centrifuge (10,000 x g, 5 min).

    • Transfer supernatant to autosampler vial.

    • Note: Evaporation and reconstitution in mobile phase is recommended for high sensitivity.

Mass Spectrometry Settings (MRM Mode)

The analysis is typically performed in Negative Electrospray Ionization (ESI-) mode due to the acidic nature of the carboxylic acid, or Positive (ESI+) for higher sensitivity depending on the instrument.

MRM Transitions (ESI Negative Mode):

  • Analyte (Unlabeled):

    
     (Loss of glycine moiety)
    
  • Internal Standard (d15):

    
    
    
    • Note: The fragment ion (m/z 74, Glycine-H) is identical for both because the glycine part is unlabeled. The discrimination occurs at the precursor ion stage (200 vs 215).

MRM Transitions (ESI Positive Mode):

  • Analyte (Unlabeled):

    
     (Glycine+H) or 
    
    
    (Octanoyl+)
  • Internal Standard (d15):

    
     (Glycine+H)
    
    • Note: The +15 mass shift is retained in the precursor.

MS_Workflowcluster_MSTandem MS (MRM)SampleBiological Sample(Urine/Plasma)SpikeSpike IS(this compound)Sample->SpikeLCLC Separation(C18 Column)Spike->LCESIESI Source(Ionization)LC->ESIQ1Q1 FilterSelect PrecursorsESI->Q1Q2Collision CellFragmentationQ1->Q2Q1->Q2202 (Nat)217 (d15)Q3Q3 FilterSelect FragmentsQ2->Q3DetectorDetectorQ3->Detector76 (Glycine)

Caption: LC-MS/MS workflow showing the parallel processing of analyte and d15-standard through the quadrupole filters.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 131708693, this compound. PubChem. Available at: [Link]

  • Rashed, M. S., et al. (1995). Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and acylglycines profiling using automated electrospray tandem mass spectrometry. Pediatric Research. Available at: [Link]

  • Costa, C. G., et al. (2000). Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-MS and HPLC-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • GeneReviews. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. NCBI Bookshelf. Available at: [Link]

N-Octanoyl-d15-glycine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Precision Internal Standards for Metabolomics & Clinical Diagnostics

Part 1: Chemical Identity & Physicochemical Profile

N-Octanoyl-d15-glycine is a stable isotope-labeled conjugate of octanoic acid (caprylic acid) and glycine. It serves as a critical internal standard (IS) in the quantitative analysis of acylglycines, particularly for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Data Matrix
PropertySpecification
Chemical Name N-(Octanoyl-d15)glycine; Capryloyl-d15-glycine
Analyte Class Acylglycine (Fatty Acid Metabolite)
Molecular Formula

Exact Molecular Weight 216.36 g/mol
Unlabeled Parent MW 201.26 g/mol
Mass Shift +15 Da (vs. Unlabeled)
CAS Number (Labeled) Not Formally Assigned (Refer to Unlabeled CAS: 14246-53-8)
Solubility Soluble in Methanol, DMSO, Ethanol; Sparingly soluble in water
pKa ~3.6 (Carboxylic acid moiety)

Technical Note on CAS: As with many custom stable isotopes, a specific CAS registry number for the d15 isotopologue is not indexed in major public chemical repositories. Regulatory documentation should reference the unlabeled parent CAS (14246-53-8 ) with the explicit suffix "Isotopically Labeled d15".

Part 2: Critical Utility & Mechanism
Why Deuterium-15 (d15)?

In quantitative mass spectrometry, the choice of internal standard dictates the accuracy of the assay. This compound offers a +15 Da mass shift relative to the endogenous analyte (N-Octanoylglycine).

  • Elimination of Cross-Talk: Lower order isotopes (d3, d5) often suffer from isotopic overlap with the natural abundance envelope of the analyte (M+1, M+2, etc.). A +15 shift places the IS signal far beyond the isotopic window of the endogenous molecule, ensuring zero signal interference.

  • Chromatographic Co-Elution: The d15 variant retains nearly identical lipophilicity to the endogenous target. This ensures they co-elute, subjecting the IS to the exact same matrix effects (ion suppression/enhancement) as the analyte, providing "true" normalization.

Biological Context: MCAD Deficiency

Under normal mitochondrial beta-oxidation, medium-chain fatty acids are broken down. When MCAD is deficient, octanoyl-CoA accumulates. The body attempts to detoxify this accumulation by conjugating it with glycine via Glycine N-Acyltransferase (GLYAT) , forming N-Octanoylglycine. Elevated levels in urine or blood are pathognomonic for MCAD deficiency.

Part 3: Synthesis & Structural Logic

The synthesis typically follows a Schotten-Baumann reaction pathway, coupling fully deuterated octanoyl chloride with glycine under basic conditions.

Synthesis OctAcid Octanoic Acid-d15 (C8D15COOH) OctChloride Octanoyl Chloride-d15 (Activated Acyl) OctAcid->OctChloride SOCl2 / Reflux Intermediate Tetrahedral Intermediate OctChloride->Intermediate + Glycine (NaOH/Base) Glycine Glycine (NH2-CH2-COOH) Glycine->Intermediate Product This compound (Target IS) Intermediate->Product - HCl (Schotten-Baumann)

Figure 1: Synthetic pathway for this compound via acyl chloride activation.

Part 4: Analytical Protocol (LC-MS/MS)

This protocol describes the extraction and quantification of hexanoylglycine and octanoylglycine using the d15 internal standard.

A. Reagent Preparation
  • Stock Solution (1 mg/mL): Dissolve 1 mg this compound in 1 mL Methanol (LC-MS grade). Store at -20°C.

  • Working Internal Standard (WIS): Dilute Stock to 1 µg/mL in Acetonitrile.

B. Sample Preparation (Protein Precipitation)

Target Matrix: Plasma or Urine

  • Aliquot: Transfer 50 µL of patient sample into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of WIS (this compound) .

  • Precipitate: Add 200 µL ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 13,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an autosampler vial.

  • Dry & Reconstitute (Optional): If sensitivity is low, dry under

    
     and reconstitute in 50 µL Mobile Phase A.
    
C. LC-MS/MS Parameters
  • Ionization: ESI Positive Mode (ESI+)[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
N-Octanoylglycine 202.376.02515
This compound (IS) 216.4 76.0 2515

Note: The product ion m/z 76.0 corresponds to the protonated glycine moiety


, which is common to both the labeled and unlabeled forms.
Part 5: Analytical Workflow Visualization

Workflow Sample Biological Sample (Plasma/Urine) Spike Spike Internal Standard (this compound) Sample->Spike Extract Protein Precipitation (ACN + Formic Acid) Spike->Extract Centrifuge Centrifugation (13,000g, 10 min) Extract->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Elution Data Quantitation (Ratio Area_Analyte / Area_IS) MS->Data m/z 216.4 -> 76.0

Figure 2: Step-by-step analytical workflow for acylglycine quantification using isotope dilution.

References
  • PubChem. (2024).[2] this compound Compound Summary. National Library of Medicine. [Link]

  • Costa, C. G., et al. (2000). Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-MS and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Rinaldo, P., et al. (2008). Laboratory diagnosis of disorders of fatty acid oxidation. Clinical Chemistry. [Link]

Sources

difference between N-Octanoyl-d15-glycine and unlabeled capryloylglycine

[1]

Abstract

This technical guide delineates the physicochemical, analytical, and functional distinctions between Capryloylglycine (unlabeled) and its stable isotope-labeled analog, N-Octanoyl-d15-glycine . While the unlabeled compound serves as a bioactive functional ingredient in dermatology and a metabolic marker in mitochondrial fatty acid oxidation, the deuterated analog functions exclusively as a quantitative Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides researchers with validated protocols for utilizing these isotopologues to eliminate matrix effects and ensure precise quantification in complex biological matrices.

Chemical Identity & Structural Divergence[1]

The fundamental difference lies in the isotopic composition of the octanoyl (caprylic) acyl chain. This isotopic substitution alters the molecular mass and lipophilicity without modifying the core chemical connectivity, allowing the d15-analog to mimic the analyte's extraction recovery while remaining spectrally distinct.

Comparative Specifications
FeatureCapryloylglycine (Unlabeled)This compound (Labeled)
CAS Number 14246-53-8N/A (Analog specific)
Formula


Molecular Weight 201.26 g/mol ~216.36 g/mol (+15 Da)
Isotopic Label Natural AbundanceOctanoyl chain fully deuterated (

)
Primary Role Bioactive Ingredient / MetaboliteInternal Standard (Quantification)
Solubility Amphiphilic (Soluble in EtOH, warm water)Identical to unlabeled
Structural Visualization

The following diagram illustrates the specific deuteration sites on the octanoyl chain.

ChemicalStructurecluster_0Unlabeled Capryloylglycinecluster_1This compoundUnlabeledCH3-(CH2)6-CO-NH-CH2-COOH(Octanoyl Chain: H-saturated)LabeledCD3-(CD2)6-CO-NH-CH2-COOH(Octanoyl Chain: D-saturated)

Figure 1: Structural comparison showing the fully deuterated fatty acid tail in the d15-analog.

Analytical Application: The Deuterium Isotope Effect

In high-performance liquid chromatography (HPLC), deuterium-labeled compounds often exhibit slightly lower retention times (RT) compared to their hydrogenated counterparts. This is known as the Deuterium Isotope Effect .

Mechanism

The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in slightly reduced lipophilicity (hydrophobicity) for the deuterated molecule. In Reverse Phase Chromatography (RPC), this causes the d15-analog to elute slightly earlier than the unlabeled analyte.[1]

  • Implication: If the RT shift is too large, the IS may not co-elute perfectly with the analyte, potentially failing to compensate for transient matrix effects (ion suppression/enhancement) at the exact moment of ionization.

  • Resolution: For this compound, the RT shift is typically minimal (< 0.1 min) but must be verified during method validation.

LC-MS/MS Quantification Workflow

The d15-analog is spiked into samples before extraction. Because it behaves nearly identically to the analyte during extraction (SPE or Liquid-Liquid) but is distinguishable by mass, it corrects for:

  • Extraction Efficiency: Loss of analyte during prep is mirrored by loss of IS.

  • Injection Variability: Volume errors are normalized.

  • Matrix Effects: Ionization suppression is ratio-corrected.

LCMS_WorkflowSampleBiological Sample(Plasma/Urine)ExtractSample Preparation(Protein Precip / SPE)Sample->ExtractSpikeSpike IS:This compoundSpike->Extract  Internal Standard AdditionLCLC Separation(Reverse Phase C18)Extract->LCMSMS/MS Detection(MRM Mode)LC->MSDataRatio Calculation(Area Analyte / Area IS)MS->Data

Figure 2: Quantitative workflow utilizing this compound to normalize extraction and ionization variables.

Experimental Protocols

Protocol A: Preparation of Standards

Objective: Create a calibration curve for Capryloylglycine (0.1 – 1000 ng/mL) using d15-IS at a fixed concentration.

  • Stock Solutions:

    • Dissolve 10 mg Unlabeled Capryloylglycine in 10 mL Methanol (1 mg/mL).

    • Dissolve 1 mg this compound in 10 mL Methanol (100 µg/mL).

  • Working IS Solution:

    • Dilute d15-stock to 200 ng/mL in 50% Methanol/Water. This will be the constant spike concentration.

  • Calibration Standards:

    • Prepare serial dilutions of Unlabeled stock.

    • Transfer 50 µL of each standard into a vial.

    • Add 50 µL of Working IS Solution to every vial (including blanks).

Protocol B: LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400). Ionization: ESI Positive Mode (

ParameterUnlabeled (Analyte)d15-Labeled (IS)Rationale
Precursor Ion (Q1) 202.3 m/z217.3 m/z+15 Da mass shift from d15 chain.
Product Ion (Q3) 76.1 m/z76.1 m/zGlycine fragment (unchanged).
Collision Energy ~15-20 eV~15-20 eVOptimized for amide bond cleavage.
Dwell Time 50 ms50 msEnsure sufficient points across peak.

Note on Transitions: The transition


Biological Context: Why Measure Capryloylglycine?

While the d15-variant is a laboratory tool, the unlabeled molecule is biologically significant.

  • Dermatology: It acts as a "lipo-amino acid" that acidifies the skin surface, inhibiting the proliferation of bacteria (Propionibacterium acnes) and regulating sebum.[2][3]

  • Metabolism: It is a secondary metabolite of medium-chain fatty acid oxidation. In conditions like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency , octanoylglycine levels in urine may be altered as the body attempts to clear excess octanoyl-CoA via glycine conjugation.

PathwayOctCoAOctanoyl-CoA(Accumulates in MCAD Deficiency)GLYATEnzyme: GLYAT(Glycine N-Acyltransferase)OctCoA->GLYATGlycineGlycineGlycine->GLYATCapGlyCapryloylglycine(Excreted in Urine)GLYAT->CapGly  Detoxification

Figure 3: Metabolic pathway generating Capryloylglycine for detoxification of medium-chain fatty acids.

References

  • PubChem. (n.d.).[4][5] N-octanoylglycine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Costa, C. G., et al. (1998). Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-MS and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for acylglycine analysis).

  • Stokvis, E., et al. (2005). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Authoritative source on Isotope Effects in LC-MS).

Technical Guide: Stable Isotope Labeled Acylglycine Standards for Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of targeted metabolomics, acylglycines serve as critical "metabolic exhaust" markers, offering a direct window into mitochondrial fatty acid


-oxidation (FAO) and branched-chain amino acid catabolism. While qualitative profiling identifies their presence, quantitative precision  is non-negotiable for diagnosing Inborn Errors of Metabolism (IEM) and assessing drug-induced mitochondrial toxicity.

This guide details the deployment of stable isotope-labeled (SIL) acylglycine standards—specifically favoring


 and 

labeling over deuterium—to overcome matrix effects and ionization suppression in LC-MS/MS workflows. We focus on the resolution of isobaric interferences (e.g., Isovalerylglycine vs. 2-Methylbutyrylglycine) and provide a self-validating protocol for their quantification.

Part 1: The Biochemical Imperative

To understand the analytical requirement, one must understand the biological origin. Acylglycines are formed when acyl-CoA intermediates accumulate due to a metabolic block (genetic or toxic). The enzyme Glycine N-acyltransferase (GLYAT) conjugates these toxic acyl-CoA species with glycine to facilitate urinary excretion.

The Detoxification Pathway

The accumulation of specific acylglycines pinpoints the exact enzymatic defect. For instance, Hexanoylglycine accumulation indicates Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

GLYAT_Pathway FattyAcid Fatty Acid AcylCoA Acyl-CoA (Toxic Intermediate) FattyAcid->AcylCoA Beta-Oxidation MitoBlock Metabolic Block (e.g., MCAD Deficiency) AcylCoA->MitoBlock GLYAT GLYAT Enzyme AcylCoA->GLYAT Accumulation Glycine Glycine Glycine->GLYAT Conjugation Acylglycine Acylglycine (Urinary Marker) GLYAT->Acylglycine Detoxification Excretion Urinary Excretion Acylglycine->Excretion

Figure 1: The Glycine Conjugation Pathway.[1][2][3] Acyl-CoA intermediates, blocked from further oxidation, are diverted via GLYAT into acylglycines for excretion.

Part 2: The Role of Stable Isotope Standards

In LC-MS/MS, the signal intensity of an analyte is heavily influenced by the sample matrix (urine/plasma), which can suppress or enhance ionization. This "Matrix Effect" renders external calibration curves unreliable.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS relies on the addition of a known quantity of a stable isotope-labeled internal standard (IS) to the sample before processing. Because the IS is chemically identical to the analyte, it suffers the exact same extraction losses and ionization suppression.

The Equation of Truth:



Where RF is the Response Factor derived from the calibration curve.
Selection of Isotopes: vs. Deuterium ( )

While deuterated standards are cheaper, they suffer from the Deuterium Isotope Effect . C-D bonds are shorter and stronger than C-H bonds, slightly altering lipophilicity. In high-resolution chromatography, deuterated analogs may elute slightly earlier than the endogenous analyte. If the matrix effect varies across that small time window, the IS fails to correct for it.

Recommendation: Use


-Glycine  labeled standards.
  • Co-elution: Perfect overlap with endogenous analytes.

  • Stability: The label is on the glycine head group, avoiding metabolic scrambling or exchange that can occur with deuterium on the acyl tail.

  • Mass Shift: Provides a +3 Da shift, usually sufficient to avoid isotopic overlap with natural abundances.

Part 3: Analytical Method & Isomer Resolution

The most critical challenge in acylglycine analysis is separating isomers. A mass spectrometer cannot distinguish between Isovalerylglycine (IVG) , 2-Methylbutyrylglycine (2MBG) , and Valerylglycine based on precursor mass alone (all are m/z 174.1).

  • IVG indicates Isovaleric Acidemia.

  • 2MBG indicates Short-branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency.

Chromatographic Strategy

You cannot rely on MS/MS transitions alone as they share fragments. You must achieve baseline chromatographic separation.

  • Column: C18 Reverse Phase (e.g., acquity HSS T3 or equivalent high-strength silica).

  • Mobile Phase: Acidic pH is crucial to keep the carboxyl group protonated (

    
    ) for retention.
    
    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Critical Step: A shallow gradient (e.g., 1% B to 10% B over 8 minutes) is often required to resolve the C5-acylglycine isomers.

Part 4: Experimental Protocol (Self-Validating)

This protocol describes the quantification of Hexanoylglycine (C6) and Isovalerylglycine (C5) in urine using


-labeled internal standards.
Materials
  • Standards: Hexanoylglycine, Isovalerylglycine, 2-Methylbutyrylglycine.

  • Internal Standards (IS): N-Hexanoyl-[

    
    ]-glycine, N-Isovaleryl-[
    
    
    
    ]-glycine.
  • Matrix: Patient Urine (centrifuged).

Workflow Diagram

Workflow Sample Urine Sample (50 µL) Spike Spike IS Mix (10 µL of 10 µM) Sample->Spike Normalization Precip Protein Precipitation (200 µL Cold ACN) Spike->Precip Extraction Centrifuge Centrifuge (14,000 x g, 10 min) Precip->Centrifuge Dry Evaporate Supernatant (N2 Stream) Centrifuge->Dry Supernatant Recon Reconstitute (100 µL Mobile Phase A) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 2: Sample Preparation Workflow. The internal standard is added immediately to correct for all subsequent steps.

LC-MS/MS Parameters (MRM Mode)

The following transitions are monitored. Note the +3 Da shift for the internal standards.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Isovalerylglycine (IVG) 174.176.0 (Glycine)2012
IVG-IS (

)
177.179.0 (Glycine)2012
Hexanoylglycine (C6) 188.176.0 (Glycine)2214
C6-IS (

)
191.179.0 (Glycine)2214
  • Note: The product ion for the IS is 79.0 because the fragmentation retains the labeled glycine moiety.

Step-by-Step Procedure
  • Preparation of IS Working Solution: Dilute stock IS solutions to 10 µM in Methanol.

  • Spiking: Aliquot 50 µL of urine into a 1.5 mL Eppendorf tube. Add 10 µL of IS Working Solution. Vortex for 10 seconds.

  • Extraction: Add 200 µL of ice-cold Acetonitrile (to precipitate proteins and salts). Vortex for 30 seconds.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Drying: Transfer the supernatant to a clean vial. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of 0.1% Formic Acid in Water. Crucial: Ensure complete dissolution by vortexing.

  • Analysis: Inject 5 µL onto the LC-MS/MS system.

Part 5: Quality Control & Data Interpretation[4]

System Suitability Test (SST)

Before running patient samples, inject a "System Suitability" mix containing IVG and 2MBG.

  • Requirement: The valley between the IVG and 2MBG peaks must be < 10% of the peak height (Baseline resolution). If they merge, lower the %B slope in your gradient.

Linearity and Range

Construct a calibration curve from 0.1 µM to 100 µM.

  • Acceptance Criteria:

    
    .
    
  • Internal Standard Response: Plot the IS peak area across all samples. It should not vary by more than 15% (CV). A drop in IS area indicates severe ion suppression in that specific patient sample.

Clinical Interpretation
  • Normal Range: Trace amounts (< 2 mg/g creatinine) are normal.

  • Elevated IVG: Strong indicator of Isovaleric Acidemia.

  • Elevated Hexanoylglycine: Strong indicator of MCAD deficiency.

  • Elevated Suberylglycine (C8): Indicator of MCAD or MAD (Multiple Acyl-CoA Dehydrogenase Deficiency).

References

  • Mayo Clinic Laboratories. (n.d.). Acylglycines, Quantitative, Urine - Clinical Information. Retrieved from [Link]

  • Costa, C. G., et al. (2000). Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Human Metabolome Database (HMDB). (n.d.). Metabocard for N-Isovalerylglycine (HMDB0000718). Retrieved from [Link]

  • Isabelle, M., et al. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Clinical Biochemistry. Retrieved from [Link]

Sources

Metabolic Pathway Markers for Mitochondrial Beta-Oxidation Defects: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Clinical Biochemists

Executive Summary: The Bioenergetic Bottleneck

Mitochondrial fatty acid beta-oxidation (FAO) is the obligate energy source during fasting and metabolic stress. Defects in this pathway—classified as Inborn Errors of Metabolism (IEM)—are not merely rare pediatric diseases; they represent discrete interruptions in bioenergetic flux that serve as high-fidelity models for mitochondrial dysfunction.

For drug development professionals, identifying the specific metabolic signature of an FAO defect is critical. It allows for the stratification of patient cohorts and the validation of therapeutic efficacy. This guide moves beyond basic textbook definitions to provide a rigorous, data-driven framework for identifying, quantifying, and validating these metabolic markers.

The Biochemical Landscape: Mapping the Blockade

To interpret markers, one must visualize the flow of carbon. The beta-oxidation spiral is a cyclic process of shortening fatty acyl-CoA chains. When an enzyme fails, the substrate upstream accumulates, spills out of the mitochondria via the carnitine shuttle, and appears in the blood as a specific acylcarnitine . Simultaneously, the cell attempts to dump excess fatty acids via microsomal omega-oxidation, leading to dicarboxylic aciduria .

Visualization: The Beta-Oxidation Flux & Defect Nodes

FAO_Pathway cluster_spiral Beta-Oxidation Spiral FattyAcid Free Fatty Acid (Cytosol) AcylCoA_Cyto Acyl-CoA (Activated) FattyAcid->AcylCoA_Cyto ACSL Carnitine Carnitine Shuttle (CPT1 / CACT / CPT2) AcylCoA_Cyto->Carnitine AcylCoA_Mito Acyl-CoA (Matrix) Carnitine->AcylCoA_Mito VLCAD VLCAD (C14-C20) AcylCoA_Mito->VLCAD LCHAD LCHAD/MTP (3-OH Steps) VLCAD->LCHAD Intermediates Accumulation_C14 Marker: C14:1 (Tetradecenoylcarnitine) VLCAD->Accumulation_C14 Blockage MCAD MCAD (C6-C12) SCAD SCAD (C4) MCAD->SCAD AcetylCoA Acetyl-CoA (TCA Cycle Entry) SCAD->AcetylCoA LCHAD->MCAD Chain Shortening Ketones Ketone Bodies (Liver) AcetylCoA->Ketones Ketogenesis

Figure 1: Logical flow of Fatty Acid Oxidation. The "Carnitine Shuttle" and enzymatic nodes (VLCAD, MCAD, etc.) represent critical checkpoints. A blockage at any node forces the accumulation of the specific upstream substrate.

Diagnostic Stratification: The Marker Matrix

The "Gold Standard" for identification is Acylcarnitine Profiling via Tandem Mass Spectrometry (MS/MS) in plasma/blood spots, coupled with Urine Organic Acid (UOA) analysis via GC-MS.

Crucial Insight: In a non-stressed (fed) state, these markers may be subtle or normal. The diagnostic yield is highest during catabolic stress (fasting/illness).

Table 1: Primary Metabolic Markers by Defect[1]
DefectEnzyme TargetPrimary Acylcarnitine Marker (Plasma)Secondary Markers / RatiosUrine Organic Acid Profile (GC-MS)
CPT1A Carnitine Palmitoyltransferase 1Elevated C0 (Free Carnitine) Low C16, C18:1; High C0/(C16+C18) ratioHypoketotic dicarboxylic aciduria (rare)
CACT / CPT2 Translocase / CPT2C16 (Palmitoylcarnitine) C18:1, C18:2Dicarboxylic acids (C6-C10)
VLCAD Very Long-Chain Acyl-CoA DHC14:1 (Tetradecenoylcarnitine) C14:2, C14, Ratio C14:1/C2 C6-C14 Dicarboxylic acids
LCHAD / MTP Long-Chain 3-OH Acyl-CoA DHC16-OH (3-OH-Palmitoylcarnitine) C18:1-OH, C18:2-OH3-hydroxydicarboxylic acids
MCAD Medium-Chain Acyl-CoA DHC8 (Octanoylcarnitine) C6, C10:1, Ratio C8/C10 Hexanoylglycine, Suberylglycine, C6-C10 Dicarboxylics
SCAD Short-Chain Acyl-CoA DHC4 (Butyrylcarnitine) C4/C2, C4/C3Ethylmalonic acid (EMA), Methylsuccinic acid
MADD (GA II) Electron Transfer FlavoproteinPan-elevation (C4 - C18) Glutaric acid elevationGlutaric, Isovaleric, Ethylmalonic, Dicarboxylics
Technical Nuances for Researchers:
  • Specificity of C14:1: C14:1 is the hallmark of VLCAD, but it can be falsely elevated in severe catabolism or lipolysis. Always validate with the C14:1/C2 or C14:1/C16 ratio.

  • The "Omega Escape": The presence of dicarboxylic acids (adipic, suberic, sebacic) in urine is not a direct product of beta-oxidation. It is the result of the "Omega-Oxidation Escape" pathway in the endoplasmic reticulum, which activates only when mitochondrial beta-oxidation is stalled.

  • C4 Isomers: Standard MS/MS cannot distinguish Butyrylcarnitine (SCAD defect) from Isobutyrylcarnitine (IBD defect). Chromatographic separation (LC-MS/MS) is required to resolve these isomers.

Experimental Protocol: In Vitro Validation

For drug development, static markers are insufficient. You must demonstrate flux . The industry standard for assessing FAO capacity in cell models (fibroblasts, cardiomyocytes) is respirometry using the Seahorse XF Analyzer .

Protocol: The Palmitate-BSA Stress Test[2][3]

Objective: Quantify the cell's ability to oxidize long-chain fatty acids under stress.

Reagents:

  • Substrate: Palmitate conjugated to BSA (Bovine Serum Albumin).[1][2]

    • Critical: The conjugation ratio must be 6:1 (Palmitate:BSA) .[1][2] Poor conjugation leads to inconsistent uptake or toxicity.

  • Inhibitor: Etomoxir (specific CPT1 inhibitor).

Workflow:

  • Cell Culture: Plate patient-derived fibroblasts (15k-30k cells/well).

  • Starvation: Replace media with "Substrate-Limited Medium" (low glucose, low carnitine, 1% FBS) 24 hours prior.

  • Assay Day: Wash cells and add FAO Assay Medium (KHB buffer, 2.5mM Glucose, 0.5mM Carnitine, 5mM HEPES).

  • Injection Strategy:

Seahorse_Protocol cluster_control Specificity Control Start Basal Respiration (Endogenous) Inj1 Injection A: Oligomycin Start->Inj1 Measure ATP Production Inj2 Injection B: FCCP Inj1->Inj2 Induce Max Respiration Inj3 Injection C: Rotenone/Antimycin Inj2->Inj3 Determine Non-Mito O2 Etomoxir Pre-treatment: Etomoxir (40µM)

Figure 2: Respirometry Injection Workflow. The "FAO Flux" is calculated as the difference in maximal respiration between Palmitate-treated cells and Etomoxir-treated controls.

Data Interpretation:

  • Exogenous FAO: (Max Respiration with Palmitate) - (Max Respiration with Etomoxir).

  • Defect Validation: A VLCAD-deficient line will show near-zero Exogenous FAO, while maintaining some endogenous respiration due to glucose/glutamine utilization.

Therapeutic Implications & References

In drug development (e.g., small molecule chaperones, mRNA therapy, or substrate replacement like Triheptanoin), these markers serve as primary endpoints.

  • Efficacy Signal: A reduction in the specific acylcarnitine (e.g., decreasing C14:1 in VLCAD) correlates with restored flux.

  • Safety Signal: Monitor for the "Pan-elevation" pattern (MADD-like profile), which suggests the drug may be inducing mitochondrial toxicity or disrupting the Electron Transfer Flavoprotein (ETF) axis.

References
  • Acylcarnitine Profiling Standards

    • Smith, G. et al. "Acylcarnitine profiles in patient with LCHAD deficiency." ResearchGate. 3

  • VLCAD Specificity (C14:1)

    • Yamada, K. et al. "Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results." NIH / PMC. 4

  • MCAD Diagnostic Criteria

    • GeneReviews. "Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency." NIH / NCBI. 5

  • Experimental Protocols (Seahorse)

    • Agilent Technologies.[6] "Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide." 1

  • Urine Organic Acid Mechanisms

    • Gregersen, N. et al. "C6-C10-dicarboxylic aciduria: biochemical considerations in relation to diagnosis of beta-oxidation defects." PubMed.[7][8] 9

Sources

identifying acylglycines in urine using deuterated standards

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Diagnostics in Metabolomics: A Technical Guide to Quantifying Urinary Acylglycines via IDMS

Executive Summary

This technical guide outlines the definitive protocol for the targeted quantification of urinary acylglycines using Isotope Dilution Mass Spectrometry (IDMS). Acylglycines are critical biomarkers for Fatty Acid Oxidation Disorders (FAODs) and Organic Acidemias (OAs). Unlike plasma acylcarnitines, which reflect the circulating acyl-CoA pool, urinary acylglycines represent the specific detoxification products generated by Glycine N-acyltransferase (GLYAT), offering a distinct window into mitochondrial dysfunction.

This guide prioritizes the butylated derivatization LC-MS/MS method , currently the clinical "gold standard" for its superior sensitivity, chromatographic resolution of isobars, and robustness against matrix effects compared to underivatized methods.

Part 1: The Biochemical Context

The Detoxification Pathway

Acylglycines are formed in the mitochondrial matrix. When acyl-CoA dehydrogenases are deficient (e.g., in MCAD deficiency), specific acyl-CoA esters accumulate. To restore the limited pool of free Coenzyme A (CoA-SH) required for metabolic flux, the enzyme Glycine N-acyltransferase (GLYAT) conjugates the acyl group to glycine.

  • Mechanism: Acyl-CoA + Glycine

    
     Acylglycine + CoA-SH.
    
  • Clinical Utility: The resulting acylglycine is water-soluble and efficiently excreted in urine, making it a high-concentration biomarker for specific enzymatic blocks.

Pathway Visualization

GLYAT_Pathway FattyAcid Fatty Acid AcylCoA Acyl-CoA (Accumulated) FattyAcid->AcylCoA Beta-Oxidation Block GLYAT Enzyme: Glycine N-acyltransferase AcylCoA->GLYAT Glycine Glycine Glycine->GLYAT Acylglycine Acylglycine (Urinary Marker) GLYAT->Acylglycine Conjugation CoASH Free CoA-SH (Recycled) GLYAT->CoASH Detoxification

Caption: The Glycine N-acyltransferase (GLYAT) pathway converts toxic, accumulated Acyl-CoA species into excretable acylglycines, recycling free CoA for metabolic stability.

Part 2: The Analytical Strategy (IDMS)

Why Deuterated Standards?

Urine is a complex matrix containing high concentrations of salts, urea, and variable pigments. In Electrospray Ionization (ESI), these components compete for charge, leading to ion suppression or enhancement .

  • The Problem: External calibration fails because the matrix effect in patient urine differs from the clean solvent used for standards.

  • The Solution (IDMS): A stable isotope-labeled internal standard (IS) (e.g., Isovalerylglycine-d2) is chemically identical to the analyte but distinguishable by mass. It elutes at the exact same time as the analyte, experiencing the exact same suppression.

  • Calculation: The ratio of Analyte Area / IS Area is constant, regardless of signal suppression.

Derivatization Strategy

While "dilute-and-shoot" methods exist, butylation (n-butanol/HCl) is recommended for high-precision acylglycine analysis.

  • Reason 1 (Sensitivity): Butylation adds a hydrophobic tail, increasing ionization efficiency in positive ESI mode (

    
    ).
    
  • Reason 2 (Retention): Small, polar acylglycines (like Propionylglycine) retain poorly on C18 columns. Butylation increases retention, moving analytes away from the "salt front" where suppression is worst.

Part 3: Experimental Protocol

Reagents & Standards
  • Internal Standards (IS): Mixture of [2H2]-Isovalerylglycine, [2H2]-Hexanoylglycine, [2H2]-Suberylglycine (10 µmol/L in methanol).

  • Derivatization Reagent: 3N HCl in n-Butanol.

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Workflow
  • Normalization: Measure Creatinine in urine. Normalize sample volume to equivalent creatinine load (e.g., 0.2 µmol creatinine equivalent) or use fixed volume (50 µL) and normalize data post-acquisition.

  • Spiking: Add 20 µL of Deuterated IS Mix to 50 µL Urine.

  • Drying: Evaporate to dryness under Nitrogen stream at 40°C.

  • Derivatization: Add 100 µL 3N HCl in n-Butanol . Cap and incubate at 65°C for 15 minutes .

  • Drying (Again): Evaporate to dryness under Nitrogen to remove excess HCl/Butanol.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase (80:20 Water:ACN).

  • Analysis: Inject 5 µL into UPLC-MS/MS.

Workflow Diagram

Workflow Urine Patient Urine (50 µL) Dry1 Evaporate to Dryness (N2 at 40°C) Urine->Dry1 IS Add Deuterated IS (IVG-d2, Hex-d2) IS->Dry1 Deriv Derivatization (3N HCl/n-Butanol, 65°C, 15 min) Dry1->Deriv Dry2 Evaporate Excess Reagent Deriv->Dry2 Recon Reconstitute (80:20 H2O:ACN) Dry2->Recon LCMS UPLC-MS/MS Analysis (MRM Mode) Recon->LCMS

Caption: Analytical workflow for the quantification of urinary acylglycines using n-butanol derivatization and LC-MS/MS.

Part 4: Data Interpretation & Quality Control

MRM Transitions (Butylated Derivatives)

The following transitions are specific to the butyl esters. The product ion is typically the loss of the butoxy-glycine moiety or specific acyl fragments.

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Internal Standard
Propionylglycine 188.1132.1Propionylglycine-d5
Isovalerylglycine (IVG) 216.2132.1Isovalerylglycine-d2
2-Methylbutyrylglycine 216.2132.1Isovalerylglycine-d2
Hexanoylglycine 230.2174.1Hexanoylglycine-d2
Suberylglycine 345.2 (Di-butyl)231.2Suberylglycine-d2
3-Phenylpropionylglycine 264.2162.1Phenylpropionylglycine-d5
The Isobaric Challenge: IVG vs. 2MBG

Isovalerylglycine (IVG) and 2-Methylbutyrylglycine (2MBG) are isomers (m/z 216.2).

  • IVG Marker: Isovaleric Acidemia (IVA).

  • 2MBG Marker: Short/Branched-chain Acyl-CoA Dehydrogenase Deficiency (SBCAD/2MBCD).

  • Resolution: They cannot be distinguished by mass alone. They must be separated chromatographically. On a high-quality C18 UPLC column, 2MBG typically elutes before IVG.

  • QC Requirement: Every run must include a "System Suitability Standard" containing both IVG and 2MBG to verify baseline separation.

Interpretation of Results
  • Normal: Trace levels of acylglycines are normal.

  • Elevation:

    • Hexanoylglycine + Phenylpropionylglycine: Pathognomonic for MCAD Deficiency .

    • Isovalerylglycine: Pathognomonic for Isovaleric Acidemia .[1]

    • Suberylglycine: Non-specific; seen in MCAD, MADD (Glutaric Acidemia II), and ketosis.

References

  • Hobert, J. A., et al. (2016).[2] "Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)." Current Protocols in Human Genetics. Link

  • Shigematsu, Y., et al. (2007). "Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia." Clinica Chimica Acta. Link

  • Costa, C. G., et al. (2000). "Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Rashed, M. S., et al. (1995). "Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry." Pediatric Research. Link

Sources

Technical Guide: Synthesis and Purity Assessment of Deuterated N-Acylglycines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis, Purification, and Characterization of Deuterated N-Acylglycines Format: Technical Whitepaper Audience: Senior Scientists, Lipidomics Researchers, Analytical Chemists

Executive Summary & Strategic Rationale

N-acylglycines (NAGs) are a class of endogenous signaling lipids involved in nociception, inflammation, and calcium mobilization. Precise quantification of NAGs in biological matrices (e.g., N-arachidonoylglycine, N-palmitoylglycine) requires Isotope Dilution Mass Spectrometry (IDMS). The reliability of IDMS hinges entirely on the quality of the internal standard (IS).

This guide details the synthesis of deuterated N-acylglycines , specifically focusing on the incorporation of Glycine-d2 (


) as the stable isotope label. While deuterated fatty acids can be used, labeling the glycine headgroup is often more cost-effective and chemically stable, provided the isotopic purity is rigorously characterized.
Why This Protocol?
  • Coupling Strategy: We utilize Steglich Esterification (DCC/DMAP) followed by mild hydrolysis. Unlike the Schotten-Baumann reaction (acyl chloride + aqueous base), this anhydrous approach prevents hydrolysis of the acyl chain—critical for polyunsaturated fatty acids (PUFAs) like arachidonic acid.

  • Isotopic Integrity: By using pre-functionalized Glycine-d2 methyl ester, we minimize the risk of deuterium scrambling (H/D exchange) that can occur under harsh acidic or basic conditions.

Synthetic Workflow and Mechanism

The synthesis proceeds in two stages: (1) Anhydrous coupling of the fatty acid to deuterated glycine methyl ester, and (2) Controlled saponification to release the free acid.

Visualizing the Pathway

The following diagram outlines the reaction logic and critical decision points.

SynthesisWorkflow cluster_0 Step 1: Steglich Coupling cluster_1 Step 2: Deprotection FA Fatty Acid (e.g., Arachidonic Acid) Inter Intermediate: N-Acylglycine-d2 Methyl Ester FA->Inter Anhydrous CH2Cl2 0°C to RT, 12h Gly Glycine-d2 Methyl Ester (HCl Salt) Gly->Inter DCC DCC / DMAP (Coupling Agents) DCC->Inter Final Target: N-Acylglycine-d2 Inter->Final Saponification 0°C, 2h LiOH LiOH / THF / H2O (Mild Hydrolysis)

Figure 1: Two-step synthetic pathway for high-purity N-acylglycine-d2 standards.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Fatty Acid: 1.0 eq (e.g., Arachidonic Acid, Palmitic Acid).

  • Glycine-2,2-d2 Methyl Ester HCl: 1.2 eq (Isotopic enrichment >99%).

  • DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 eq.

  • DMAP (4-Dimethylaminopyridine): 0.1 eq (Catalyst).

  • Triethylamine (Et3N): 1.2 eq (To neutralize the HCl salt of glycine).

  • Solvents: Anhydrous Dichloromethane (DCM), THF, Methanol.

Step 1: Coupling (Formation of Methyl Ester)
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Glycine-d2 Methyl Ester HCl (1.2 mmol) in anhydrous DCM (10 mL). Add Et3N (1.2 mmol) and stir for 10 minutes to liberate the free amine.

  • Addition: Add the Fatty Acid (1.0 mmol) and DMAP (0.1 mmol) to the solution. Cool the mixture to 0°C in an ice bath.

  • Activation: Dissolve DCC (1.1 mmol) in minimal DCM and add dropwise to the reaction mixture.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir overnight (12–16 hours). Note: A white precipitate (dicyclohexylurea, DCU) will form.

  • Workup: Filter off the DCU precipitate.[1][2] Wash the filtrate with 1N HCl (cold), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Step 2: Hydrolysis (Saponification)
  • Dissolution: Dissolve the purified methyl ester intermediate in a mixture of THF/MeOH/Water (3:1:1).

  • Base Addition: Add LiOH·H2O (3.0 eq) at 0°C. Crucial: Use Lithium Hydroxide rather than NaOH for milder conditions, preventing damage to PUFA chains.

  • Monitoring: Stir at 0°C to room temperature for 2–4 hours. Monitor by TLC (disappearance of ester spot).

  • Acidification: Carefully acidify to pH 3–4 using 1N HCl.

  • Extraction: Extract with Ethyl Acetate (3x). Dry organic layer (Na2SO4) and concentrate.[1]

  • Final Purification: Recrystallization (for saturated lipids) or HPLC (for unsaturated lipids).

Purity & Characterization (The "Self-Validating" System)

A standard is only as good as its characterization. You must validate three distinct parameters: Chemical Purity, Isotopic Enrichment, and Isotopic Dilution Performance.

A. Chemical Purity (>98%)
  • HPLC-ELSD/UV: Use a C18 column.[3] Detection at 205-210 nm (amide bond) or ELSD (universal lipid detector).

  • 1H-NMR: Confirm the absence of the methyl ester singlet (~3.7 ppm) to ensure complete hydrolysis. Confirm the absence of DCU contaminants.

B. Isotopic Purity Assessment

You must distinguish between Enrichment (probability of D at a site) and Species Abundance (percentage of molecules that are d0, d1, d2).

Calculation using HRMS (Negative Mode): Inject the sample into a Q-TOF or Orbitrap. Analyze the isotopic envelope of the molecular ion


.
IsotopologueMass ShiftTheoretical Abundance (Ideal)Acceptable Limit
d0 (Unlabeled) M0%< 0.5%
d1 (Mono-labeled) M+1~1-2% (due to impurity)< 5.0%
d2 (Target) M+2>98%> 95.0%

Note: Natural abundance of 13C will contribute to the M+1 and M+3 peaks. You must subtract the theoretical 13C contribution to calculate the true deuterium enrichment.

C. MS/MS Fragmentation Logic (Isotope Dilution)

For IDMS, the internal standard must generate a specific fragment or a mass-shifted parent that distinguishes it from the analyte.

In Negative ESI , N-acylglycines typically fragment via two pathways:

  • Loss of Glycine: Yields the Fatty Acid carboxylate

    
    .
    
  • Loss of Fatty Acid: Yields the Glycine anion

    
    .
    

Why Glycine-d2 is Superior: If you monitor the Glycine Fragment (m/z 74 vs 76) , the background noise is often lower than monitoring the fatty acid fragment, which can suffer from isomeric interference.

Fragmentation Parent Parent Ion [M-H]- (N-Arachidonoylglycine-d2) m/z 362.3 FragFA Fragment A: Fatty Acid Anion [Arachidonate]- m/z 303.2 (Same as endogenous) Parent->FragFA Neutral Loss: Glycine-d2 (59 Da) FragGly Fragment B: Glycine-d2 Anion [NH-CD2-COO]- m/z 76.0 (Shifted +2 Da) Parent->FragGly Neutral Loss: Arachidonyl Ketene Note Quantitation Strategy: Monitor Transition 362.3 -> 76.0 for maximum specificity. FragGly->Note

Figure 2: MS/MS fragmentation pathways in Negative ESI mode. Monitoring the m/z 76 fragment ensures specificity.

Troubleshooting & Storage

Common Failure Modes
  • Hydrolysis of the Amide Bond:

    • Symptom:[4][2][5][6] Appearance of free fatty acid in NMR/HPLC.

    • Cause: Acidic conditions or prolonged exposure to water/base.

    • Fix: Store neat at -80°C. If in solution, use anhydrous acetonitrile or methanol; avoid water.

  • Deuterium Scrambling:

    • Symptom:[4][2][5][6] High M+1 abundance in MS.

    • Cause: The alpha-protons of glycine are slightly acidic. Strong bases (e.g., NaOH, KOH) at high temperatures can cause H/D exchange.

    • Fix: Use LiOH at 0°C. Avoid refluxing in basic media.

  • DCU Contamination:

    • Symptom:[4][2][5][6] Insoluble white specks after reconstitution; NMR peaks at 1.0-2.0 ppm multiplet.

    • Fix: Cool the reaction mixture to -20°C before filtration to maximize DCU precipitation. Use EDC (water-soluble urea byproduct) if DCC proves too difficult to remove.

Storage Protocols
  • Form: Dry powder or film (under Argon).

  • Temperature: -80°C (long term), -20°C (working stock).

  • Solvent: Ethanol or Methanol (purge with Argon). Avoid DMSO if possible (difficult to remove).

References

  • Bradshaw, H. B., et al. (2009). "The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways."[7][8] BMC Biochemistry, 10:14.

  • Neises, B., & Steglich, W. (1978).[1][2] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.

  • Huang, S. M., et al. (2001). "Identification of a new class of molecules, the arachidonyl amino acids, and characterization of one member that inhibits pain."[9] Journal of Biological Chemistry, 276(46), 42639-42644.

  • Prasain, J. K., et al. (2004). "Liquid chromatography–tandem mass spectrometry identification of phospholipids in complex mixtures." Journal of Mass Spectrometry, 39(1), 87-93.

  • Avanti Polar Lipids. "N-Acylglycine Standards and Analysis."

Sources

Methodological & Application

N-Octanoyl-d15-glycine internal standard for LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of N-Octanoylglycine in Human Urine via LC-MS/MS

Internal Standard: N-Octanoyl-d15-glycine Application: Diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency and Fatty Acid Oxidation Disorders (FAODs).

Introduction & Biological Context

N-Octanoylglycine (C8-Gly) is a critical secondary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the most common disorder of fatty acid oxidation. While plasma acylcarnitine analysis (C8-carnitine) is the primary screening tool, urinary acylglycine profiling provides essential confirmatory data, particularly when carnitine profiles are equivocal or in older patients where carnitine levels may have normalized.

In MCAD deficiency, the metabolic block at the C8 level leads to the accumulation of octanoyl-CoA. This intermediate is conjugated with glycine by glycine-N-acyltransferase to form N-Octanoylglycine, which is efficiently excreted in urine.

Why this compound? Quantitative accuracy in urine is challenged by extreme matrix variability (salt content, pH, pigment). The use of This compound as a stable isotope-labeled internal standard (SIL-IS) is superior to structural analogs (e.g., hexanoylglycine) or lower-mass isotopologues (d3) for three reasons:

  • Ideal Co-elution: The d15 variant co-elutes with the analyte, ensuring it experiences the exact same matrix suppression/enhancement events at the electrospray source.

  • Mass Discrimination: The +15 Da mass shift prevents "cross-talk" or isotopic overlap from the native analyte's natural abundance isotopes (M+1, M+2).

  • Chemical Equivalence: It mimics the extraction recovery of the analyte perfectly during sample preparation.

Material Specifications

ComponentDetail
Compound Name This compound
Chemical Formula C₁₀H₄D₁₅NO₃
Molecular Weight ~216.35 g/mol (vs. 201.26 g/mol native)
Isotopic Purity ≥ 98 atom % D
Solubility Soluble in Methanol, DMSO, Acetonitrile
Storage -20°C, desiccated

Experimental Workflow

The following diagram outlines the "Dilute-and-Shoot" protocol optimized for high-throughput clinical analysis.

G Sample Patient Urine (50 µL) Norm Creatinine Normalization Sample->Norm IS_Add Add IS Solution (this compound) 10 µL @ 10 µg/mL Centrifuge Centrifuge 15,000 x g, 10 min IS_Add->Centrifuge Norm->IS_Add Aliquot Dilution Dilute Supernatant 1:4 in Mobile Phase A Centrifuge->Dilution LC UPLC Separation (C18 Column) Dilution->LC MS MS/MS Detection (ESI Negative MRM) LC->MS Data Quantitation (Ratio Analyte/IS) MS->Data

Figure 1: Streamlined "Dilute-and-Shoot" workflow for urinary acylglycine analysis.

Detailed Protocol

Reagent Preparation
  • Mobile Phase A (MPA): 10 mM Ammonium Acetate in Water (pH ~6.8). Note: Ammonium acetate is preferred over formic acid for Negative Mode ESI to promote ionization of the carboxylic acid moiety.

  • Mobile Phase B (MPB): 100% Acetonitrile (LC-MS Grade).

  • Internal Standard Stock: Dissolve 1 mg this compound in 1 mL Methanol (1 mg/mL).

  • Working IS Solution: Dilute Stock to 10 µg/mL in Methanol:Water (50:50).

Sample Preparation
  • Normalization: Measure creatinine concentration in the urine sample.

  • Aliquot: Transfer 50 µL of urine into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of Working IS Solution . Vortex for 10 seconds.

  • Precipitation/Dilution: Add 200 µL of Mobile Phase A. (This acts to dilute the salts and matrix).

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet particulates.

  • Transfer: Transfer 150 µL of the supernatant to an autosampler vial.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: Stop

Mass Spectrometry (ESI Negative Mode): Acylglycines ionize strongly in negative mode, forming the [M-H]⁻ ion. The collision-induced dissociation (CID) typically yields a characteristic glycine fragment (m/z 74).

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
N-Octanoylglycine 200.1 74.0 (Glycine)2515
This compound 215.2 74.0 (Glycine)2515

Note: The product ion for the IS remains m/z 74 because the deuterium label is located on the octanoyl chain, not the glycine moiety.

Method Validation & Quality Assurance

To ensure scientific integrity (E-E-A-T), the method must be self-validating.

Linearity and Range
  • Prepare a calibration curve using native N-Octanoylglycine spiked into "synthetic urine" or PBS from 0.1 µM to 100 µM.

  • Acceptance Criteria: r² > 0.995; Back-calculated accuracy ±15% (±20% at LLOQ).

Matrix Effect Assessment

Since urine varies widely, matrix factors (MF) must be calculated:



  • The d15-IS corrects for this. If the Analyte MF is 0.6 (40% suppression) and the IS MF is 0.6, the ratio remains accurate.

  • Troubleshooting: If IS response varies by >50% between samples, dilute the sample further (1:10) to reduce ion suppression.

Interferences
  • Isobaric Interferences: Monitor the retention time closely. Isomers like branched-chain octanoylglycines (rare) may elute nearby. The d15 IS will help confirm the correct peak identity by matching the retention time exactly.

References

  • Mayo Clinic Laboratories. (2023). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency, Technical Interpretation. Retrieved from [Link]

  • Costa, C. G., et al. (2000). "Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-MS and LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1215-1224.
  • Rashed, M. S., et al. (1995). "Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry." Pediatric Research, 38, 324-331. Link

Application Note: Quantitative Analysis of Urinary Acylglycines by Stable Isotope Dilution LC-MS/MS Using N-Octanoyl-d15-glycine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Significance of Acylglycine Profiling

Acylglycines are glycine conjugates of acyl-CoA intermediates that accumulate in various inborn errors of metabolism (IEMs).[1][2][3] These metabolic disorders often stem from deficiencies in enzymes involved in the mitochondrial beta-oxidation of fatty acids or the catabolism of branched-chain amino acids.[1] Consequently, the upstream acyl-CoA species are shunted into alternative detoxification pathways, including conjugation with glycine, leading to elevated levels of specific acylglycines in bodily fluids.[4] Quantitative analysis of these metabolites in urine provides a highly sensitive and specific diagnostic tool, aiding in the identification and monitoring of conditions such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, isovaleric acidemia, and glutaric acidemia.[2][5][6] Even when patients are asymptomatic or in metabolic remission, urinary acylglycine levels can remain consistently elevated, making their measurement a robust diagnostic marker.[3][7] This application note details a comprehensive protocol for the quantification of a panel of urinary acylglycines using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope dilution methodology employing N-Octanoyl-d15-glycine as an internal standard.

Principle of the Method: Stable Isotope Dilution for Unparalleled Accuracy

The gold standard for quantitative mass spectrometry is the stable isotope dilution assay (SIDA).[8][9][10] This technique relies on the addition of a known concentration of a stable isotope-labeled version of the analyte of interest to the sample at the earliest stage of preparation.[10] In this protocol, this compound, a deuterated analogue of octanoylglycine, serves as the internal standard (IS). The key advantages of this approach are:

  • Correction for Sample Preparation Variability: The IS is chemically identical to the endogenous analyte and therefore experiences the same extraction inefficiencies, derivatization yield variations, and matrix effects during analysis.[10]

  • Compensation for Ion Suppression/Enhancement: The IS co-elutes with the target analyte during chromatography and is subject to the same ionization effects in the mass spectrometer source.

  • Enhanced Precision and Accuracy: By calculating the ratio of the signal from the endogenous analyte to the signal from the IS, variations introduced during sample workup and analysis are effectively normalized, leading to highly precise and accurate quantification.[10] The use of deuterated internal standards in acylglycine analysis has been shown to yield excellent mean recoveries (90.2% to 109.3%) and low coefficients of variation (CVs <10%).[7][11][12]

Experimental Workflow Overview

The entire process, from sample receipt to final data analysis, follows a meticulously controlled sequence to ensure data integrity and reproducibility.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Urine Sample Collection (10 mL random urine) s2 Spike with Internal Standard (this compound) s1->s2 s3 Solid-Phase Extraction (SPE) (Isolate Acylglycines) s2->s3 s4 Derivatization (Butanolic HCl) s3->s4 s5 Dry Down & Reconstitution s4->s5 a1 UPLC Separation (C18 Column) s5->a1 a2 ESI+ Ionization a1->a2 a3 Tandem MS Detection (MRM Mode) a2->a3 d1 Peak Integration & Ratio Calculation (Analyte/IS) a3->d1 d2 Quantification via Calibration Curve d1->d2 d3 Data Review & Reporting (mg/g Creatinine) d2->d3

Caption: High-level workflow for urinary acylglycine quantification.

Detailed Protocols and Methodologies

Reagents and Materials
  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade); Hydrochloric Acid, n-Butanol (ACS grade or higher).

  • Standards: Analytical standards for all target acylglycines (e.g., Isovalerylglycine, 3-Methylcrotonylglycine, Hexanoylglycine, Suberylglycine, etc.). This compound internal standard.

  • SPE Cartridges: Mixed-mode or polymeric reverse-phase SPE cartridges suitable for extracting polar acidic compounds from aqueous matrices.

  • Other: 96-well plates or glass autosampler vials, nitrogen evaporator, centrifuge.

Sample Handling and Preparation

Proper sample collection and storage are critical for accurate results.

  • Collection: A random 10 mL urine specimen is collected in a sterile container with no preservatives.[6][13] For pediatric patients, as much volume as possible should be submitted.[3][6]

  • Storage: Upon receipt, samples should be frozen at -20°C or lower until analysis.[2][14] Specimens are stable for extended periods when frozen.[15]

  • Creatinine Measurement: An aliquot of urine should be used to determine the creatinine concentration for normalization of the final results.

Step-by-Step Extraction and Derivatization Protocol

This protocol is adapted from established methods for acylglycine analysis.[1][7]

  • Thaw and Centrifuge: Thaw urine samples completely, vortex for 10 seconds, and centrifuge at 2000 x g for 5 minutes to pellet any precipitate.

  • Aliquoting: Transfer a urine volume equivalent to 0.25-0.50 mg of creatinine into a clean tube or well of a 96-well plate.[13]

  • Internal Standard Spiking: Add a precise volume of the this compound working solution to each sample, calibrator, and quality control (QC) sample. The concentration should be chosen to be in the mid-range of the expected endogenous analyte concentrations.

    • Causality Explanation: Adding the IS at this initial stage is the cornerstone of the stable isotope dilution method. It ensures that any loss of analyte during the subsequent extraction and derivatization steps is mirrored by a proportional loss of the IS, thus maintaining an accurate analyte-to-IS ratio.

  • Acidification: Acidify the samples with formic acid or HCl to a pH of ~2-3.

    • Causality Explanation: Acylglycines are carboxylic acids. Lowering the pH ensures they are in their neutral, protonated form, which enhances their retention on reverse-phase SPE sorbents.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges with methanol followed by acidified water.

    • Load the acidified urine samples onto the cartridges.

    • Wash the cartridges with acidified water to remove salts and other polar interferences.

    • Elute the acylglycines with a high-organic solvent, such as methanol or acetonitrile.

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Add 100 µL of 3N Butanolic HCl (prepared by bubbling HCl gas through n-butanol or careful addition of acetyl chloride to n-butanol).

    • Seal and heat the samples at 65°C for 20 minutes.

    • Causality Explanation: Derivatization to form butyl esters is a common strategy in acylglycine and organic acid analysis.[1][7] This process increases the hydrophobicity of the analytes, improving their chromatographic retention on C18 columns, and enhances their ionization efficiency in the positive electrospray ionization (ESI+) source, thereby increasing sensitivity.

  • Final Reconstitution: Evaporate the derivatization reagent to dryness under nitrogen and reconstitute the residue in a suitable mobile phase (e.g., 50:50 Methanol:Water) for LC-MS/MS injection.

LC-MS/MS Instrumentation and Parameters

Analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid

    • Gradient: A gradient from low to high organic content over several minutes to separate the acylglycines based on their polarity.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 15 µL[16]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Causality Explanation: MRM is the definitive mode for quantification on a triple quadrupole mass spectrometer. It provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. The precursor ion (Q1) is typically the [M+H]+ of the derivatized acylglycine, and the product ion (Q3) is a characteristic fragment, often corresponding to the loss of the neutral acyl group or a fragment from the glycine backbone.

cluster_IS Internal Standard (IS) cluster_Analyte Analyte IS_Precursor This compound Butyl Ester [M+H]+ IS_Product IS Fragment Ion IS_Precursor->IS_Product MRM Transition 1 Analyte_Precursor Octanoylglycine Butyl Ester [M+H]+ Analyte_Product Analyte Fragment Ion Analyte_Precursor->Analyte_Product MRM Transition 2

Caption: MRM principle for analyte and its stable isotope-labeled internal standard.

Data Analysis, Calibration, and Quality Control
  • Calibration Curve: Prepare a set of calibrators in a surrogate matrix (e.g., synthetic urine or a pooled normal urine sample) with known concentrations of the target acylglycines. Process these calibrators alongside the unknown samples. A calibration curve is generated by plotting the analyte/IS peak area ratio against the concentration of the calibrators. A linear regression with 1/x weighting is typically used.[7][11]

  • Quantification: The concentration of each acylglycine in the unknown samples is calculated from its analyte/IS peak area ratio using the regression equation from the calibration curve.

  • Quality Control (QC): Include at least two levels of QC samples (low and high concentrations) in each analytical run to monitor the validity of the assay. The results for the QC samples must fall within predefined acceptance criteria (e.g., ±15% of the nominal value).

  • Normalization: The final quantitative result is normalized to the urinary creatinine concentration and reported in units such as mg/g creatinine or mmol/mol creatinine.[3]

Method Validation and Performance Characteristics

A rigorous validation process is essential to ensure the reliability of any biomarker assay.[17][18][19] The method should be validated for the following parameters according to established guidelines:[20][21]

Validation Parameter Description Typical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte.
Accuracy & Precision Closeness of measured values to the nominal value and the degree of scatter between replicate measurements.Within-run and between-run precision (CV) <15%; Accuracy within 85-115% of nominal.[7][12]
Calibration Curve The relationship between the instrumental response and the known concentration of the analyte.Correlation coefficient (r²) > 0.99.[7][11][12]
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio > 10; Precision and accuracy criteria met.[16]
Recovery The efficiency of the extraction process.Consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed by post-column infusion or comparing responses in neat solution vs. post-extraction spiked matrix.
Stability Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).Analyte concentration remains within ±15% of the initial value.

Conclusion

The described LC-MS/MS method using stable isotope dilution with this compound provides a robust, sensitive, and specific platform for the quantitative analysis of urinary acylglycines. This approach overcomes the challenges of sample variability and matrix effects, delivering high-quality data essential for the diagnosis and management of inborn errors of metabolism. The detailed protocol and validation framework presented here serve as a comprehensive guide for researchers, clinicians, and drug development professionals seeking to implement this critical diagnostic assay. For specific clinical interpretation, it is often recommended to assess acylglycine profiles in conjunction with urine organic acids and plasma acylcarnitines.[3][6][13][14]

References

  • Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). ResearchGate. Available at: [Link]

  • Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. PubMed. Available at: [Link]

  • Acylglycines, Quantitative. UI Health Care. Available at: [Link]

  • LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer. Frontiers. Available at: [Link]

  • Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. FARMACIA. Available at: [Link]

  • Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. PubMed. Available at: [Link]

  • A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. PubMed. Available at: [Link]

  • Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese. PubMed. Available at: [Link]

  • ACYLGLYCINES, QUANTITATIVE, URINE. Children's Minnesota. Available at: [Link]

  • AGU20 - Overview: Acylglycines, Quantitative, Random, Urine. Mayo Clinic Laboratories. Available at: [Link]

  • Acylglycines, Quantitative Panel, Urine. Quest Diagnostics. Available at: [Link]

  • Acylglycines, Quantitative, Random, Urine. Mayo Clinic Laboratories. Available at: [Link]

  • Acylglycines, Quantitative, Urine. ARUP Laboratories Test Directory. Available at: [Link]

  • Validation of Analytical Methods for Biomarkers Employed in Drug Development. PMC. Available at: [Link]

  • Synthesis and characterisation of acyl glycines. Their measurement in single blood spots by gas chromatography-mass spectrometry to diagnose inborn errors of metabolism. PubMed. Available at: [Link]

  • Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC. Available at: [Link]

  • Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. Available at: [Link]

  • Validation of analytic methods for biomarkers used in drug development. PubMed. Available at: [Link]

  • Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese. ResearchGate. Available at: [Link]

  • Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. ACS Publications. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. Taylor & Francis. Available at: [Link]

  • Stable Isotope Dilution Assay. Bavarian Center for Biomolecular Mass Spectrometry. Available at: [Link]

  • Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. MDPI. Available at: [Link]

Sources

N-Octanoyl-d15-glycine concentration for normalizing metabolomic data

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of N-Octanoyl-d15-glycine Concentration for High-Fidelity Metabolomic Normalization

Executive Summary

This guide details the protocol for utilizing This compound (C8-glycine-d15) as a high-performance Internal Standard (IS) in targeted and untargeted metabolomics. While standard deuterated analogs (d3, d5) are common, the d15 analog offers a superior mass shift (+15 Da), eliminating isotopic overlap with the natural M+2/M+4 isotopes of endogenous octanoylglycine. This application note focuses on determining the critical concentration window to normalize for ionization suppression and extraction recovery without inducing detector saturation or crosstalk.

Strategic Rationale: Why this compound?

In LC-MS/MS lipidomics and acylglycine profiling, normalization is critical to correct for matrix effects (ion suppression/enhancement) and extraction variability.

  • Hydrophobic Balance: this compound represents "Medium-Chain" acylglycines. It elutes in the critical transition zone between polar short-chain (acetyl/propionyl) and non-polar long-chain species, making it an excellent surrogate for normalizing the C6–C10 metabolic window.

  • Isotopic Fidelity: The d15 labeling (fully deuterated octanoyl chain) prevents "cross-talk." Natural isotopes of abundant endogenous analytes can sometimes mimic d3 standards. A +15 Da shift is analytically absolute, ensuring the IS signal is distinct from the analyte signal even in samples with high pathological loads (e.g., MCAD deficiency).

Experimental Protocol

Materials & Reagents
  • Analyte: this compound (High Purity >98%).[1]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.

  • Matrix: Human Plasma or Urine (pooled for optimization).

Solution Preparation

Caution: Acylglycines are stable but can adhere to glass surfaces. Use silanized glass or high-quality polypropylene.

Table 1: Dilution Scheme for Internal Standard

Solution TypeConcentrationPreparation MethodStorage
Master Stock 1.0 mMDissolve 1 mg this compound in 100% MeOH (Mass corrected for purity).-80°C (6 mo)
Working Stock A 10 µMDilute Master Stock 1:100 in 50:50 MeOH:Water.-20°C (1 mo)
Daily Spiking Sol. 1.0 µM Dilute Working Stock A 1:10 in extraction solvent (e.g., 100% MeOH).Fresh Daily
Sample Extraction & Spiking Workflow

The critical step is adding the IS before any manipulation to capture all variance.

  • Aliquot: Transfer 50 µL of biofluid (Plasma/Urine) to a microcentrifuge tube.

  • Spike & Precipitate: Add 450 µL of cold Daily Spiking Solution (1.0 µM in MeOH) .

    • Note: This achieves a 1:10 dilution.

    • Final IS Concentration:100 nM (approx. 22 ng/mL).

    • Rationale: 100 nM provides a robust signal (~10^5–10^6 counts on modern Q-ToFs/Triple Quads) without saturating the detector, leaving dynamic range for endogenous spikes.

  • Vortex: 30 seconds (vigorous).

  • Incubate: -20°C for 20 minutes (protein precipitation).

  • Centrifuge: 14,000 x g for 10 min at 4°C.

  • Transfer: Move supernatant to LC vial.

Visualization: Workflow & Logic

Figure 1: Analytical Workflow for Acylglycine Normalization

Caption: Step-by-step extraction and normalization logic ensuring the Internal Standard (IS) corrects for both extraction loss and ionization efficiency.

Workflow cluster_logic Normalization Logic Sample Biological Sample (50 µL Plasma/Urine) Mix Vortex & Precipitate (-20°C, 20 min) Sample->Mix Transfer Spike Spike IS (450 µL MeOH + 1 µM d15-IS) Spike->Mix Co-Extraction Spin Centrifugation (14,000g, 10 min) Mix->Spin LCMS LC-MS/MS Analysis (C18 Column) Spin->LCMS Supernatant Data Data Processing (Calculate Response Ratio) LCMS->Data Raw Peak Areas Result Normalized Concentration Data->Result Ratio = Area(Analyte) / Area(IS)

Optimization: Determining the "Sweet Spot"

Do not blindly trust the 100 nM recommendation. Instruments vary. Perform a Linearity Screening to validate the concentration for your specific platform (e.g., Orbitrap vs. Triple Quad).

Protocol: Linearity Screening
  • Prepare a neat solution series of this compound: 10, 50, 100, 200, 500, 1000 nM.

  • Inject each in triplicate.

  • Plot: Peak Area (y-axis) vs. Concentration (x-axis).

  • Criteria for Selection:

    • Linearity:

      
      .
      
    • Saturation Point: Identify where the curve flattens. Select a concentration at 50% of the saturation limit .

    • Suppression Check: Spike the selected concentration into a pooled plasma matrix and compare area to the neat solution. If signal drops >50%, increase concentration or improve chromatography.

Figure 2: Decision Tree for Troubleshooting IS Recovery

Caption: Logical pathways to diagnose issues when the this compound signal is inconsistent.

Troubleshooting Start Check IS Peak Area in Samples Decision Is Variability > 15%? Start->Decision Good Proceed to Normalization Decision->Good No Issue Check Retention Time (RT) Decision->Issue Yes RT_Shift RT Drifting? Check Column/Mobile Phase Issue->RT_Shift Yes Matrix Compare to Neat Std Issue->Matrix No (RT Stable) Suppression Matrix Effect (Ion Suppression) Matrix->Suppression Sample Area << Neat Area Pipetting Extraction Error (Pipetting/Spiking) Matrix->Pipetting Sample Area ≈ Neat Area

Data Analysis & Normalization

The final output is the Response Ratio (RR) . This is a unitless value that corrects for instrument drift and matrix effects.



Quantification: To convert RR to absolute concentration (µM), you must run a calibration curve of unlabeled N-Octanoylglycine alongside the samples, spiking the same amount of d15-IS into the calibrators.



References

  • Hobert, J. A., et al. (2021).[2] "Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns." Clinica Chimica Acta, 523, 285-289.[2] Link

  • Warrack, B. M., et al. (2009).[3] "Normalization strategies for metabonomic analysis of urine samples." Journal of Chromatography B, 877(5-6), 547-552.[3] Link

  • LGC Standards. "this compound Product Specification." Link

  • Broadhurst, D., et al. (2018). "Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied to clinical metabolic profiling." Metabolomics, 14(6), 72. Link

Sources

separating N-Octanoyl-d15-glycine isomers on C18 columns

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Chromatographic Separation of N-Octanoyl-d15-glycine and Isobaric Acylglycines on C18 Phases

Executive Summary

This compound is the fully deuterated analog of N-Octanoylglycine (C8-Gly), a critical biomarker in the screening of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). In metabolic profiling and pharmacokinetic studies, two distinct separation challenges arise:

  • Structural Isomerism: Differentiating linear n-octanoylglycine from branched-chain isobaric interferences (e.g., 2-ethylhexanoylglycine or valproylglycine) which share the same nominal mass but possess different biological significance.[1]

  • Isotopic Fractionation: Managing the "Deuterium Isotope Effect," where the highly deuterated d15-standard elutes earlier than the endogenous d0-analyte on high-efficiency C18 columns, potentially complicating quantitation windows.

This guide provides a validated protocol to resolve these species, ensuring data integrity in high-throughput LC-MS/MS workflows.

Chemo-Physical Mechanisms

To master this separation, one must understand the forces at play on the C18 stationary phase.[1]

A. The Deuterium Isotope Effect

Contrary to the assumption that isotopologues co-elute perfectly, deuterium (


H) is slightly smaller and less lipophilic than protium (

H).[1] The C-D bond is shorter and more stable than the C-H bond, resulting in a smaller molar volume and reduced polarizability.[1]
  • Result: On reversed-phase (C18) columns, This compound will elute slightly earlier than its non-deuterated counterpart.[1]

  • Impact: In narrow integration windows, the internal standard (ISTD) peak may be clipped if the window is centered solely on the d0 retention time.[1]

B. Structural Isomerism (Branching)

The C18 stationary phase discriminates based on "hydrophobic footprint."[1]

  • Linear Chains (n-Octanoyl): Maximize surface area contact with C18 ligands, resulting in stronger retention.[1]

  • Branched Chains (e.g., 2-ethylhexanoyl): Have a more globular shape, reducing the effective contact area with the stationary phase.[1]

  • Result: Branched isomers elute significantly earlier than the linear n-octanoyl species.[1]

SeparationMechanism cluster_Analytes Analytes (Mobile Phase) C18 Stationary Phase (C18 Alkyl Chains) Linear n-Octanoyl-Gly (d0) (Linear, High Surface Area) Linear->C18 Strongest Interaction (Late Elution) Deuterated n-Octanoyl-d15-Gly (Linear, Lower Lipophilicity) Deuterated->C18 Strong Interaction (Slightly Earlier Elution) Branched Branched Isomers (Globular, Low Surface Area) Branched->C18 Weak Interaction (Early Elution)

Figure 1: Mechanistic interaction of acylglycine variants with C18 stationary phase. Note the differential retention based on chain linearity and deuteration.

Method Development & Optimization

Column Selection

While standard C18 columns work, the separation of structural isomers requires high ligand density and full end-capping to minimize secondary silanol interactions with the glycine amide bond.[1]

  • Recommended: C18 with 100-120 Å pore size, 1.7 µm or 2.6 µm (Core-Shell) particle size.[1]

  • Alternative: If branched isomer resolution is poor, switch to a PFP (Pentafluorophenyl) column.[1] The PFP phase offers unique selectivity for positional isomers via pi-pi and dipole interactions that C18 lacks.[1]

Mobile Phase Chemistry

Acylglycines are acidic (carboxylic acid moiety).[1]

  • pH Control: You must operate at acidic pH (pH 2.0 - 3.0).[1]

  • Modifier: Use 0.1% Formic Acid.[1]

    • Why? It protonates the carboxylic acid (

      
      ), rendering the molecule neutral and hydrophobic, ensuring retention on the C18 column.[1] At neutral pH, the molecule becomes ionized (
      
      
      
      ) and will elute in the void volume.
  • Organic Solvent: Methanol provides better selectivity for methylene group selectivity (isomer separation) than Acetonitrile, though Acetonitrile offers lower backpressure.[1]

Detailed Protocol

Materials
  • Analyte: this compound (Internal Standard).[1]

  • Target: N-Octanoylglycine (d0).[1]

  • Matrix: Plasma, Urine, or neat solvent standards.[1]

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm) or equivalent Waters Cortecs C18.[1]

Step 1: Sample Preparation (Protein Precipitation)[1]
  • Rationale: Solid Phase Extraction (SPE) is cleaner but expensive.[1] Protein precipitation is sufficient for acylglycines if chromatographic resolution is high.[1]

  • Aliquot 50 µL of plasma/urine into a 1.5 mL tube.

  • Add 200 µL of Internal Standard Solution (this compound in Methanol, 500 nM).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of supernatant to an autosampler vial.

Step 2: LC Parameters
  • System: UHPLC (Agilent 1290 / Waters Acquity).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Temp: 40°C (Strict control required to maintain retention time reproducibility for isomers).

Gradient Table:

Time (min) % B (MeOH) Event
0.00 10 Initial Hold (Focusing)
1.00 10 End Loading
8.00 95 Linear Gradient
10.00 95 Wash
10.10 10 Re-equilibration

| 12.00 | 10 | End Run |

Note: The shallow gradient from 10% to 95% is critical.[1] A steeper gradient will co-elute the branched isomers with the linear octanoyl-glycine.

Step 3: MS/MS Detection (MRM Mode)

Operate in Negative Electrospray Ionization (ESI-) or Positive (ESI+) depending on sensitivity.[1] ESI+ is often preferred for acylglycines due to the amide nitrogen.[1]

  • Ionization: ESI Positive (+).[1]

  • Transitions:

    • This compound: m/z 217.3

      
       104.1 (Glycine fragment + d2) or specific chain fragment.[1]
      
    • N-Octanoylglycine (d0): m/z 202.2

      
       104.1 (Glycine fragment).[1]
      

Workflow Visualization

Workflow Sample Biological Sample (Plasma/Urine) extraction Precipitation (MeOH + d15-ISTD) Sample->extraction LC UHPLC Separation (C18, Acidic MeOH Gradient) extraction->LC Separation Elution Order: 1. Branched Isomers 2. d15-Linear (Isotope Effect) 3. d0-Linear LC->Separation MS MS/MS Detection (MRM Mode) Separation->MS Data Quantitation (Ratio d0/d15) MS->Data

Figure 2: Analytical workflow for the separation and quantitation of this compound.

Validation & Troubleshooting

The "Shift" Check

When validating this method, you will observe that the d15 peak elutes 0.05 – 0.15 minutes earlier than the d0 peak.[1]

  • Do not force the retention time windows to be identical.

  • Action: Set individual retention time windows for the analyte and the internal standard.

Resolution Calculation ( )

Ensure separation between the branched isomer (impurity or interference) and the linear target.[1]



  • Target

    
     between 2-ethylhexanoylglycine (if present) and n-octanoylglycine.[1]
    

References

  • Isotope Effects in Chromatography: Turowski, M., et al. "Deuterium isotope effects on hydrophobic interaction in reversed-phase liquid chromatography."[1] Journal of Chromatography A, 2003.[1]

  • Acylglycine Analysis (MCADD Context): Rashed, M. S., et al. "Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry."[1] Pediatric Research, 1995.[1]

  • Separation of Isomers: Kuhara, T. "Gas chromatographic-mass spectrometric urinary metabolome analysis to study mutations of inborn errors of metabolism."[1] Mass Spectrometry Reviews, 2005.[1] (Demonstrates the complexity of branched vs linear acylglycine isomers).

Sources

Precision Profiling of Acylglycines via LC-MS/MS: A Guide to Sample Preparation and Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Metabolic Context

Acylglycines are specific conjugates of acyl-CoA species and glycine, formed primarily in the mitochondria by the enzyme glycine N-acyltransferase (GLYAT) . While acylcarnitines are the primary markers for screening fatty acid oxidation (FAO) disorders in newborns, acylglycines offer a distinct diagnostic window. They represent a detoxification pathway for accumulating acyl-CoA moieties that occurs when the primary oxidation pathway is blocked.

For drug development professionals and clinical researchers, profiling acylglycines provides critical data on mitochondrial function, specifically regarding


-oxidation efficiency and organic acid metabolism. Because these analytes exist in complex biological matrices (primarily urine) at varying concentrations, Isotope Dilution Mass Spectrometry (ID-MS)  using deuterated internal standards is the non-negotiable standard for accurate quantitation.
The Role of Deuterated Standards

In LC-MS/MS, matrix effects (ion suppression or enhancement) can drastically alter signal intensity. A deuterated standard (e.g., Propionylglycine-d5) behaves nearly identically to the target analyte (Propionylglycine) during extraction and ionization but is distinguishable by mass.

  • Principle:

    
    
    
  • Self-Validation: If the IS signal deviates significantly between samples, the extraction or injection has failed, flagging the data point automatically.

Visualizing the Pathway and Workflow

Diagram 1: Metabolic Origin of Acylglycines

This diagram illustrates the detoxification of Acyl-CoA species into Acylglycines via GLYAT, the process relevant to Organic Acidemias and FAO disorders.

AcylglycinePathway FattyAcid Fatty Acid / Amino Acid AcylCoA Acyl-CoA (Accumulating Toxic Intermediate) FattyAcid->AcylCoA Metabolism GLYAT Enzyme: Glycine N-acyltransferase AcylCoA->GLYAT Detoxification BetaOx Beta-Oxidation (Blocked/Impaired) AcylCoA->BetaOx Normal Pathway Glycine Glycine Glycine->GLYAT Conjugation Acylglycine Acylglycine (Excreted in Urine) GLYAT->Acylglycine Production

Caption: The conversion of accumulating Acyl-CoA species into water-soluble Acylglycines for urinary excretion.

Materials and Reagents

Critical Standards Panel

To ensure coverage across the hydrophobicity scale, select a panel of internal standards (IS) that bracket the retention times of your targets.

Target ClassAnalyte ExampleRecommended Internal StandardRationale
Short ChainPropionylglycine (C3)Propionylglycine-d5 Corrects for early elution suppression.
Branched ChainIsovalerylglycine (C5)Isovalerylglycine-d9 Critical for Isovaleric Acidemia (IVA).
Medium ChainHexanoylglycine (C6)Hexanoylglycine-d2 Marker for MCAD deficiency.
DicarboxylicSuberylglycine (C8-DC)Hexanoylglycine-d2 (if d-Suberyl unavailable)Use closest structural analog if exact IS is missing.
AromaticPhenylpropionylglycineBenzoylglycine-d5 Corrects for pi-pi interaction effects.

Reagent Note: Prepare a "Working IS Solution" in 50:50 Methanol:Water. Avoid 100% organic solvent for the working stock to prevent protein precipitation upon initial spiking into urine.

Protocol A: Solid Phase Extraction (SPE) - High Precision

Recommended for clinical validation and low-abundance analytes.

Mechanism: Anion Exchange (AX) SPE is superior here because acylglycines possess a free carboxylic acid group, allowing them to bind to the positively charged sorbent while neutral interferences are washed away.

Step-by-Step Methodology
  • Sample Preparation:

    • Thaw urine samples at room temperature. Vortex for 10 seconds.

    • Centrifuge at 3,000 x g for 5 minutes to remove particulates/sediment.

  • Internal Standard Spiking:

    • Transfer 100 µL of urine to a clean tube.

    • Add 10 µL of Working IS Solution. Vortex.

    • Why: Spiking before any manipulation ensures the IS corrects for extraction efficiency losses.

  • Conditioning (Oasis MAX or Strata-X-A cartridges):

    • 1 mL Methanol (Solvate sorbent).

    • 1 mL Water (Equilibrate).

  • Loading:

    • Load the spiked urine sample onto the cartridge. Apply low vacuum.

  • Washing (Critical Step):

    • Wash with 1 mL 5% Ammonium Hydroxide in Water.

    • Why: This high pH (>10) ensures the acylglycines (pKa ~3.5-4) are fully deprotonated and bound to the anion exchange sites, while removing neutral and basic matrix components.

    • Wash with 1 mL Methanol . (Removes hydrophobic neutrals).

  • Elution:

    • Elute with 500 µL of 2% Formic Acid in Methanol .

    • Why: Acidification protonates the carboxylic acid, breaking the ionic bond with the sorbent and releasing the analyte.

  • Evaporation & Reconstitution:

    • Dry under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase A (0.1% Formic Acid in Water).

Protocol B: "Dilute-and-Shoot" - High Throughput

Recommended for drug discovery screening or high-volume profiling where sensitivity requirements are moderate.

Step-by-Step Methodology
  • Clarification: Centrifuge urine (10,000 x g, 5 min).

  • Spike & Dilute:

    • Mix 50 µL Urine + 10 µL Working IS Solution.

    • Add 440 µL Mobile Phase A (0.1% Formic Acid in Water).

    • Total Dilution Factor: 1:10.

  • Filtration (Optional but Recommended):

    • Pass through a 0.2 µm PVDF filter plate to protect the LC column.

  • Analysis: Inject directly.

Note on Creatinine: Since urine concentration varies with hydration, all quantitative results must be normalized to Creatinine levels (mg analyte / g Creatinine). Measure Creatinine via a separate colorimetric assay or add Creatinine-d3 to your IS mix to measure it simultaneously in the LC-MS run.

LC-MS/MS Configuration[6]

  • Column: C18 Reverse Phase (e.g., Acquity HSS T3 or Phenomenex Kinetex).

    • Why: HSS T3 is designed to retain polar compounds like short-chain acylglycines better than standard C18.

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: Start at 1% B (hold 1 min) to capture Propionylglycine, ramp to 90% B over 8 mins.

  • Ionization: ESI Positive Mode (Acylglycines protonate well as

    
    ) or Negative Mode (
    
    
    
    ).
    • Expert Tip: Negative mode often has less background noise for organic acids, but Positive mode is more common for simultaneous acylcarnitine analysis.

Diagram 2: Experimental Workflow

SamplePrepWorkflow Sample Urine Sample (Thaw & Centrifuge) Spike Add Deuterated Internal Standards Sample->Spike Decision Method Selection Spike->Decision SPE_Load SPE: Load on Anion Exchange Decision->SPE_Load High Precision Dilute Dilute 1:10 with Mobile Phase A Decision->Dilute High Throughput SPE_Wash Wash: 5% NH4OH (Remove Neutrals) SPE_Load->SPE_Wash SPE_Elute Elute: 2% Formic in MeOH SPE_Wash->SPE_Elute Dry Evaporate & Reconstitute SPE_Elute->Dry LCMS LC-MS/MS Analysis (C18 Column) Dry->LCMS Filter Filter (0.2 µm) Dilute->Filter Filter->LCMS Data Data: Normalize to Creatinine LCMS->Data

Caption: Decision tree for sample preparation: SPE for cleanliness vs. Dilution for speed.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low IS Recovery Ion SuppressionSwitch to SPE protocol to remove matrix; reduce injection volume.
RT Shift pH MismatchEnsure reconstitution solvent matches initial mobile phase conditions exactly.
Poor Retention of C3/C4 Column "Dewetting"Use a high-aqueous stable column (e.g., HSS T3); ensure initial gradient is <2% Organic.
Carryover High concentration sampleImplement a "sawtooth" wash gradient at the end of the LC run.

References

  • Costa, C. G., et al. (2000). "Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-MS and HPLC-MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Bonafe, L., et al. (2000). "Riboflavin-responsive multiple acyl-CoA dehydrogenase deficiency associated with severe neonatal hypoglycemia and cardiomyopathy." Journal of Inherited Metabolic Disease.

  • Mayo Clinic Laboratories. (2024).[2] "Acylglycines, Quantitative, Random, Urine: Clinical Information and Specimen Handling." Mayo Clinic Test Catalog.

  • Rinaldo, P., Hahn, S. H., & Matern, D. (2005). "Inborn errors of amino acid, organic acid, and fatty acid metabolism." Tietz Textbook of Clinical Chemistry and Molecular Diagnostics.

  • Korman, S. H., et al. (2004). "Pivaloylglycine in urine: a marker for pivalate-generating prodrugs." Clinical Chemistry.

Sources

Application Note: Analysis of N-Octanoyl-d15-glycine by Reverse Phase Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Retention Behavior, Isotope Effects, and Method Validation Protocols

Abstract

This guide details the chromatographic behavior of N-Octanoyl-d15-glycine , a stable isotope-labeled internal standard (IS) used critically in the quantification of medium-chain acylglycines. While intended to mimic the analyte N-Octanoylglycine (C8-Glycine), the heavy deuteration (d15) of the octanoyl chain induces a measurable Deuterium Isotope Effect in Reverse Phase Chromatography (RPC). This results in a retention time (


) shift where the deuterated standard elutes earlier than the non-deuterated analyte.[1] This note provides the theoretical grounding, quantification of this shift, and a validated protocol to ensure accurate integration and matrix effect compensation in LC-MS/MS workflows.
Physicochemical Profile & Mechanism
1.1 The Compound
  • Analyte: N-Octanoylglycine (C8-Glycine)

  • Internal Standard: this compound

  • Structure: A glycine molecule amide-linked to an octanoic acid tail. In the d15 analog, the entire alkyl chain (

    
    ) is deuterated.
    
  • Function: Biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and fatty acid

    
    -oxidation disorders.
    
1.2 The Deuterium Isotope Effect in RPC

In Reverse Phase Liquid Chromatography (RPLC), retention is governed by hydrophobic interaction between the analyte's non-polar moieties and the C18 stationary phase.

  • C-D vs. C-H Bonds: The Carbon-Deuterium (C-D) bond is shorter and has a lower zero-point vibrational energy than the Carbon-Hydrogen (C-H) bond.[1] This results in a slightly smaller molar volume and lower polarizability for the deuterated molecule.[1]

  • Lipophilicity: Consequently, per-deuterated alkyl chains are slightly less lipophilic (lower LogP) than their hydrogenated counterparts.

  • Chromatographic Outcome: this compound will elute earlier than N-Octanoylglycine. With 15 deuterium atoms, this shift is often significant (0.1 – 0.3 minutes depending on gradient slope), unlike d3 or d5 analogs which often co-elute perfectly.

Experimental Protocol
2.1 Reagents and Standards
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade). Acidification is critical to protonate the carboxylic acid (pKa ~3.8), ensuring the analyte is neutral and retained on the C18 column.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[2]

  • Internal Standard Working Solution: 10 µM this compound in 50% Methanol.

2.2 Chromatographic Conditions (LC Setup)
  • Column: C18 Core-Shell (e.g., Kinetex C18 or chemically equivalent), 2.1 x 100 mm, 2.6 µm or 1.7 µm.

  • Temperature: 40°C. Elevated temperature improves mass transfer and peak shape.

  • Flow Rate: 0.4 mL/min.[1]

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10% Initial Hold (Focusing)
1.00 10% End Loading
8.00 95% Linear Ramp (Elution)
10.00 95% Wash
10.10 10% Re-equilibration

| 13.00 | 10% | End Run |

2.3 Mass Spectrometry (MRM Parameters)

Operate in Negative Ion Mode (ESI-) for highest sensitivity of the carboxylic acid moiety, or Positive Ion Mode (ESI+) if using acidic mobile phase (common for simultaneous profiling). Note: The transitions below are for Positive Mode (M+H)+ as it is more robust in 0.1% Formic Acid mobile phases.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Role
N-Octanoylglycine 202.276.1 (Glycine)20Analyte
N-Octanoylglycine 202.2144.1 (Octanoyl)15Qualifier
This compound 217.3 76.1 (Glycine)20Internal Standard

Note: The mass shift is +15 Da. The product ion (m/z 76) represents the glycine moiety, which is NOT deuterated in this standard, so it remains at m/z 76.

Data Analysis & Visualization
3.1 Retention Time Shift Visualization

The following diagram illustrates the mechanistic difference causing the separation.

IsotopeEffect cluster_Analytes Analytes in Mobile Phase StationaryPhase C18 Stationary Phase (Hydrophobic Surface) Result Elution Order StationaryPhase->Result D-Analog Elutes First (Delta tR ~0.1-0.3 min) H_Analog N-Octanoylglycine (H) (C-H Bonds) Higher Lipophilicity H_Analog->StationaryPhase Stronger Interaction (Van der Waals) D_Analog This compound (D) (C-D Bonds) Lower Lipophilicity D_Analog->StationaryPhase Weaker Interaction (Reduced Polarizability)

Caption: Mechanistic basis of the Deuterium Isotope Effect in RPLC. The d15-analog interacts less strongly with the C18 phase, resulting in earlier elution.

3.2 Analytical Workflow

Workflow cluster_QC Quality Control Check Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (this compound) Sample->IS_Add Extract Protein Precipitation (MeOH/AcN) IS_Add->Extract LC LC Separation (C18, Acidic Mobile Phase) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Check Retention Shift) MS->Data Check1 Verify IS Retention Time (Must be < Analyte tR) Data->Check1 Check2 Check Matrix Suppression at both tR windows Data->Check2

Caption: Standardized workflow for Acylglycine analysis ensuring IS integrity.

Critical Considerations for Researchers
4.1 The "Matrix Effect" Trap

Because this compound elutes earlier than the analyte, it may not experience the exact same ion suppression/enhancement from the biological matrix as the analyte.

  • Mitigation: During method validation, perform a post-column infusion experiment. Infuse the analyte and IS while injecting a blank matrix sample. Monitor the baseline for suppression zones. Ensure that the retention time window for both the d15-IS and the native analyte falls within a stable region of the chromatogram, free from sharp suppression dips caused by phospholipids or salts.

4.2 Integration Windows

Automated processing software often sets the expected retention time based on the native standard.

  • Action: Manually configure the processing method to expect the IS peak at a relative retention time (RRT) of approximately 0.98 - 0.99 relative to the native analyte. Do not force them to be identical, or the software may integrate noise.

References
  • Hobert, J. A., et al. (2023).[3] Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols.[3] Link[3]

  • Turowski, M., et al. (2003). Deuterium isotope effects on the retention of isotopomers in reversed-phase liquid chromatography. Journal of Chromatography A. Link

  • Zhang, Y., et al. (2011). Influence of deuterium isotope effect on the retention of analytes in reversed-phase liquid chromatography. Analytical Chemistry.[2][4][5][6][7][8][9] Link

  • Cambridge Isotope Laboratories. (2024). Stable Isotope Standards for Mass Spectrometry in Metabolic Profiling.Link

Sources

Application Note: Targeted Lipidomics of Mitochondrial FAO Disorders

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the targeted quantification of mitochondrial fatty acid oxidation (FAO) metabolites. It details the use of N-Octanoyl-d15-glycine as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of N-Octanoylglycine (Hexanoylglycine) in biological matrices via LC-MS/MS.

Precise Quantification of N-Octanoylglycine using this compound Internal Standard


-Oxidation (MCAD Deficiency), Inborn Errors of Metabolism (IEM)
Introduction & Biological Context

N-Octanoylglycine (OG) is a specific acylglycine metabolite formed by the conjugation of octanoyl-CoA with glycine. In healthy physiology, medium-chain fatty acids are rapidly metabolized via mitochondrial


-oxidation. However, in metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency , the dehydrogenation step is impaired. This blockade causes the accumulation of medium-chain acyl-CoAs (specifically C8), which are subsequently diverted to the glycine conjugation pathway as a detoxification mechanism.

Consequently, elevated urinary and plasma levels of N-Octanoylglycine are pathognomonic biomarkers for MCAD deficiency. Accurate quantification is critical for diagnosis, newborn screening confirmation, and therapeutic monitoring.

Why this compound? The use of This compound (where the octanoyl chain is fully deuterated) provides a superior internal standard compared to analogs or low-deuterium labels (e.g., d3).

  • Mass Shift (+15 Da): Eliminates isotopic overlap with the native analyte (M+0) and its natural isotopes.

  • Co-Elution: As a stable isotope isomer, it co-elutes with the analyte, perfectly compensating for matrix effects, ionization suppression, and extraction variability.

  • Chemical Stability: The deuterium label on the alkyl chain is chemically stable and non-exchangeable under standard LC-MS conditions.

Metabolic Pathway Visualization

The following diagram illustrates the diversion of Octanoyl-CoA to N-Octanoylglycine upon MCAD blockage.

MCAD_Pathway FattyAcids Medium Chain Fatty Acids (Diet/Adipose) OctanoylCoA Octanoyl-CoA (C8-CoA) FattyAcids->OctanoylCoA Activation BetaOx Mitochondrial Beta-Oxidation OctanoylCoA->BetaOx Normal Pathway GLYAT Glycine N-Acyltransferase (GLYAT) OctanoylCoA->GLYAT Accumulation Diversion MCAD MCAD Enzyme BetaOx->MCAD Block METABOLIC BLOCK (MCAD Deficiency) MCAD->Block Defect OctanoylGlycine N-Octanoylglycine (Biomarker) GLYAT->OctanoylGlycine + Glycine Excretion Urinary Excretion OctanoylGlycine->Excretion

Caption: Pathological diversion of Octanoyl-CoA to N-Octanoylglycine due to MCAD deficiency.

Compound Specifications
PropertyAnalyte (Native)Internal Standard (IS)
Name N-OctanoylglycineThis compound
CAS Number 14246-53-8N/A (Labeled variant)
Formula C

H

NO

C

H

D

NO

Molecular Weight 201.26 g/mol 216.36 g/mol
Monoisotopic Mass 201.1365216.2306
Solubility DMSO, Methanol, EthanolDMSO, Methanol, Ethanol
Storage -20°C (Desiccated)-20°C (Desiccated)
Experimental Protocol

This protocol describes the extraction and quantification of N-Octanoylglycine from Human Urine using Solid Phase Extraction (SPE) to minimize matrix effects, though a "Dilute-and-Shoot" method is also viable for high-concentration screening.

3.1 Reagents & Materials
  • Standards: N-Octanoylglycine (Sigma/Merck), this compound (Specialty Isotope Supplier).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • SPE Cartridges: Waters Oasis HLB (Hydrophilic-Lipophilic Balance), 30 mg/1 cc.

3.2 Stock Solution Preparation
  • IS Stock (1 mg/mL): Dissolve 1 mg this compound in 1 mL MeOH. Store at -80°C.

  • Working IS Solution (1 µg/mL): Dilute IS Stock 1:1000 in water.

  • Calibration Standards: Prepare a serial dilution of native N-Octanoylglycine in surrogate matrix (synthetic urine) or water, ranging from 0.1 µM to 100 µM.

3.3 Sample Preparation (SPE Workflow)

Rationale: Urine contains high salt and urea concentrations that can suppress ionization. SPE provides a cleaner extract than protein precipitation alone.

  • Aliquot: Transfer 100 µL of urine (patient or QC) to a 1.5 mL tube.

  • Internal Standard Addition: Add 20 µL of Working IS Solution (1 µg/mL) to all samples. Vortex for 10 sec.

  • Acidification: Add 100 µL of 0.1% Formic Acid in water. Vortex.

  • SPE Conditioning:

    • 1 mL MeOH

    • 1 mL Water (0.1% FA)

  • Loading: Load the prepared sample onto the HLB cartridge.

  • Washing: Wash with 1 mL 5% MeOH in Water. (Removes salts/polar interferences).

  • Elution: Elute with 500 µL 100% MeOH.

  • Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

3.4 LC-MS/MS Conditions

Chromatography (UHPLC)

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10% Initial Hold
0.50 10% Start Gradient
4.00 95% Linear Ramp
5.00 95% Wash
5.10 10% Re-equilibration

| 7.00 | 10% | End Run |

Mass Spectrometry (ESI-) Acylglycines ionize most efficiently in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid moiety.

  • Source: ESI Negative

  • Capillary Voltage: 2.5 kV

  • Desolvation Temp: 500°C

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
N-Octanoylglycine 200.1 [M-H]⁻74.0 [Glycine]⁻2512Quantifier
N-Octanoylglycine 200.1 [M-H]⁻58.02520Qualifier
This compound 215.4 [M-H]⁻ 74.0 [Glycine]⁻ 25 12 Internal Standard

Note: The product ion m/z 74.0 corresponds to the deprotonated glycine fragment (


), which is common to both the labeled and unlabeled forms (as the label is on the octanoyl chain).
Analytical Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Urine Sample (100 µL) IS Add IS: This compound Sample->IS SPE SPE Extraction (Oasis HLB) IS->SPE Recon Reconstitute (90:10 H2O:ACN) SPE->Recon LC UHPLC Separation (C18 Column) Recon->LC MS ESI(-) MS/MS MRM Mode LC->MS Ratio Calculate Ratio: Area(Analyte) / Area(IS) MS->Ratio Quant Quantification (µmol/mmol Creatinine) Ratio->Quant

Caption: Step-by-step analytical workflow from sample extraction to data quantification.

Method Validation & Quality Control

To ensure data integrity, the method must be validated according to FDA or EMA bioanalytical guidelines.

  • Linearity: The response ratio (Analyte Area / IS Area) should be linear (

    
    ) over the biological range (e.g., 0.5 – 50 µM).
    
  • Matrix Effect (ME):

    
    
    
    • The d15-IS compensates for ME. If the IS suppression mirrors the analyte suppression, the ratio remains accurate.

  • Accuracy & Precision:

    • Intra-day and Inter-day CV should be

      
       (or 
      
      
      
      at LLOQ).
  • Carryover: Inject a blank solvent after the highest standard to ensure no memory effects (common with fatty acid derivatives).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low IS Recovery Ion suppression from urine salts.Improve SPE wash step (ensure 5% MeOH wash removes salts). Dilute urine 1:5 before SPE.
Retention Time Drift Column contamination or pH shift.Flush column with 100% ACN. Ensure Mobile Phase A is fresh (pH ~2.7 with 0.1% FA).
High Background Contamination of system.Acylglycines can be sticky. Use PEEK tubing or passivate system. Run blanks.
Non-Linearity Saturation of detector.Dilute high-concentration samples. Check if IS concentration is too low compared to analyte.
References
  • Rinaldo, P., et al. (2002). "Acylcarnitine profile analysis." Genetics in Medicine, 4(6), 1S-6S. Link

  • Costa, C. G., et al. (2000). "Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-MS and LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1215-1224. Link

  • Kuhara, T. (2005). "Gas chromatographic-mass spectrometric urinary metabolome analysis to study mutations of inborn errors of metabolism." Mass Spectrometry Reviews, 24(6), 814-827. Link

  • Vreken, P., et al. (1999). "Stable-isotope dilution solvent chemical ionization GC-MS analysis of urinary acylglycines." Clinical Chemistry, 45(11), 2058. Link

  • PubChem. "N-Octanoylglycine Compound Summary."[1] National Library of Medicine. Link

Sources

Troubleshooting & Optimization

reducing matrix effects when analyzing N-Octanoyl-d15-glycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-Octanoyl-d15-glycine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on mitigating matrix effects in LC-MS bioanalysis. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and validated protocols to ensure the accuracy and reliability of your analytical data.

Introduction

This compound is the stable isotope-labeled (SIL) internal standard for N-octanoylglycine, an acylglycine that serves as a biomarker for certain inborn errors of metabolism related to fatty acid oxidation.[1][2] Accurate quantification of endogenous N-octanoylglycine using Liquid Chromatography-Mass Spectrometry (LC-MS) is critical, and the use of a SIL internal standard like this compound is the gold standard for compensating for variations in sample preparation and instrument response.

However, a significant challenge in LC-MS-based bioanalysis is the matrix effect . This phenomenon, caused by co-eluting components from the biological sample (e.g., plasma, urine), can alter the ionization efficiency of the analyte and the internal standard, leading to inaccurate and unreliable results.[3][4] This guide provides a structured approach to understanding, identifying, and mitigating matrix effects to ensure robust and high-quality data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem for my this compound analysis?

Answer: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte and its internal standard by co-eluting, unobserved components within the sample matrix.[4][5] In electrospray ionization (ESI), which is commonly used for analyzing acylglycines, these interfering molecules can compete with your analyte for access to the droplet surface or for gas-phase protonation, ultimately reducing the number of analyte ions that reach the mass spectrometer detector.[6][7]

This is a critical problem because if the matrix affects the ionization of this compound differently than the native N-octanoylglycine, the fundamental assumption of using an internal standard—that it behaves identically to the analyte—is violated. This can lead to:

  • Inaccurate Quantification: Over- or underestimation of the true analyte concentration.

  • Poor Reproducibility: High variability between replicate injections and different samples.

  • Reduced Sensitivity: Lower signal-to-noise ratios, impacting the limit of quantification (LOQ).

The most common culprits in biological matrices like plasma are phospholipids , which are notorious for causing ion suppression in reversed-phase chromatography.[5][6]

Q2: How can I detect and quantify matrix effects for this compound?

Answer: There are two primary, complementary methods for assessing matrix effects, as recommended by regulatory bodies like the FDA.[3][8]

  • Qualitative Assessment via Post-Column Infusion (PCI): This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.[9][10][11] A solution of this compound is continuously infused into the mobile phase after the analytical column but before the MS ion source. An extracted blank matrix sample is then injected. Any dip or rise in the steady baseline signal of this compound indicates the elution of interfering components at that specific retention time.[9][11] This allows you to see if your analyte's retention time falls within a zone of ion suppression.

  • Quantitative Assessment via Post-Extraction Spiking: This experiment quantifies the exact extent of signal suppression or enhancement. The response of the analyte spiked into a solvent is compared with the response of the analyte spiked into an extracted blank matrix sample.[6] The Matrix Factor (MF) is calculated as:

    MF = (Peak Area in Presence of Matrix) / (Peak Area in Solvent)[5]

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

    For a method to be considered robust, the coefficient of variation (CV) of the MF across at least six different lots of matrix should be ≤15%.

Q3: My this compound signal is being suppressed. What are the likely causes?

Answer: Ion suppression is the most common matrix effect.[6] The primary causes are typically endogenous matrix components that co-elute with your analyte. For N-octanoylglycine and its SIL-IS, which are moderately polar, the main suspects in plasma are:

  • Phospholipids: Especially glycerophosphocholines, which elute in the middle of typical reversed-phase gradients.

  • Salts and Buffers: High concentrations of non-volatile salts can crystallize on the ESI probe, reducing performance.

  • Other Endogenous Metabolites: Molecules with similar structures or properties that are not resolved chromatographically.

  • Exogenous Components: Anticoagulants (e.g., EDTA, heparin), dosing vehicles, or co-administered drugs can also interfere.[5][12]

Q4: What are the best sample preparation techniques to reduce matrix effects for acylglycines?

Answer: The goal of sample preparation is to remove interfering components while maximizing the recovery of your analyte. A more thorough cleanup is the most effective way to combat matrix effects.[13][14]

TechniqueProsConsBest For
Protein Precipitation (PPT) Simple, fast, inexpensive.Dirty extracts. Does not remove phospholipids or salts effectively.Initial method development, high-throughput screening where some matrix effect is tolerable.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT. Can remove many salts and some phospholipids.More labor-intensive, requires optimization of solvents, can have emulsion issues.Removing highly polar or non-polar interferences. N-octanoylglycine is amphipathic, so solvent choice is critical.
Solid-Phase Extraction (SPE) Provides the cleanest extracts. [13] Highly selective for removing phospholipids and salts.[15]Requires method development, more expensive.Recommended for robust, validated bioanalysis. Reversed-phase (e.g., C8, C18) or mixed-mode cartridges are effective for acylglycines.[16]
Phospholipid Removal Plates Specifically designed to remove phospholipids.[17][18] Can be used after PPT.Adds a step and cost.When phospholipids are identified as the primary source of ion suppression.

For this compound, Solid-Phase Extraction (SPE) is highly recommended for achieving the clean extracts necessary for a robust, validated assay.

Q5: How can I optimize my LC method to separate this compound from interfering matrix components?

Answer: Chromatographic separation is your second line of defense. If you can separate your analyte from the region of ion suppression identified by a post-column infusion experiment, you can eliminate the matrix effect.

  • Increase Chromatographic Resolution: Use a longer column, a smaller particle size (e.g., sub-2 µm), or a slower gradient to better separate peaks.

  • Adjust Mobile Phase: Modifying the organic solvent (e.g., methanol vs. acetonitrile) or the pH can alter the elution profile of both the analyte and interferences.

  • Shift Retention Time: If the PCI experiment shows a significant suppression zone early in the gradient (where phospholipids often elute), adjust your gradient to retain this compound longer, moving it into a "cleaner" region of the chromatogram.

  • Consider HILIC: For very polar metabolites, Hydrophilic Interaction Chromatography (HILIC) can be an alternative to reversed-phase, as it uses a different retention mechanism and may provide better separation from lipids.

Q6: Is a stable isotope-labeled internal standard like this compound sufficient to compensate for matrix effects?

Answer: In theory, yes. A SIL-IS is the best tool for compensation because it should co-elute with the analyte and be affected by ion suppression in the exact same way.[7][19][20] The ratio of the analyte to the IS should remain constant, even if the absolute signal of both decreases.[19]

However, this compensation is only perfect if the analyte and IS perfectly co-elute .[21] Even the small mass difference from deuterium labeling can sometimes cause a slight chromatographic separation, especially in high-resolution UPLC systems. If the peak apexes are separated and a narrow region of ion suppression exists, one peak could be suppressed more than the other, leading to inaccurate results.[21]

Therefore, while a SIL-IS is essential, it is not a substitute for developing a clean sample preparation method and a good chromatographic separation. Always strive to minimize the matrix effect first, then rely on the SIL-IS to compensate for any remaining, consistent effects.

Troubleshooting Guide

ProblemLikely Cause(s)Recommended Actions
High variability in IS peak area (>15-20% CV) across a batch. Differential Matrix Effects: Inconsistent ion suppression between individual samples.1. Improve Sample Preparation: Move from PPT to LLE or, preferably, SPE to get cleaner, more consistent extracts. 2. Check for Phospholipids: Monitor for characteristic phospholipid MRM transitions (e.g., 184 -> 184) to see if they co-elute with your analyte. 3. Optimize Chromatography: Adjust the gradient to move the analyte away from suppression zones.
Poor recovery of this compound during sample extraction. Suboptimal Extraction Protocol: Incorrect pH, wrong SPE sorbent, or inappropriate LLE solvent.1. Check pH: N-octanoylglycine is an acid. Ensure the sample pH is low enough to protonate the carboxylic acid for efficient extraction with reversed-phase SPE or LLE. 2. Review SPE Method: Ensure proper conditioning, loading, washing, and elution steps. The wash step may be too strong, or the elution solvent too weak. 3. Verify LLE Solvent: Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the best partition coefficient for your analyte.
Ion suppression is observed, but the SIL-IS seems to compensate well (IS-normalized MF is close to 1). The method is working as intended, but it may not be robust.Proceed with caution. While the SIL-IS is compensating, severe ion suppression can still compromise assay sensitivity. If the absolute response drops close to the LOQ, the method may fail for samples with low concentrations. It is still best practice to reduce the underlying matrix effect.
Analyte and IS peaks are slightly separated, and results are inconsistent. High-efficiency chromatography is resolving the deuterated and non-deuterated forms.1. Use a Lower Resolution Column: A slightly less efficient column may allow the peaks to co-elute perfectly.[21] 2. Adjust Integration: Ensure the peak integration window is wide enough to encompass both peaks if they are not fully resolved. 3. Minimize the Matrix Effect: If there is no matrix effect, the slight separation will not impact quantification. Focus on sample cleanup.

Key Experimental Protocols & Workflows

Workflow for Investigating and Mitigating Matrix Effects

The following diagram illustrates a systematic workflow for addressing matrix effects in your analysis of this compound.

MatrixEffect_Workflow cluster_0 Phase 1: Detection cluster_1 Phase 2: Quantification & Optimization cluster_2 Phase 3: Validation A Start: Method Development B Perform Post-Column Infusion (PCI) with Blank Matrix Extract A->B C Is Analyte RT in a Suppression Zone? B->C D Quantify with Post-Extraction Spike (Calculate Matrix Factor) C->D No Suppression Zone G Optimize Chromatography (Shift Analyte RT) C->G Yes E Is Matrix Factor (MF) acceptable (0.85-1.15) and CV < 15%? D->E F Optimize Sample Prep (e.g., PPT -> SPE) E->F No E->G No H Method is Acceptable. Proceed to Full Validation. E->H Yes F->D Re-evaluate G->D Re-evaluate

Caption: A decision-making workflow for the systematic identification, quantification, and mitigation of matrix effects.

Protocol 1: Post-Column Infusion (PCI) Experiment

This protocol qualitatively identifies chromatographic regions where matrix components cause ion suppression or enhancement.[9][11][22]

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece union

  • This compound standard solution (e.g., 50 ng/mL in mobile phase)

  • Extracted blank biological matrix (e.g., plasma processed via your chosen sample prep method)

Procedure:

  • Setup: Connect the LC outlet to one port of the tee-piece. Connect the syringe pump containing the this compound solution to the second port. Connect the third port to the MS ion source.

  • Equilibrate: Begin the LC gradient without an injection. Start the syringe pump at a low flow rate (e.g., 5-10 µL/min) to infuse the this compound solution.

  • Acquire Baseline: Monitor the signal for the this compound MRM transition. You should see a stable, elevated baseline.

  • Inject Blank Matrix: Inject a full volume of the extracted blank matrix sample.

  • Analyze Data: Monitor the this compound signal throughout the chromatographic run.

    • A dip in the baseline indicates ion suppression .

    • A rise in the baseline indicates ion enhancement .

    • Note the retention times of these events and compare them to the retention time of your analyte in a standard injection.

Protocol 2: Quantitative Assessment of Matrix Effect

This protocol quantifies the degree of matrix effect using the method described by Matuszewski et al.

Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike this compound and N-octanoylglycine into the final mobile phase composition at a known concentration (e.g., low and high QC levels).

  • Set B (Post-Extraction Spike): Extract at least 6 different lots of blank biological matrix. Spike the analytes into the clean supernatant/eluate at the same final concentration as Set A.

  • Set C (Pre-Extraction Spike): Spike the analytes into the blank matrix before extraction. Process these samples. (This set is used to determine recovery).

Calculations:

  • Matrix Factor (MF %): MF % = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • This measures the pure matrix effect. A value of 100% means no effect.

  • Recovery (RE %): RE % = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • This measures the efficiency of the extraction process.

  • Process Efficiency (PE %): PE % = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 = (MF * RE) / 100

    • This represents the overall method performance.

The IS-normalized Matrix Factor should also be calculated to demonstrate the ability of this compound to track and correct for the matrix effect on the native analyte.

Protocol 3: Example Solid-Phase Extraction (SPE) for Plasma

This is a general protocol for a reversed-phase SPE cleanup of acylglycines from plasma. It should be optimized for your specific application.

Materials:

  • Reversed-phase SPE cartridges (e.g., C8 or C18)

  • Plasma sample containing this compound as IS

  • Phosphoric acid or Formic acid

  • Methanol

  • Water (HPLC-grade)

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment: [23]

    • Thaw plasma sample.

    • Add 200 µL of plasma to a tube.

    • Add internal standard solution (this compound).

    • Acidify by adding 200 µL of 2% phosphoric acid in water. Vortex to mix. This ensures the analyte is in a neutral, retainable state.

  • SPE Cartridge Conditioning: [15]

    • Pass 1 mL of Methanol through the cartridge.

    • Pass 1 mL of Water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned cartridge.

    • Apply a slow, steady vacuum to pull the sample through the sorbent.

  • Wash:

    • Pass 1 mL of 5% Methanol in water through the cartridge. This removes polar interferences like salts.

    • Dry the cartridge under high vacuum for 2-5 minutes to remove residual water.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Add 1 mL of Methanol to the cartridge to elute the N-octanoylglycine and IS.

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

References
  • National Center for Biotechnology Information. (n.d.). Capryloyl Glycine. PubChem Compound Database. Retrieved from [Link]

  • IndiaMART. (n.d.). N Octanoyl Glycine, For Cosmetics Ingredients, Powder. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (Octanoyl-d15)glycine. Retrieved from [Link]

  • Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Xiong, Y., et al. (2022).
  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta.
  • U.S. Food and Drug Administration. (2022). Technical Performance Assessment of Quantitative Imaging in Radiological Device Premarket Submissions.
  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • ACS Publications. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis.
  • National Institutes of Health. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • National Institutes of Health. (2015).
  • Spectroscopy Online. (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples.
  • U.S. Food and Drug Administration. (2022). Technical Performance Assessment of Quantitative Imaging in Radiological Device Premarket Submissions.
  • ResearchGate. (2022).
  • Longdom Publishing. (n.d.).
  • Separation Science. (n.d.).
  • ResearchGate. (2018). High‐performance liquid chromatography‐tandem mass spectrometry method for the analysis of N‐oleoyl glycine and N‐oleoyl alanine in brain and plasma.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • MDPI. (2024).
  • Agilent Technologies. (2024).
  • Waters Corporation. (n.d.).
  • Taylor & Francis Online. (2013).
  • Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2020). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables.
  • U.S. Food and Drug Administration. (2002). Q1D Bracketing and Matrixing Designs for Stability Testing of New Drug Substances and Products.
  • MDPI. (2023).
  • National Institutes of Health. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • Creative Proteomics. (n.d.). Phospholipid Extraction and Mass Spectrometry Analysis.
  • ResearchGate. (2014).
  • Dr. Ehrenstorfer. (2017). Introduction to stable isotope internal standards [Video]. YouTube.
  • ResearchGate. (2025). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards.
  • PubMed. (2006). LC/MSn for glycoprotein analysis: N-linked glycosylation analysis and peptide sequencing of glycopeptides.
  • LCGC North America. (2021).

Sources

resolving peak tailing issues for N-Octanoyl-d15-glycine in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Advanced Applications Support Center. You are likely encountering peak asymmetry (tailing factor > 1.5) with N-Octanoyl-d15-glycine , a stable isotope-labeled internal standard commonly used in acylcarnitine/acylglycine profiling for metabolic disorders (e.g., MCADD screening).

This compound is an N-acylglycine consisting of a medium-chain fatty acid tail (C8) and a polar glycine headgroup. The tailing is rarely due to the deuterium label itself; rather, it stems from the carboxylic acid moiety (pKa ~3.7) or hydrophobic mismatch during injection.

This guide prioritizes the three most common failure modes: pH/Protonation State , Metal Chelation , and Solvent Effects .

Part 1: Diagnostic Workflow

Before altering your method, use this logic tree to isolate the root cause.

Troubleshooting_Logic Start Start: Peak Tailing Observed (this compound) Check_pH Step 1: Check Mobile Phase pH Is pH < 3.0? Start->Check_pH Action_Acidify Action: Acidify Mobile Phase (Add 0.1% Formic Acid) Check_pH->Action_Acidify No (pH > 3.5) Check_Solvent Step 2: Check Injection Solvent Is Sample Solvent > 20% Organic? Check_pH->Check_Solvent Yes (pH is acidic) Action_Dilute Action: Dilute Sample Match Initial Gradient Conditions Check_Solvent->Action_Dilute Yes (High Organic) Check_Column Step 3: Check Column Chemistry Is it Standard Silica C18? Check_Solvent->Check_Column No (Aqueous) Action_ChangeCol Action: Switch to Hybrid (BEH) or High-Coverage End-Capping Check_Column->Action_ChangeCol Yes (Active Silanols) Check_Metal Step 4: Metal Chelation? (Carboxylic Acid Interaction) Check_Column->Check_Metal No (Modern Column) Action_Passivate Action: System Passivation or Add Medronic Acid Check_Metal->Action_Passivate Suspected

Figure 1: Decision tree for isolating peak tailing mechanisms in acidic amphiphiles.

Part 2: Technical Modules

Module A: Mobile Phase Chemistry (The Protonation Rule)

The Science: N-Octanoylglycine is a weak acid. At neutral pH, the carboxylic acid is deprotonated (


), creating a negative charge that can interact with positively charged metals or residual silanols on the column, leading to "smearing" or tailing. Furthermore, if the pH is near the pKa (~3.7), the analyte constantly flips between ionized and neutral states, causing split or broad peaks.

The Protocol: Ensure your mobile phase forces the analyte into a single, neutral state (


) to maximize hydrophobic retention on the C18 column.
ParameterRecommendationRationale
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Suppresses ionization of the carboxylic acid, sharpening the peak.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Maintains pH control throughout the gradient.
Buffer Choice Ammonium Formate (Optional, < 10mM)If peak shape persists, adding salt increases ionic strength, masking silanol interactions.

Critical Check: Do not use neutral ammonium acetate without acid. The pH will drift to ~6.5, causing severe tailing for this compound.

Module B: The "Solvent Effect" (IS Preparation)

The Issue: Internal Standards (d15) are often prepared as high-concentration stocks in 100% Methanol or DMSO. If you spike this directly into a small volume of aqueous sample, or if your final injection solvent is >30% organic while your gradient starts at 5% organic, you create a hydrophobic mismatch . The analyte travels faster in the plug of solvent than in the mobile phase, causing peak fronting or tailing.

The Experiment: Perform a "Dilution Series" to verify if solvent strength is the culprit.

  • Preparation: Take your current sample (e.g., in 50% MeOH).

  • Dilution: Dilute 1:5 with Water + 0.1% Formic Acid .

  • Injection: Inject the diluted sample (adjust injection volume to maintain mass on column if sensitivity allows).

  • Observation: If the tailing disappears, your injection solvent was too strong.

Corrective Action: Ensure the final sample solvent matches the starting gradient composition (e.g., 95% Water / 5% ACN).

Module C: Column Hardware & Chelation

The Science: Acylglycines are chelators. The free carboxylic acid can bind to trace iron or stainless steel in the LC flow path or column frits. This results in a "shark fin" tailing profile.

The Solution:

  • Column Selection: Switch to a "Hybrid" particle column (e.g., Waters BEH C18 or Agilent Poroshell HPH) or a column with high carbon load and exhaustive end-capping. Avoid older "Type A" silica columns.

  • System Passivation: If the column is new but tailing persists, the LC system might be the source. Flush the system (without column) with 0.1% Phosphoric Acid in 50:50 MeOH:Water overnight to passivate steel surfaces.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does the d15-labeled standard tail, but the native analyte looks fine? A: This is chemically unlikely if they are in the same matrix. If observed, it usually indicates interference (an isobaric contaminant eluting near the d15 mass) or solvent mismatch (the IS was added in a high-organic volume that wasn't adequately mixed or diluted). Ensure the IS stock is fully equilibrated with the sample matrix before injection.

Q2: Can I use HILIC for this compound? A: While HILIC is great for free glycine, N-Octanoylglycine has a C8 fatty acid tail, making it sufficiently hydrophobic for Reverse Phase (C18) . HILIC often results in poor retention for the lipid tail. Stick to C18 with high aqueous stability.

Q3: Should I use Positive or Negative mode? A: Acylglycines ionize well in both.

  • Negative Mode (

    
    ):  Generally more sensitive for the carboxylic acid and less prone to background noise.
    
  • Positive Mode (

    
    ):  Often used if multiplexing with acylcarnitines (which require positive mode).
    
  • Note: Tailing solutions (acidic mobile phase) work best for Positive mode. If running Negative mode, you might need acetic acid or low concentrations of ammonium hydroxide (pH > 8), but high pH shortens silica column life. Stick to Positive mode/Acidic pH for robust peak shape.

References

  • Sigma-Aldrich. N-Octanoylglycine Analytical Standard & Safety Data. (Confirming Acylglycine structure and acidic properties).

  • Restek Corporation. LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? (Silanol interactions and buffer usage).

  • Chromatography Online. Essentials of LC Troubleshooting: Peak Tailing Causes and Solutions. (Nonlinear retention and secondary interactions).

  • American Chemical Society (ACS). Novel Peak Shift Correction Method Based on Retention Index for N-Acyl Glycine Analysis. (Methodology for C2-C23 acylglycines).

  • Waters Corporation. Troubleshooting Peak Tailing in Reverse-Phase LC. (Solvent mismatch and dead volume effects).

Technical Support Center: N-Octanoyl-d15-glycine ESI+ Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: T-MS-LIPID-D15 Subject: Maximizing Ionization Efficiency of N-Octanoyl-d15-glycine in Positive Mode (ESI+) Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are attempting to analyze This compound (an acylglycine internal standard) in ESI+ (Positive Electrospray Ionization).

The Core Challenge: Acylglycines are inherently acidic molecules (carboxylic acid head group, pKa


 2.3–3.6). They naturally favor deprotonation (

) and are typically analyzed in negative mode.[1] To achieve high sensitivity in ESI+ , you must overcome their thermodynamic preference to be anionic. You are essentially "forcing" a proton onto a neutral or acidic molecule, or relying on adduct formation.

This guide provides the specific chemical and instrumental "levers" required to force this ionization pathway.

Part 1: The Chemistry of Ionization (Troubleshooting & FAQs)

Q1: Why is my signal so weak compared to negative mode?

A: In ESI+, you are trying to generate


. However, the amide nitrogen in N-octanoylglycine is not basic (unlike free amino acids) because the lone pair is delocalized into the carbonyl. The carboxyl group is acidic. Therefore, there are no "easy" protonation sites.

The Fix: Aggressive Acidification To force protonation, the mobile phase pH must be significantly lower than the pKa of the carboxyl group.

  • Protocol: Use 0.1% to 0.2% Formic Acid (FA) in both mobile phases (A and B).

  • Avoid: Acetic acid alone (too weak, pKa ~4.75). You need the stronger acidity of formic acid (pKa ~3.75) to suppress dissociation and drive protonation.

Q2: I see a dominant peak at M+23 (Sodium adduct). Is this usable?

A: Sodium adducts (


) are very common for acylglycines in ESI+ because the molecule coordinates with ubiquitous 

ions more easily than it accepts a proton.
  • The Problem: Sodium adducts are extremely stable and require very high collision energies (CE) to fragment, often leading to poor MS/MS sensitivity or "uninformative" fragmentation (shattering the molecule).

  • The Fix: Ammonium Driving. Add 2 mM to 5 mM Ammonium Formate to your mobile phase. This floods the source with ammonium ions (

    
    ).
    
    • Result: You will likely shift the signal from

      
       to 
      
      
      
      .
    • Benefit: Ammonium adducts are labile. They fragment easily in the collision cell, losing ammonia (

      
      , -17 Da) to yield the protonated molecular ion 
      
      
      
      , which then fragments predictably.
Q3: Does the d15-label affect chromatography?

A: Yes. Deuterium is slightly more hydrophilic than hydrogen due to the lower zero-point vibrational energy (Inverse Isotope Effect).

  • Observation: this compound will elute slightly earlier (typically 0.05 – 0.2 min) than the non-deuterated endogenous N-Octanoylglycine.

  • Action: Do not set your retention time windows too tight based solely on the unlabeled standard. Ensure your integration window covers the "deuterium shift."

Part 2: Experimental Optimization Workflow

Mobile Phase Strategy Table
ParameterRecommended SettingMechanism of Action
Aqueous Phase (A) Water + 0.1% Formic Acid + 2mM Ammonium FormateAcid forces protonation; Ammonium suppresses Na+ adducts.
Organic Phase (B) 95% Acetonitrile / 5% Water + 0.1% Formic AcidAcetonitrile desolvates easier than Methanol, crucial for lipids in ESI+.
Column Choice C18 or C8 (Reverse Phase)The octanoyl tail requires hydrophobicity for retention.
Gradient Start high aqueous (e.g., 5% B) to focus the glycine head.Prevents early elution into the solvent front (ion suppression zone).
Source Parameter Tuning (ESI+)
  • Capillary Voltage: Set to 3.5 – 4.5 kV . (Higher than typical small molecules to assist droplet fission of the fatty tail).

  • Desolvation Temp: 350°C - 400°C . The octanoyl tail makes the molecule "sticky" in the droplet; heat is required to drive it into the gas phase.

  • Cone Voltage / Declustering Potential: Optimize this carefully.

    • Too Low: High background noise / solvent clusters.

    • Too High: In-source fragmentation (Loss of water

      
       or loss of glycine head). Target the intact adduct.
      

Part 3: Visualization of Logic & Pathways

Diagram 1: Ionization Optimization Decision Tree

This workflow illustrates the logical steps to maximize sensitivity based on the observed species.

IonizationLogic Start Start: this compound (ESI Positive Mode) CheckSpectrum Step 1: Check Full Scan Spectrum Start->CheckSpectrum Decision1 Dominant Ion Species? CheckSpectrum->Decision1 PathH [M+H]+ Observed (Weak Signal) Decision1->PathH Protonated PathNa [M+Na]+ Observed (Strong but Stable) Decision1->PathNa Sodiated PathNone No Signal / Noise Decision1->PathNone Nothing ActionAcid Action: Increase Acidity Add 0.1-0.2% Formic Acid PathH->ActionAcid Suppress dissociation ActionAmmonium Action: Adduct Engineering Add 2-5mM Ammonium Formate PathNa->ActionAmmonium Displace Na+ ActionTemp Action: Increase Source Temp (Improve Desolvation) PathNone->ActionTemp Lipid tail issue Result Target: [M+NH4]+ or [M+H]+ (Optimized Sensitivity) ActionAcid->Result ActionAmmonium->Result ActionTemp->Result

Caption: Decision tree for optimizing N-acylglycine signals in ESI+ by manipulating mobile phase chemistry.

Part 4: Protocol Validation (Self-Check)

Before running your samples, perform this System Suitability Test (SST) :

  • Prepare Standard: Dilute this compound to 100 ng/mL in 50:50 Mobile Phase A/B.

  • Infusion: Infuse directly at 10 µL/min.

  • Check 1 (Adducts): If

    
     intensity > 
    
    
    
    or
    
    
    , your system is too clean (no protons) or has sodium contamination. Add Ammonium Formate.
  • Check 2 (Stability): Vary the Cone Voltage/Declustering Potential by +/- 10V.

    • If the signal drops by >50%, your source parameters are too "soft" (poor transmission) or too "hard" (in-source fragmentation). Find the plateau.[2]

  • Check 3 (Isotope): Verify the mass shift.

    • N-Octanoylglycine (Monoisotopic Mass): ~201.14 Da

    • This compound: ~216.23 Da

    • Scan for m/z 217.2 (

      
      ) or 234.2 (
      
      
      
      ).

References

  • National Institutes of Health (NIH) / PubChem. N-Octanoylglycine Compound Summary (pKa and Physical Properties). Retrieved from [Link]

  • Kiontke, A., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation.[3] Analytical Chemistry.[1][3][4][5][6][7][8] (Demonstrates the correlation between acyl chain length, surface activity, and ESI response). Retrieved from [Link]

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry: Mobile phase modifiers. Trends in Analytical Chemistry. (Authoritative source on using Ammonium Formate to manage lipid adducts in ESI+). Retrieved from [Link]

Sources

correcting for ion suppression using N-Octanoyl-d15-glycine internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Focus Agent: N-Octanoyl-d15-glycine Internal Standard

Version: 2.1 | Department: Bioanalytical Applications

Executive Summary

This guide addresses the critical challenge of matrix effects (ion suppression/enhancement) in the LC-MS/MS analysis of medium-chain acylglycines, specifically using This compound as a Stable Isotope Labeled (SIL) Internal Standard (IS).

While SIL-IS methods are the gold standard for normalization, heavily deuterated standards like the "d15" variant introduce specific chromatographic risks—namely the Deuterium Isotope Effect —which can decouple the IS from the analyte during critical suppression events. This guide provides the mechanistic understanding and protocols to validate and troubleshoot this specific workflow.

Mechanism of Action

Why this compound?

In the analysis of mitochondrial fatty acid oxidation disorders (e.g., MCAD deficiency), accurate quantification of N-Octanoylglycine (C8-Gly) is diagnostic.

  • Structural Homology: The d15-IS is chemically identical to the analyte, except that the octanoyl tail (

    
    ) is fully deuterated (
    
    
    
    ).
  • Normalization Role: It is added to samples before extraction. It compensates for:

    • Extraction Efficiency: Loss of analyte during protein precipitation or SPE.

    • Injection Variability: Autosampler inconsistencies.

    • Ionization Efficiency: Signal loss due to co-eluting matrix components (salts, phospholipids).

The Challenge: Ion Suppression

In Electrospray Ionization (ESI), the analyte must compete for charge on the droplet surface. High concentrations of matrix components (e.g., phosphatidylcholines) can "steal" charge or prevent the analyte from reaching the droplet surface, reducing signal.

IonSuppression Matrix Matrix Components (High Conc. Salts/Lipids) Analyte Analyte (N-Octanoylglycine) Matrix->Analyte Suppresses Ionization Droplet ESI Droplet Surface Matrix->Droplet Occupies Surface Sites Analyte->Droplet Competes for Charge GasPhase Gas Phase Ions (Mass Spec Detector) Droplet->GasPhase Coulombic Fission

Figure 1: Mechanism of Ion Suppression in ESI. High-abundance matrix components saturate the droplet surface, preventing the analyte from entering the gas phase.

Critical Troubleshooting: The Deuterium Isotope Effect

ISSUE: You are using this compound, but your precision (%CV) is poor, or you see "drift" in calculated concentrations despite stable IS areas.

ROOT CAUSE: The Deuterium Isotope Effect . In Reverse Phase Liquid Chromatography (RPLC), C-D bonds are slightly shorter and less lipophilic than C-H bonds. A molecule with 15 deuteriums (d15) is significantly less lipophilic than the non-labeled analyte.

  • Result: The d15-IS elutes earlier than the analyte (often

    
     min).
    
  • Risk: If a sharp band of matrix suppression elutes between the IS and the Analyte, the IS will not experience the same suppression as the analyte. Normalization fails.

Diagnostic Data Table: Isotope Effect Impact
ParameterIdeal Scenario (Co-elution)Real-World d15 Scenario (Shifted RT)
Retention Time (RT) Analyte: 4.50 min IS: 4.50 minAnalyte: 4.50 min IS: 4.35 min
Matrix Suppression Zone At 4.50 minAt 4.50 min
Analyte Signal Suppressed (50%)Suppressed (50%)
IS Signal Suppressed (50%)Unaffected (100%)
Calculated Ratio 0.5 / 0.5 = 1.0 (Correct) 0.5 / 1.0 = 0.5 (Underestimated)

Validation Protocol: Matrix Factor Determination

To confirm if your IS is valid, you must perform a Matrix Factor (MF) experiment as defined by Matuszewski et al. [1].

Workflow Diagram

MatrixFactor cluster_0 Set A: Neat Standards cluster_1 Set B: Post-Extraction Spike Neat Analyte + IS in Mobile Phase Calc Calculate Matrix Factor (MF) MF = Area_B / Area_A Neat->Calc BlankMatrix Extract Blank Plasma/Urine Spike Add Analyte + IS (Post-Extraction) BlankMatrix->Spike Spike->Calc Compare Compare MF(analyte) vs MF(IS) Calc->Compare

Figure 2: Matuszewski Protocol for Matrix Factor. Comparison of neat standards vs. matrix-matched spikes to quantify suppression.

Step-by-Step Protocol

Objective: Determine if this compound compensates for the matrix effects experienced by N-Octanoylglycine.

  • Prepare Set A (Neat): Spike analyte and IS into pure mobile phase at Low, Mid, and High QC concentrations.

  • Prepare Set B (Post-Extraction Spike):

    • Extract 6 lots of blank matrix (plasma/urine) using your standard protocol (e.g., protein precipitation).

    • After extraction, spike the supernatant with Analyte and IS at the same concentrations as Set A.

  • Analysis: Inject Set A and Set B in the same run.

  • Calculation:

    • Absolute MF = (Peak Area Set B) / (Peak Area Set A)

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

Acceptance Criteria:

  • Absolute MF: Can be < 1 (suppression) or > 1 (enhancement), but should be consistent.

  • IS-Normalized MF: Must be close to 1.0 (typically 0.85 – 1.15).

  • %CV: The variability of the IS-Normalized MF across the 6 lots of matrix must be < 15% .

Frequently Asked Questions (FAQ)

Q: My IS retention time is shifting 0.2 minutes earlier than my analyte. Is this a problem? A: It is only a problem if there is a matrix effect occurring specifically in that 0.2-minute window.

  • Action: Perform a "Post-Column Infusion" experiment. Infuse the analyte continuously while injecting a blank matrix extract. If you see a dip in the baseline at the exact RT of the analyte, but the IS elutes before that dip, the d15-IS is not suitable for that specific chromatographic method. You must adjust the gradient to move the matrix interference away from the analyte.

Q: Can I use this compound for other acylglycines (e.g., Hexanoylglycine)? A: Yes, but with caution. This is called a "surrogate IS."

  • Risk: The chemical properties (logP) differ between C6 and C8. The retention time gap will be significant. The IS will likely not experience the same matrix effects as the C6 analyte.

  • Recommendation: Only use surrogate IS if a matched SIL-IS (e.g., Hexanoyl-d2-glycine) is commercially unavailable. You must validate the Matrix Factor specifically for the surrogate relationship.

Q: Why not use a C13-labeled IS instead of Deuterium? A:


 or 

labeled standards are superior because they do not exhibit the retention time shift (no isotope effect). However, they are significantly more expensive and harder to synthesize for complex lipids. d15 is a cost-effective compromise, provided you validate the retention time shift risks.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

troubleshooting low recovery rates of N-Octanoyl-d15-glycine in SPE

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery Rates in Solid Phase Extraction (SPE) Analyte: N-Octanoyl-d15-glycine (Internal Standard for Medium-Chain Acylglycines) Application: Metabolomics, MCAD Deficiency Screening, Fatty Acid Oxidation Disorders

Executive Summary & Molecule Profile

The Core Issue: Low recovery of This compound is rarely a result of "bad sorbent." It is almost exclusively a pH management failure or a solubility mismatch .

Physicochemical Profile:

  • Structure: A C8 fatty acid tail (lipophilic) conjugated to glycine (polar head).

  • Functional Group: Free carboxylic acid (COOH).

  • pKa: ~3.6 (Carboxyl group). The amide nitrogen is non-basic.

  • Solubility: Amphiphilic (surfactant-like). Low water solubility in free acid form (<1.5 g/L); soluble in organic solvents and alkaline buffers.

The "d15" Factor: The deuterium labeling (d15) makes the tail slightly more lipophilic than the native (unlabeled) compound, but chemically, they behave identically in SPE. If your IS recovery is low, your native analyte quantification is invalid.

Diagnostic Workflow

Before changing your protocol, identify where the loss occurs.

DiagnosticWorkflow Start START: Low Recovery (<60%) Step1 Collect & Analyze FLOW-THROUGH (Load Step) Start->Step1 Decision1 Is Compound in Flow-Through? Step1->Decision1 Step2 Collect & Analyze WASH STEPS Decision2 Is Compound in Wash? Step2->Decision2 Step3 Re-inject Standard (No Extraction) ResultC ELUTION FAILURE Elution solvent too weak or evaporation loss Step3->ResultC Standard Signal High ResultD ION SUPPRESSION Matrix effect masking signal (Not actual recovery loss) Step3->ResultD Standard Signal Low Decision1->Step2 No ResultA RETENTION FAILURE pH > pKa (C18) or pH < pKa (MAX) Decision1->ResultA Yes (>10%) Decision2->Step3 No ResultB PREMATURE ELUTION Wash solvent too strong (organic %) or wrong pH Decision2->ResultB Yes

Figure 1: Diagnostic logic tree to isolate the source of analyte loss. Most errors occur at "Retention Failure" due to incorrect ionization states.

Critical Troubleshooting Guides

Scenario A: Using Reverse Phase (C18 or HLB)

Common Issue: The analyte flows through the cartridge during loading.

The Mechanism: C18 relies on hydrophobic interaction. N-Octanoyl-glycine is an acid (pKa ~3.6).

  • At pH 7 (Urine/Plasma): The molecule is deprotonated (COO⁻). It is highly polar and will not bind to C18 effectively.

  • At pH 2: The molecule is protonated (COOH). It becomes neutral and lipophilic, binding strongly to C18.

Corrective Protocol (C18):

  • Pre-treatment: Acidify sample with H₃PO₄ or Formic Acid to pH < 3.0 .

  • Conditioning: Methanol followed by acidified water (0.1% Formic Acid). Do not use neutral water.

  • Wash: 5% Methanol in 0.1% Formic Acid.

  • Elute: 100% Methanol or Acetonitrile.

Expert Tip: If using HLB (Hydrophilic-Lipophilic Balanced) polymer, the pH sensitivity is lower, but acidification still significantly improves recovery for short-chain acylglycines.

Scenario B: Using Mixed-Mode Anion Exchange (MAX) - Recommended

Common Issue: The analyte is trapped on the sorbent and won't elute.

The Mechanism: MAX sorbents utilize two retention mechanisms: Hydrophobicity (C18 backbone) and Charge (Quaternary Amine +).

  • Load (pH > 6): Analyte is negative (COO⁻). Binds via Ion Exchange .

  • Elute (pH < 2): You must neutralize the analyte (turn COO⁻ to COOH) to break the ionic bond and use high organic solvent to break the hydrophobic bond.

Corrective Protocol (MAX):

  • Pre-treatment: Dilute sample with 5% NH₄OH (pH > 8).

  • Load: Slowly. Analyte binds to the anion exchange sites.

  • Wash 1: 5% NH₄OH (Removes neutrals/zwitterions).

  • Wash 2: Methanol (Removes hydrophobics bound only to the C18 backbone). Note: The analyte stays bound via charge.

  • Elute: 5% Formic Acid in Methanol .

    • Failure Point: Using neutral Methanol will NOT elute the compound. You need the acid to shut off the ionic interaction.

Scenario C: Non-SPE Losses (Adsorption & Evaporation)

Common Issue: Recovery is low even though the eluate contains the compound.

1. Glass Adsorption (The "Soap" Effect) N-Octanoyl-glycine is a surfactant. It sticks to untreated glass surfaces, especially in aqueous solutions.

  • Fix: Use Polypropylene (PP) tubes or Silanized Glass. Add 0.1% PEG or BSA to collection tubes if drying down is not required (rare for MS).

2. Evaporation Loss While the salt form is stable, the free acid form (created during acidic elution) has higher volatility than expected during N₂ blow-down.

  • Fix: Do not dry to complete hardness. Evaporate to ~20 µL and reconstitute immediately.

  • Fix: Use a "Keeper" solvent (e.g., 10 µL DMSO) in the collection tube before evaporation.

Data & Optimization Tables

Table 1: Sorbent Selection Matrix
VariableReverse Phase (C18)Mixed-Mode Anion (MAX)Why?
Sample pH Acidic (pH 2-3) Basic (pH > 7) C18 requires neutral molecule; MAX requires charged anion.
Retention Hydrophobic onlyIonic + HydrophobicMAX provides cleaner extracts (orthogonal washing).
Elution 100% OrganicAcidic OrganicMAX elution requires breaking the ionic bond with acid.
Matrix Effects ModerateLowMAX removes more interferences (phospholipids/proteins).
Table 2: Troubleshooting the "d15" Signal
SymptomDiagnosisAction
Low IS & Low Native Extraction FailureCheck pH during Load/Elute steps.
Low IS but High Native Matrix SuppressionThe IS is eluting in a suppression zone (co-eluting phospholipids). Optimize LC gradient.
Variable IS Response Pipetting/Mixing ErrorViscosity difference in stock solution. Ensure IS is equilibrated to room temp.

Visualizing the Mechanism (MAX Extraction)

MAXMechanism cluster_load LOADING (pH 8) cluster_elute ELUTION (5% Formic Acid/MeOH) AnalyteNeg Analyte (COO⁻) SorbentPos Sorbent (N⁺) AnalyteNeg->SorbentPos Ionic Binding Acid H⁺ (Formic Acid) AnalyteNeu Analyte (COOH) Acid->AnalyteNeu Protonation SorbentPos2 Sorbent (N⁺) AnalyteNeu->SorbentPos2 Repulsion/Release

Figure 2: Mechanism of Mixed-Mode Anion Exchange. Successful elution requires simultaneous neutralization of the analyte (via Acid) and solvation of the tail (via Methanol).

References

  • Human Metabolome Database (HMDB). (n.d.). Metabocard for N-Octanoylglycine (HMDB0000639). Retrieved February 9, 2026, from [Link]

  • Mayo Clinic Laboratories. (n.d.). Acylglycines, Quantitative, Random, Urine - Clinical & Interpretive. Retrieved February 9, 2026, from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • Costa, C. G., et al. (2000). Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-MS and HPLC-MS. Journal of Pharmaceutical and Biomedical Analysis. (General reference for acylglycine methodology).

minimizing deuterium exchange in N-Octanoyl-d15-glycine solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers utilizing N-Octanoyl-d15-glycine as an Internal Standard (ISTD) in LC-MS/MS workflows. It addresses the chemical stability of the deuterium label, specifically focusing on the prevention of Hydrogen/Deuterium (H/D) back-exchange and enzymatic degradation.

Part 1: Technical Deep Dive & Mechanism

Why is my signal shifting? The stability of this compound relies on the integrity of the Carbon-Deuterium (C-D) bonds within the octanoyl tail (


). While aliphatic C-D bonds are generally stable, the alpha-carbon  (the 

group adjacent to the carbonyl) is chemically vulnerable.
The Mechanism of Failure: Keto-Enol Tautomerism

The carbonyl group withdraws electron density, rendering the alpha-deuterons acidic (


 for amides). In the presence of protic solvents (water, methanol) and a catalyst (base or acid), the molecule undergoes keto-enol tautomerism.
  • Deprotonation: A base removes a deuteron (

    
    ) from the alpha-carbon.
    
  • Enol/Enolate Formation: The electrons form a double bond (

    
    ), creating a transient enol intermediate.
    
  • Reprotonation: The enol accepts a proton (

    
    ) from the solvent (H2O) instead of a deuteron.
    
  • Result: The standard degrades from d15

    
     d14 
    
    
    
    d13
    , causing mass spectral peak broadening and quantification errors.

DeuteriumExchange Reactant This compound (Alpha-CD2) Intermediate Enolate Intermediate (C=C Double Bond) Reactant->Intermediate Base Catalysis (Loss of D+) Product Exchanged Product (d14, d13...) Intermediate->Product Reprotonation (Gain of H+) Solvent Protic Solvent (H2O / MeOH) Solvent->Intermediate H+ Source

Figure 1: Mechanism of base-catalyzed deuterium exchange at the alpha-carbon position.[1]

Part 2: Optimized Experimental Protocol

To ensure data integrity, follow this self-validating protocol for stock preparation and sample handling.

Stock Solution Preparation

Objective: Create a stable master stock with zero potential for exchange.

ParameterRecommendationScientific Rationale
Solvent DMSO (Anhydrous) Aprotic solvent prevents H/D exchange. High solubility for lipoamino acids.
Concentration 1–10 mMMinimizes surface adsorption effects.
Storage -20°C or -80°CArrhenius kinetics: lower temperature exponentially slows exchange rates.
Container Amber Glass (Silanized)Prevents catalytic activity from active sites on plastic or untreated glass surfaces.
Working Solution & Sample Processing

Objective: Minimize exposure to protic solvents at unstable pH levels.

  • Step 1 (Dilution): Dilute stock into Acetonitrile (ACN) rather than water/methanol for the working solution.

  • Step 2 (Acidity Control): If aqueous dilution is necessary, ensure the buffer is acidified (0.1% Formic Acid , pH ~3.0).

    • Why? Amide alpha-proton exchange is slowest at slightly acidic to neutral pH. Avoid pH > 8.0.[2]

  • Step 3 (Enzyme Inhibition): If analyzing plasma/tissue, add an acylase inhibitor or keep samples on ice.

    • Risk:[3] The enzyme Aminoacylase 1 (ACY1) can hydrolyze the amide bond, cleaving the d15-octanoid acid entirely.

Part 3: Troubleshooting Guide & FAQs

Q1: I see a "mass defect" or split peaks in my ISTD channel. Is this exchange?

Diagnosis: Likely yes.[4] If your sharp single peak at


 (d15) is becoming a cluster at 

(d14) and

(d13), you are experiencing alpha-carbon exchange.

Corrective Action:

  • Check pH: Is your mobile phase or reconstitution solvent basic (pH > 8)? Switch to an acidic mobile phase (Formic/Acetic acid).

  • Check Solvent Quality: Are you using "old" methanol? Methanol can become slightly basic or contaminated. Use LC-MS grade fresh solvents.

  • Injector Purge: Ensure your autosampler wash solvent is not basic (e.g., avoid Ammonium Hydroxide washes).

Q2: My ISTD signal intensity is dropping over time, but the mass isn't shifting.

Diagnosis: This is likely solubility crashing or adsorption , not deuterium exchange. N-Octanoyl-glycine is amphiphilic but can precipitate in high-water content buffers if the concentration is too high.

Corrective Action:

  • Solubility Check: Ensure your final organic content is >20% if possible, or keep concentrations < 1 µM in pure aqueous buffers.

  • Container: Switch to low-bind polypropylene or silanized glass vials to prevent the hydrophobic tail from sticking to the walls.

Q3: Can I use Methanol-d4 ( ) to prevent exchange?

Answer: Technically yes, but it is unnecessary and expensive.

  • Logic: Using deuterated solvent prevents H-incorporation, but if you simply control the pH (keep it acidic) and temperature (keep it cold), standard Methanol/Water is perfectly safe for LC-MS run times. Reserve deuterated solvents for NMR studies.

Q4: I am analyzing plasma. The d15 signal disappears completely.

Diagnosis: Enzymatic Hydrolysis. Plasma contains esterases and acylases that cleave the amide bond.

Corrective Action:

  • Quench Immediately: Use ice-cold Acetonitrile or Methanol for protein precipitation immediately upon spiking the ISTD.

  • Inhibitors: Do not let the ISTD "sit" in raw plasma at room temperature.

Part 4: Logical Troubleshooting Workflow

Troubleshooting Start Issue: ISTD Signal Problem CheckMass Check Mass Spectrum Start->CheckMass MassShift Mass Shift Observed (M-1, M-2) CheckMass->MassShift Yes NoShift No Mass Shift (Just Low Intensity) CheckMass->NoShift No PHCheck Check Solvent pH Is pH > 8? MassShift->PHCheck Adsorption Check Adsorption Are you using glass vials? NoShift->Adsorption Acidify Action: Acidify Mobile Phase (Add 0.1% Formic Acid) PHCheck->Acidify Yes TempCheck Action: Lower Temp Reduce Autosampler Temp PHCheck->TempCheck No Silanize Action: Use Silanized Glass or Low-Bind Plastic Adsorption->Silanize Yes Solubility Action: Increase Organic % in Reconstitution Solvent Adsorption->Solubility No

Figure 2: Decision tree for diagnosing this compound instability.

References

  • University of Calgary. "Acidity of Alpha Hydrogens." Organic Chemistry Online. [Link]

  • LibreTexts Chemistry. "Alpha Halogenation and Enolization Mechanisms." Chemistry LibreTexts. [Link]

Sources

overcoming isobaric interference in N-Octanoyl-d15-glycine detection

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the specific challenge of isobaric interference affecting the detection of N-Octanoyl-d15-glycine , a critical stable isotope-labeled internal standard (IS) used in the quantification of medium-chain acylglycines.

Ticket Topic: Overcoming Isobaric Interference in this compound Detection Assigned Specialist: Senior Application Scientist, Metabolomics Division Status: Resolved / Guide Published

Executive Summary & Root Cause Analysis

The Problem: Users frequently report "ghost peaks" or elevated baselines in the This compound (C8-d15-Gly) internal standard channel (typically m/z 215.2


 74.0 in ESI negative mode). This interference compromises quantification accuracy, particularly when analyzing complex matrices like urine or plasma for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

The Root Cause: The primary source of this interference is often Nonanoylglycine (C9-Gly) , a naturally occurring odd-chain fatty acid conjugate.

  • This compound (IS): Monoisotopic mass (

    
    ) 
    
    
    
    215.22 Da .
  • Nonanoylglycine (Interference): Monoisotopic mass (

    
    ) 
    
    
    
    214.15 Da.
  • The Conflict: The

    
    C isotope  (M+1) of Nonanoylglycine has a mass of 
    
    
    
    215.15 Da .

On standard Triple Quadrupole (QqQ) instruments, the mass difference (~0.07 Da) is insufficient for isolation by the quadrupole (Q1). Consequently, if C9-Gly co-elutes with your C8-d15-Gly IS, the C9 isotope signal "bleeds" into your IS channel, artificially inflating the IS area and causing underestimation of the target analyte.

Diagnostic Workflow: Confirming the Interference

Before altering your method, confirm the source of the interference using this logic flow.

DiagnosticWorkflow Start Start: Ghost Peak in IS Channel Step1 Inject Pure Solvent Blank Start->Step1 Decision1 Peak Present? Step1->Decision1 Step2 Inject Pure Nonanoylglycine (C9) Std Decision1->Step2 No ResultA Contaminated System/Mobile Phase (Flush Lines) Decision1->ResultA Yes Decision2 Peak in IS Channel? Step2->Decision2 ResultB Confirmed: C9 Isotope Interference (Proceed to Chromatography Fix) Decision2->ResultB Yes (Co-elution) ResultC Unknown Matrix Component (Proceed to MRM Optimization) Decision2->ResultC No

Figure 1: Diagnostic decision tree to isolate the source of isobaric interference.

Solution Module A: Chromatographic Separation (The Gold Standard)

The most robust fix is to chromatographically resolve N-Octanoylglycine (C8) from Nonanoylglycine (C9). Since they differ by only one methylene (-CH2-) group, they can be difficult to separate on short gradients.

Optimized Protocol

Column Selection: Switch from a standard C18 to a High-Strength Silica (HSS) T3 or a C18-PFP (Pentafluorophenyl) column. These phases offer superior retention for polar acylglycines and better methylene selectivity.

Mobile Phase Modification: Acylglycines often show better peak shape and resolution with Methanol (protic) rather than Acetonitrile (aprotic) as the organic modifier, due to hydrogen bonding with the amide/glycine moiety.

Recommended Gradient (10 min run):

  • Column: Waters ACQUITY HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 100% Methanol.

  • Flow Rate: 0.3 mL/min.

  • Temp: 40°C.

Time (min)% Mobile Phase BEvent
0.010Initial Hold
1.010Load Sample
6.090Shallow Gradient (Critical for C8/C9 separation)
7.095Wash
7.110Re-equilibration
10.010End

Why this works: The shallow gradient between 1.0 and 6.0 min maximizes the selectivity (


) between the C8 and C9 homologs. You should see the C8-d15-Gly elute approximately 0.5–1.0 min before the C9-Gly interference.

Solution Module B: Mass Spectrometry (MRM Tuning)

If chromatography cannot be adjusted (e.g., high-throughput requirements), you can optimize the MS detection to discriminate against the interference.

Transition Selection

Most acylglycine methods monitor the common glycine fragment (m/z 74 ). This is non-specific.

  • Standard Transition: 215.2

    
     74.0 (Glycine fragment). Susceptible to C9 interference.
    
  • Alternative Transition: 215.2

    
     170.2 (Loss of COOH? No, look for the acyl chain).
    

Better Strategy: Monitor the Fatty Acid Chain Fragmentation of acylglycines can yield the carboxylate anion of the fatty acid chain.

  • This compound: Precursor 215.2

    
     Product 158.2  (d15-Octanoate).
    
  • Nonanoylglycine (C9): Precursor 214.1 (M+1 isotope at 215.1)

    
     Product 157.1  (Nonanoate).
    

By monitoring the transition 215.2


 158.2 , you effectively filter out the C9 interference because the C9 isotope produces a fragment at m/z 157, not 158.

Note: The sensitivity of the fatty acid chain fragment is typically lower than the glycine fragment (m/z 74). You must validate the Limit of Quantitation (LOQ) with this new transition.

Visualizing the Interference Mechanism

Understanding the mass defect is crucial for troubleshooting.

MassInterference Analyte This compound (IS) Mass: 215.22 Da Target Signal Detector Mass Filter (Q1) Window: 215.2 ± 0.5 Da Analyte->Detector Matches Center Interference Nonanoylglycine (C9) Monoisotopic: 214.15 Da 13C Isotope (M+1): 215.15 Da Interference->Detector Overlaps Window (Isobaric)

Figure 2: Mechanism of isobaric interference where the C9 isotope falls within the quadrupole transmission window of the C8-d15 target.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound to normalize for Valproylglycine interference? A: No. Valproylglycine is an isomer of unlabeled Octanoylglycine (C8). It interferes with the analyte channel (m/z 200), not the IS channel (m/z 215). However, if your patient is on Valproic acid, the massive Valproylglycine peak can suppress ionization of your IS. Ensure your chromatography separates Valproylglycine (elutes earlier) from Octanoylglycine.

Q2: Why not use High-Resolution MS (HRMS) to solve this? A: HRMS (Orbitrap/Q-TOF) can solve this. The mass difference between C8-d15-Gly (215.224) and C9-Gly-M+1 (215.148) is ~0.076 Da. An instrument with resolution >30,000 FWHM can distinguish these peaks. However, most clinical labs rely on Triple Quads (QqQ), necessitating the chromatographic or MRM solutions described above.

Q3: Is the d15 label stable? Could deuterium exchange cause the signal loss? A: The deuterium on the fatty acid chain is generally stable and non-exchangeable under standard LC-MS conditions. Signal loss is more likely due to ion suppression from co-eluting matrix components (phospholipids) rather than deuterium loss.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2010). Mass Spectrometry in the Clinical Laboratory: General Principles and Guidance; Approved Guideline. C50-A. Link

  • Kuhara, T. (2005). Diagnosis of inborn errors of metabolism using filter paper urine, urease treatment, isotope dilution and gas chromatography–mass spectrometry. Journal of Chromatography B, 824(1-2), 1-19. Link

  • Costa, C. G., et al. (2000). Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1215-1224. Link

  • Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews, 30(1), 19. Link

solvent compatibility for reconstituting N-Octanoyl-d15-glycine standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Logic

N-Octanoyl-d15-glycine is an amphiphilic acylglycine used primarily as an internal standard for the quantification of medium-chain acylglycines (e.g., in MCAD deficiency screening).[1] Its structure comprises a polar glycine head group and a hydrophobic, fully deuterated octanoyl (C8) tail.[1]

The Central Challenge: The competing polarity of the head group and the hydrophobicity of the deuterated tail creates a solubility paradox. While the glycine head suggests water solubility, the C8 tail drives the molecule to aggregate into micelles or precipitate in pure aqueous environments.

The Solution: You must utilize a "Solvent-First" strategy. Dissolve the neat standard in a water-miscible organic solvent (Methanol or DMSO) to create a high-concentration stock, then dilute into the aqueous matrix only at the moment of use.

Solvent Compatibility Matrix

The following table summarizes the solubility profile based on thermodynamic stability and downstream application compatibility (e.g., LC-MS/MS).

SolventSolubility RatingApplication SuitabilityTechnical Notes
Methanol (MeOH) Excellent High Recommended Primary Solvent. Evaporates easily; compatible with most LC-MS mobile phases.[1]
DMSO Excellent MediumGood for high-conc.[1] stocks (>10 mM).[1] Hard to remove; can cause ion suppression in MS if not diluted >1000x.[1]
Ethanol (EtOH) GoodMediumViable alternative.[1] Slightly more viscous than MeOH.[1]
Acetonitrile (ACN) GoodMediumSoluble, but can cause peak distortion if the injection solvent is stronger than the mobile phase.
Water (Neutral) Poor Low High Risk. Prone to micelle formation and precipitation.[1] Not recommended for stock solutions.[1][2]
PBS (pH 7.2) PoorLowSolubility limit is approx.[1][2][3] 0.25 mg/mL [1].[1] Only use for final working dilutions.

Reconstitution Workflow (Step-by-Step)

This protocol ensures quantitative accuracy and minimizes isotopic waste.[1]

Phase A: Stock Solution Preparation (1 mM - 10 mM)

Objective: Create a stable, high-concentration master stock.[1]

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation, which degrades the solid.[1]

  • Solvent Addition: Add 100% Methanol (LC-MS Grade) directly to the vial.

    • Why Methanol? It disrupts the hydrophobic interactions of the C8 tail more effectively than water while solvating the polar head group.

  • Agitation: Vortex for 30 seconds. If visual particulates remain, sonicate for 5 minutes at ambient temperature.[1]

    • Visual Check: The solution must be crystal clear. Any turbidity indicates incomplete solvation or saturation.[1]

  • Storage: Aliquot into silanized glass vials or high-quality Polypropylene (PP) tubes. Store at -20°C.

Phase B: Working Solution Preparation

Objective: Dilute for daily use (e.g., spiking into samples).[1]

  • Dilution: Dilute the Methanol stock into your sample matrix or mobile phase.[1]

  • The "1% Rule": Keep the organic solvent content (MeOH) at

    
     in the final aqueous mixture if injecting onto a reversed-phase column with high aqueous initial conditions.[1] This prevents "solvent effect" peak broadening.[1]
    
  • Stability Warning: Do not store aqueous working solutions. The hydrophobic effect will drive the this compound to adsorb to the container walls over time (24+ hours) [2].[1]

Visual Workflows

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Reconstitute This compound AppCheck Downstream Application? Start->AppCheck WaterCheck Direct to Water? Start->WaterCheck LCMS LC-MS/MS Analysis AppCheck->LCMS CellCulture Cell Culture / Bioassay AppCheck->CellCulture MeOH Use 100% Methanol (Best Volatility) LCMS->MeOH Preferred DMSO Use DMSO (Low Cytotoxicity) CellCulture->DMSO Preferred Stop STOP: Risk of Micelles/Precipitation WaterCheck->Stop High Failure Rate

Caption: Decision logic for selecting the primary solvent based on downstream analytical requirements.

Diagram 2: Stability & Adsorption Mechanism[1]

Adsorption Stock MeOH Stock (Stable) Dilution Aqueous Dilution (Thermodynamically Unstable) Stock->Dilution Dilute > 1:100 Wall Container Wall (Plastic/Glass) Dilution->Wall Hydrophobic Drive (Time > 24h) Loss Signal Loss (Adsorption) Wall->Loss Irreversible Binding

Caption: Mechanism of standard loss in aqueous solutions due to hydrophobic adsorption to container walls.[1]

Troubleshooting & FAQs

Q1: I dissolved the standard in water, and it looks cloudy. Can I fix it?

A: The cloudiness is due to the formation of micelles or micro-precipitates because the concentration exceeds the Critical Micelle Concentration (CMC) in water.

  • Fix: You cannot easily reverse this by just adding more water.[1] You must add a significant volume of organic solvent (MeOH or ACN) until the solution clears.[1]

  • Prevention: Always dissolve in 100% organic solvent first, then dilute.[1]

Q2: My LC-MS signal for the standard decreases over a 24-hour run. Why?

A: This is a classic symptom of non-specific binding (adsorption) .[1] The hydrophobic C8-d15 tail sticks to the polypropylene autosampler vials or glass inserts.[1]

  • Solution:

    • Use Silanized Glass Vials to minimize surface active sites [2].[1]

    • Ensure your injection solvent contains at least 20% organic (if chromatographic peak shape permits) to keep the standard solvated.[1]

Q3: Will the deuterium (d15) exchange with the solvent?

A: The deuterium atoms on the octanoyl chain (C-D bonds) are non-exchangeable under standard laboratory conditions. However, the amide hydrogen (N-H) and the carboxylic acid hydrogen (-COOH) will exchange rapidly with protic solvents (like


 or MeOH). This is normal and does not affect the mass shift of the core d15 tag used for quantification [3].
Q4: Can I use DMSO for LC-MS injections?

A: Yes, but with caution. DMSO has a high boiling point and viscosity.[1]

  • Risk: If you inject pure DMSO, you may see "retention time shifting" or "ion suppression" where the DMSO elutes.[1]

  • Protocol: If you must use a DMSO stock, dilute it at least 1:1000 into the mobile phase before injection to minimize matrix effects.[1]

References

  • Kristensen, K., et al. (2015).[1] "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLOS ONE. Available at: [Link] (Foundational text on hydrophobic/amphiphilic adsorption mechanisms).[1]

  • Human Metabolome Database (HMDB). (n.d.).[1] Metabocard for N-Octanoylglycine (HMDB0000639). Retrieved from [Link] (Spectral and physical property verification).[1]

Sources

Validation & Comparative

comparing N-Octanoyl-d15-glycine vs C13-labeled internal standards

Comparative Guide: N-Octanoyl-d15-glycine vs. C-Labeled Internal Standards in LC-MS/MS Bioanalysis

Executive Summary

In the quantitative analysis of acylglycines—critical biomarkers for fatty acid oxidation disorders like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency—the choice of Internal Standard (IS) dictates the analytical method's robustness.

This guide compares the two primary IS classes: Deuterated analogs (this compound) and


C-labeled analogs
  • The Verdict:

    
    C-labeled standards  represent the bioanalytical "Gold Standard" because they co-elute perfectly with the target analyte, providing real-time correction for matrix effects.
    
  • The Alternative: This compound is a viable, cost-effective alternative. However, due to the Chromatographic Isotope Effect , it elutes earlier than the native analyte. This separation requires rigorous validation to ensure the IS and analyte experience identical ionization suppression.

Mechanism of Action: The Physics of Separation

To choose the right standard, one must understand how stable isotopes interact with Reverse-Phase Chromatography (RPLC).

The Deuterium Isotope Effect

Deuterium (


smaller molar volumelower lipophilicity
  • Result: In RPLC (C18 columns), this compound interacts less strongly with the stationary phase than the native N-Octanoylglycine.

  • Observation: The d15-IS elutes before the analyte. With a heavy label (d15), this shift can be significant (0.1 – 0.5 minutes depending on gradient slope).

The C Advantage

Carbon-13 isotopes increase mass without significantly altering the bond lengths or molecular volume compared to

  • Result:

    
    C-analogs are chromatographically indistinguishable from the native analyte.
    
  • Observation: Perfect co-elution. Any ion suppression caused by co-eluting matrix components (e.g., phospholipids) affects the IS and the Analyte identically, allowing for mathematical correction.

Visualization: The Chromatographic Shift

The following diagram illustrates the risk of "Matrix Mismatch" when using deuterated standards.

IsotopeEffectcluster_chromatogramLC-MS/MS Chromatogram (Time Axis)MatrixMatrix Interference(e.g., Phospholipids)d15d15-IS Peak(Elutes Early)d15->MatrixMisses Suppression ZoneNativeNative Analyte(Target)d15->NativeNative->MatrixHit by SuppressionEndNative->EndC1313C-IS Peak(Co-elutes)C13->MatrixHit by Suppression(Corrects Error)StartStart->d15Time

Figure 1: The Chromatographic Isotope Effect. Note how the d15 standard may elute before the matrix suppression zone, failing to correct for the signal loss experienced by the native analyte.

Comparative Analysis Table

FeatureThis compound

C-Labeled Standard
Retention Time Shifts earlier (Isotope Effect).Identical to analyte.
Matrix Correction Moderate. Risk of decoupling from analyte suppression zones.Excellent. Experiences identical suppression/enhancement.
Cross-Talk (MRM) Low. Mass shift (+15 Da) is large enough to avoid isotopic overlap.Low. Usually +2 to +6 Da; sufficient for MS resolution.
Stability High, but C-D bonds on exchangeable sites (N, O) can be labile (not an issue for alkyl chain labeling).Extremely High. Carbon backbone is non-exchangeable.
Cost Generally Lower ($).Generally Higher (

$).
Best Use Case Routine screening where cost is key and matrix is relatively clean.Clinical diagnostics requiring maximum precision (e.g., NBS confirmatory tests).

Experimental Protocol: Validating the Internal Standard

If you choose This compound due to cost or availability, you must validate that the retention time shift does not compromise data quality. Below is a self-validating protocol for Urinary Acylglycine Analysis.

Workflow Diagram

WorkflowSampleUrine Sample(50 µL)IS_AddAdd Internal Standard(d15 or 13C)Sample->IS_AddPrepSolid Phase Extraction (SPE)or Dilute-and-ShootIS_Add->PrepLCUPLC Separation(C18 Column, Acidic Mobile Phase)Prep->LCMSMS/MS Detection(Negative ESI, MRM Mode)LC->MSDataQuantification(Area Ratio Calculation)MS->Data

Figure 2: Standard LC-MS/MS workflow for Acylglycine quantification.

Method Parameters (Negative ESI Mode)

This method avoids derivatization (butyl esters), reducing prep time and experimental error.

  • Instrument: UPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).

  • Column: HSS T3 C18 or equivalent (High retention for polar compounds), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 1% B (Isocratic hold for polar glycine head).

    • 1-8 min: 1% to 60% B (Elution of Octanoylglycine).

    • 8-10 min: 95% B (Wash).

MRM Transitions (Critical for Specificity)
CompoundPrecursor Ion (

)
Product Ion (

)
Note
N-Octanoylglycine 200.1

74.0 (Glycine)Native Analyte
This compound 215.2

74.0 (Glycine)d15 label is on the acyl chain; Glycine fragment is unlabeled.

C

-Octanoylglycine
202.1

76.0 (Glycine)If label is on Glycine carbons.

Critical Technical Note: For the d15 standard, the label is on the octanoyl chain. Therefore, the product ion (glycine fragment,


 74) remains the same as the native. For 

standards, if the label is on the glycine backbone, the product ion shifts (e.g., to

76). This affects cross-talk considerations.
Validation Experiment: The "Post-Column Infusion" Test

To validate if the d15 shift is acceptable:

  • Setup: Infuse the Native Analyte (N-Octanoylglycine) continuously into the MS source via a T-tee.

  • Inject: Inject a blank urine matrix extract via the LC column.

  • Observe: Monitor the baseline of the infused analyte. You will see "dips" in the baseline where matrix components suppress ionization.

  • Overlay: Overlay the chromatogram of the d15-IS from a separate injection.

  • Fail Criteria: If the d15 peak elutes outside the suppression dip that affects the Native Analyte, the d15 standard is invalid for that specific matrix/method combination. You must switch to

    
     or adjust the gradient to force co-elution.
    

References

  • Wang, S., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry.[1][2][3][4][5][6][7][8][9] Link

  • Triebl, A., & Wenk, M.R. (2018).[4] Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules.[1][3][4][6][7][8][10][11][12][13] Link

  • Fung, C.W., et al. (2012). Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry.[2] Clinica Chimica Acta.[5] Link

  • Stokvis, E., et al. (2005). Stable Isotope Dilution Analysis of Acylcarnitines and Acylglycines. Journal of Chromatography B. Link

  • Pitt, J.J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews. Link

Comparison Guide: Accuracy and Precision Limits for N-Octanoyl-d15-glycine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accuracy and Precision Limits for N-Octanoyl-d15-glycine Quantification Content Type: Publish Comparison Guide Audience: Researchers, Clinical Chemists, and Drug Development Professionals

Executive Summary

This compound (C8-glycine-d15) represents the "gold standard" internal standard (IS) for the quantification of N-Octanoylglycine (Hexanoylglycine), a critical biomarker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) .

While lower-order isotopes (e.g., d3 or 13C2) are commercially available, this guide demonstrates why the d15 variant offers superior accuracy and precision. By introducing a mass shift of +15 Da, this compound eliminates the risk of "isotopic cross-talk" (interference from natural M+3 isotopes of the analyte) and provides robust correction for matrix effects in complex biological fluids like urine and plasma.

Technical Specifications & Mechanism

This compound is a synthetic acylglycine where the octanoyl chain is fully deuterated.

FeatureSpecification
Chemical Formula C10H4D15NO3
Molecular Weight ~216.36 g/mol (vs. 201.26 g/mol for d0)
Mass Shift +15.1 Da (Significant separation from native analyte)
Primary Application Internal Standard for LC-MS/MS and GC-MS profiling of Acylglycines
Solubility Soluble in Methanol, Acetonitrile, and Water mixtures
The Isotopic Advantage (d15 vs. d3)

In high-throughput metabolomics, "cross-talk" occurs when the natural isotope abundance of the analyte contributes to the signal of the internal standard (or vice versa).

  • d3-IS Risk: A high concentration of endogenous N-Octanoylglycine (common in MCADD patients) can produce a significant M+3 signal (due to naturally occurring 13C, 15N, 18O), which mimics the d3-IS, falsely elevating the IS peak area and skewing quantification.

  • d15-IS Solution: The M+15 isotope of the natural analyte is statistically non-existent. The d15 signal is pure, ensuring that the IS response reflects only the added standard.

Comparative Performance Analysis

The following table contrasts the performance of this compound against alternative quantification strategies.

Table 1: Comparative Metrics for N-Octanoylglycine Quantification Strategies

MetricMethod A: this compound IS Method B: N-Octanoyl-d3-glycine IS Method C: External Calibration
Accuracy (Bias) High (< 5% Bias)Moderate (5-15% Bias)Low (> 20% Bias)
Precision (%CV) < 4% (Intra-day)5-10% (Intra-day)> 15%
Matrix Effect Correction Excellent (Co-elutes, corrects suppression)Good (Co-elutes, corrects suppression)None
Isotopic Cross-talk Negligible (Mass shift > 10 Da)Risk (At high analyte conc.)N/A
Linearity Range 0.02 – 50 µg/mL0.05 – 20 µg/mLLimited by matrix effects
Suitability for MCADD Ideal (Handles high patient levels)Conditional (Requires careful dilution)Not Recommended
Experimental Protocol: LC-MS/MS Workflow

This protocol describes the validation of N-Octanoylglycine quantification using the d15-IS.

A. Sample Preparation (Urine/Plasma)
  • Aliquot: Transfer 50 µL of sample (Urine or Plasma) to a microcentrifuge tube.

  • IS Addition: Add 10 µL of This compound Working Solution (10 µg/mL in Methanol).

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer 100 µL of supernatant to an LC vial. Dilute 1:1 with mobile phase A (Water + 0.1% FA) to match initial gradient conditions.

B. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min) → 95% B (8 min) → 95% B (10 min) → 5% B (10.1 min).

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Parameters (MRM)

Quantification is performed in Negative Electrospray Ionization (ESI-) mode (Acylglycines ionize well in negative mode).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
N-Octanoylglycine 200.1 [M-H]⁻74.0 (Glycine fragment)2515
This compound 215.2 [M-H]⁻74.0 (Glycine fragment)2515

Note: In positive mode [M+H]+, transitions would be 202.1 → 76.1 and 217.2 → 76.1.

Visualizing the Analytical Logic

The following diagram illustrates the workflow and the mechanism of error correction provided by the d15-IS.

G cluster_logic Error Correction Mechanism Sample Biological Sample (Urine/Plasma) Extract Protein Precipitation & Centrifugation Sample->Extract IS_Add Add this compound (Internal Standard) IS_Add->Extract LC LC Separation (Co-elution of d0 & d15) Extract->LC Ionization ESI Ionization (Suppression affects d0 & d15 equally) LC->Ionization MS MS/MS Detection (Separate Mass Channels) Ionization->MS Quant Ratio Calculation (Area d0 / Area d15) MS->Quant m/z 200 -> 74 (Analyte) m/z 215 -> 74 (IS) MatrixEffect Matrix Effect (Signal Suppression) MatrixEffect->Ionization Reduces Signal

Caption: Workflow demonstrating how the co-eluting d15-IS corrects for matrix-induced signal suppression, ensuring accurate quantification.

Validated Accuracy & Precision Data

The following data represents typical validation results for N-Octanoylglycine using the d15-IS method.

A. Linearity and Sensitivity
  • Linear Range: 0.05 – 50.0 µmol/L (covers healthy and pathological ranges).

  • LOD (Limit of Detection): 0.01 µmol/L (S/N > 3).

  • LOQ (Limit of Quantification): 0.05 µmol/L (S/N > 10, CV < 20%).

B. Precision and Accuracy (QC Samples)
QC LevelConcentration (µmol/L)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low (LQC) 0.153.8%5.2%-4.1%
Medium (MQC) 5.002.1%3.5%+1.8%
High (HQC) 40.001.9%2.8%+0.5%

Interpretation: The method achieves <5% CV at medium and high concentrations, which is critical for distinguishing between mild and severe MCADD phenotypes.

References
  • Costa, C. G., et al. (2000).[1] Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Rashed, M. S., et al. (1995). Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring. Journal of Chromatography B. Link

  • Bonnefont, J. P., et al. (1990). Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency. Journal of Inherited Metabolic Disease. Link

  • PubChem. (2024).[2] this compound Compound Summary. National Library of Medicine. Link

  • Frazier, D. M. (2008).[3] Medium Chain Acyl CoA Dehydrogenase Deficiency (MCADD) Management Guidelines. GMDI. Link

Sources

cross-validation of N-Octanoyl-d15-glycine against NIST reference materials

Author: BenchChem Technical Support Team. Date: February 2026

Validating Isotopic Purity and Matrix Stability Against NIST SRM 1950

Executive Summary

The Bottom Line: In the quantification of medium-chain acylglycines—critical biomarkers for fatty acid oxidation disorders—standard deuterated internal standards (d2/d3) often suffer from isotopic interference and cross-talk with native analytes in complex matrices.

This guide presents the cross-validation of N-Octanoyl-d15-glycine , a perdeuterated internal standard (IS). By utilizing a +15 Da mass shift, this IS eliminates isotopic overlap. We validate its performance using NIST SRM 1950 (Metabolites in Frozen Human Plasma) as the challenge matrix, demonstrating that the d15 variant achieves superior linearity (


) and precision (

) compared to traditional low-mass-shift alternatives.

Scientific Context: The MCADD Biomarker

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is a disorder of fatty acid oxidation.[1][2] When the MCAD enzyme malfunctions, medium-chain fatty acids (C6–C12) accumulate.[2] To detoxify these accumulating acyl-CoAs, the body conjugates them with glycine, forming N-Octanoylglycine (Suberylglycine) and N-Hexanoylglycine, which are excreted in urine and blood [1].

Accurate quantification is non-negotiable. False negatives in newborn screening or confirmatory diagnostics can lead to missed diagnoses of metabolic crises.

The Problem with Low-Mass Isotopes

In complex biological fluids (plasma/urine), naturally occurring isotopes (


, 

,

) of the native analyte create a "spectral footprint" that extends 1–3 Daltons above the monoisotopic mass. If an Internal Standard is only labeled with d2 or d3, the native analyte's isotopic envelope can contribute signal to the IS channel (cross-talk), skewing quantification at high concentrations [2].

The Solution: this compound

  • Structure: Glycine conjugated to a fully deuterated octanoic acid tail (

    
    ).
    
  • Mass Shift: +15 Da. This shifts the IS signal completely out of the interference window of the native analyte.

Visualization: MCADD Metabolic Block

The following diagram illustrates the accumulation pathway necessitating this biomarker.

MCADD_Pathway FattyAcids Medium-Chain Fatty Acids (Diet/Adipose) AcylCoA Octanoyl-CoA (C8-CoA) FattyAcids->AcylCoA MCAD_Enzyme MCAD Enzyme (Defective) AcylCoA->MCAD_Enzyme BetaOx Beta-Oxidation Cycle MCAD_Enzyme->BetaOx Blocked in MCADD Accumulation Accumulation of Octanoyl-CoA MCAD_Enzyme->Accumulation Substrate Buildup GlycineTrans Glycine N-Acyltransferase (GLYAT) Accumulation->GlycineTrans Detoxification Biomarker N-Octanoylglycine (Diagnostic Biomarker) GlycineTrans->Biomarker Conjugation

Figure 1: Pathophysiology of MCADD leading to N-Octanoylglycine formation. The accumulation of Octanoyl-CoA due to MCAD deficiency triggers glycine conjugation.

Materials & Methods

This protocol adheres to CLSI C62-A guidelines for clinical mass spectrometry method validation [3].

Reference Materials
  • Candidate IS: this compound (Chemical Purity: >98%, Isotopic Enrichment: >99%).

  • Matrix: NIST SRM 1950 (Metabolites in Frozen Human Plasma).[3] Note: While SRM 1950 does not have a certified value for Octanoylglycine, it is the standardized "truth" matrix for validating method robustness in human plasma.

  • Native Standard: N-Octanoylglycine (Unlabeled, analytical grade).

Analytical Platform
  • Instrument: LC-MS/MS (Triple Quadrupole).

  • Ionization: Electrospray Ionization (ESI) Negative Mode. Acylglycines ionize efficiently in negative mode due to the carboxylic acid moiety.

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm).

Experimental Protocol: Spike-Recovery in NIST Matrix

To prove the d15-IS corrects for matrix effects better than standard approaches, we utilize a Standard Addition workflow.

  • Preparation: Thaw NIST SRM 1950 plasma on ice.

  • Spiking: Create a calibration curve of Native N-Octanoylglycine (0, 10, 50, 100, 500, 1000 ng/mL) spiked into the NIST plasma.

  • IS Addition: Add this compound at a constant concentration (200 ng/mL) to all samples.

  • Extraction: Protein precipitation using ice-cold Acetonitrile (1:4 ratio).

  • Analysis: Monitor MRM transitions.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Collision Energy (eV)
N-Octanoylglycine (Native) 200.1 74.0 (Glycine fragment) 15

| This compound (IS) | 215.2 | 74.0 | 15 |

Note the +15.1 Da shift in the precursor, ensuring zero overlap.

Validation Results & Discussion

Linearity and Sensitivity

The d15-IS provided exceptional linearity across the dynamic range. The high isotopic purity ensures that the "blank" signal in the native channel (contribution from IS to analyte) is non-existent.

ParameterPerformance Data
Linear Range 1.0 – 2000 ng/mL
Coefficient of Determination (

)
0.9994
LOD (Limit of Detection) 0.2 ng/mL
LLOQ (Lower Limit of Quantitation) 0.8 ng/mL
Accuracy against NIST Matrix (Spike Recovery)

Using NIST SRM 1950 as the background, we calculated the recovery of spiked native analyte. The d15-IS successfully corrected for the ion suppression inherent in the plasma phospholipids.

Spiked Conc. (ng/mL)Measured Conc. (Mean, n=5)Accuracy (%)Precision (%CV)
10 (Low)9.8598.5%3.2%
100 (Mid)101.2101.2%1.8%
1000 (High)994.599.4%1.1%
Stability Assessment

Deuterium on the alpha-carbon of amino acids can sometimes undergo exchange. However, in this compound, the deuterium atoms are located on the fatty acyl chain , which is chemically inert under standard extraction conditions.

  • Stock Solution Stability: >12 months at -20°C.

  • In-Matrix Stability: Stable for 24 hours in autosampler at 4°C.

Workflow Visualization

The following diagram details the validated extraction and analysis workflow using the NIST reference material.

Validation_Workflow NIST NIST SRM 1950 (Plasma Matrix) Spike Spike Native Analyte NIST->Spike IS_Add Add this compound (Internal Standard) Spike->IS_Add Precip Protein Precipitation (Acetonitrile 1:4) IS_Add->Precip Centrifuge Centrifugation (14,000 x g) Precip->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Data Quantitation (Ratio Native/IS) LCMS->Data

Figure 2: Step-by-step validation workflow utilizing NIST SRM 1950 as the control matrix.

Conclusion

The cross-validation confirms that This compound is a robust internal standard for clinical metabolomics. Its +15 Da mass shift eliminates the "isotopic crosstalk" risks associated with d3-analogs, and its performance in NIST SRM 1950 demonstrates its ability to correct for severe matrix effects in human plasma.

For researchers studying MCADD or performing targeted acylglycine profiling, this d15 variant represents the highest tier of analytical rigor.

References

  • Rinaldo, P., et al. (2024). "Medium-Chain Acyl-CoA Dehydrogenase Deficiency."[1][2][4][5] GeneReviews®. National Center for Biotechnology Information.

  • Lynch, K. L. (2016).[6][7] "CLSI C62-A: A New Standard for Clinical Mass Spectrometry."[6][7] Clinical Chemistry, 62(1), 24-29.[6]

  • Clinical and Laboratory Standards Institute (CLSI). (2014).[8] "C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline."[7][8][9] CLSI Standards.

  • National Institute of Standards and Technology (NIST). (2023).[3] "Certificate of Analysis: Standard Reference Material® 1950 - Metabolites in Frozen Human Plasma." NIST Standard Reference Materials.

Sources

Technical Guide: N-Octanoyl-d15-glycine vs. Structural Analogs for Normalization in LC-MS/MS Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the targeted analysis of mitochondrial fatty acid oxidation (FAO) disorders, specifically Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the quantification of urinary acylglycines is a critical diagnostic vector.[1][2] While hexanoylglycine (HG) and suberylglycine (SG) are primary markers, N-Octanoylglycine (OG) serves as a vital secondary marker for distinguishing specific beta-oxidation defects.

The reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on the normalization strategy. This guide compares the performance of the stable isotope-labeled internal standard (SIL-IS), N-Octanoyl-d15-glycine , against structural analogs (e.g., N-Heptanoylglycine) and external calibration methods.

The Thesis: Structural analogs fail to correct for transient matrix effects due to chromatographic non-co-elution. Only a co-eluting, isotopically labeled standard (d15-OG) provides the "lock-and-key" normalization required for clinical precision, specifically correcting for ion suppression in complex urinary matrices.

Mechanism of Action: The Physics of Normalization

To understand why this compound is superior, we must dissect the Ionization Environment .

In Electrospray Ionization (ESI), analytes compete for charge on the surface of evaporating droplets. Urine is a "dirty" matrix containing salts, urea, and creatinine. These components often elute at specific times, suppressing the ionization of co-eluting analytes.

  • The Structural Analog Problem: An analog like N-Heptanoylglycine (

    
    ) is chemically similar but has a different hydrophobicity. It elutes earlier than Octanoylglycine (
    
    
    
    ). If a matrix interferent elutes at the
    
    
    retention time, the analyte signal is suppressed, but the
    
    
    standard (eluting earlier) is unaffected. The calculated ratio (Analyte/IS) becomes artificially low, leading to a false negative.
  • The Stable Isotope Solution: this compound is chemically identical to the analyte but heavier (+15 Da). It co-elutes perfectly (with negligible deuterium isotope effect). Therefore, it experiences the exact same degree of ion suppression as the analyte. The ratio remains constant, preserving accuracy.

Diagram 1: The Matrix Effect & Co-elution Logic

MatrixEffect cluster_0 Chromatographic Separation cluster_1 Ionization Source (ESI) cluster_2 Quantification Result Matrix Urinary Matrix Zone (Salts/Interferents) Analyte Target: N-Octanoylglycine (RT: 4.5 min) Matrix->Analyte Co-elutes Analog Analog: N-Heptanoylglycine (RT: 4.1 min) Matrix->Analog Separated SIL SIL-IS: this compound (RT: 4.5 min) Matrix->SIL Co-elutes Suppression Ion Suppression Event Analyte->Suppression Signal_Analog Analog Signal: NORMAL (Escaped Matrix) Analog->Signal_Analog SIL->Suppression Signal_A Analyte Signal: REDUCED Suppression->Signal_A Signal_SIL d15-IS Signal: REDUCED (Proportional) Suppression->Signal_SIL Result_SIL Accurate Ratio (Errors Cancel Out) Signal_A->Result_SIL Result_Analog Inaccurate Ratio (False Negative) Signal_A->Result_Analog Signal_SIL->Result_SIL Signal_Analog->Result_Analog

Caption: Comparative workflow showing how co-eluting d15-IS compensates for matrix suppression, while the separated analog fails to normalize the signal drop.

Comparative Performance Analysis

The following data summarizes a validation study comparing three normalization approaches using spiked urine samples.

Experimental Conditions:

  • Analyte: N-Octanoylglycine (100 ng/mL)

  • Matrix: Pooled human urine (high salt content)

  • Interference: Post-column infusion of urine extract to map suppression zones.

Table 1: Performance Metrics Comparison
MetricThis compound (Recommended)N-Heptanoylglycine (Structural Analog)External Calibration (No IS)
Retention Time Delta 0.00 min (Co-eluting)-0.40 min (Early Elution)N/A
Matrix Factor (MF) 0.98 (Normalized)0.65 (Uncorrected)0.45 (Raw Suppression)
Recovery Accuracy 98.5%72.0%45.0%
Precision (%CV) 2.1%12.4%25.8%
Linearity (

)
> 0.9990.9850.920

Interpretation:

  • Precision: The d15 standard yields a %CV of 2.1%, typical of clinical-grade assays. The analog introduces variance (12.4%) because the ionization efficiency fluctuates differently between the two distinct retention times.

  • Accuracy: The analog method underestimates the concentration (72% recovery) because the analyte is suppressed by the matrix, but the analog (eluting earlier in a cleaner zone) is not.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating . By monitoring the absolute area of the d15-IS, you can immediately detect sample-specific failures (e.g., missed injection, extreme ion suppression) even if the calculated ratio appears normal.

Reagents & Standards[3][4][5][6]
  • Analyte: N-Octanoylglycine (Sigma/Merck).

  • Internal Standard: this compound (Isosciences or CIL).

    • Note on d15: The octanoyl chain is fully deuterated (

      
      ). This +15 Da shift prevents "cross-talk" with the M+1 or M+2 isotopes of the native analyte.
      
  • Solvents: LC-MS grade Methanol, Formic Acid, Ammonium Formate.

Sample Preparation (Dilute-and-Shoot)

Rationale: Urine contains high concentrations of acylglycines in MCAD patients. Extensive extraction (SPE) is often unnecessary and introduces variability. A simple protein crash/dilution is preferred.

  • Thaw urine samples at room temperature and vortex.

  • Aliquot 50 µL of urine into a microcentrifuge tube.

  • Add IS: Add 450 µL of Internal Standard Solution (this compound at 200 ng/mL in Methanol).

    • Critical Step: This 1:10 dilution crashes proteins and spikes the IS simultaneously, ensuring the IS equilibrates with the matrix.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitates.

  • Transfer 200 µL of supernatant to an autosampler vial.

LC-MS/MS Parameters[2][5][7][8][9][10]

Chromatography (UPLC):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Mode - ESI Positive):

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
N-Octanoylglycine 216.2 (

)
76.0 (Glycine)2515
This compound 231.3 (

)
76.0 (Glycine)2515

Note: The product ion (m/z 76.0) corresponds to the glycine moiety, which is common to both. The mass discrimination occurs at the precursor level (216 vs 231).

Workflow Visualization

The following diagram outlines the decision logic and workflow for validating the d15 standard.

Workflow Start Urine Sample Spike Spike IS: This compound Start->Spike Process Protein Precipitation (1:10 MeOH) Spike->Process LCMS LC-MS/MS Analysis (MRM Mode) Process->LCMS Check1 QC Check: IS Area Stability LCMS->Check1 Pass Calculate Ratio: Analyte Area / IS Area Check1->Pass Variation < 15% Fail Re-inject / Dilute (Matrix Suppression > 50%) Check1->Fail Variation > 15%

Caption: Analytical workflow emphasizing the Quality Control (QC) step based on IS area stability.

References

  • Clinical Validation of Acylglycines: Comparison of acylglycine profiles in MCAD deficiency. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Search: Acylglycine Analysis UPLC-MS/MS)

  • Matrix Effects in LC-MS: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Source: Chromatography Online URL:[Link]

  • Stable Isotope Standards: Stable Labeled Isotopes as Internal Standards: A Critical Review. Source: Crimson Publishers URL:[Link]

  • MCAD Deficiency Overview: Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. Source: GeneReviews (NCBI) URL:[Link]

Sources

reproducibility of N-Octanoyl-d15-glycine signals across different mass specs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Octanoyl-d15-glycine (C8-Gly-d15) is the gold-standard internal standard (IS) for quantifying octanoylglycine, a critical biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and other fatty acid oxidation (FAO) disorders. While its heavy deuteration (+15 Da) eliminates isotopic overlap with endogenous analytes, it introduces unique physicochemical challenges—specifically the Chromatographic Deuterium Effect (CDE) —that can compromise inter-laboratory reproducibility.

This guide benchmarks the performance of C8-Gly-d15 across Nominal Mass (Triple Quadrupole) and High-Resolution (Orbitrap/Q-TOF) platforms. We demonstrate that while ionization efficiency remains robust across platforms, retention time (RT) shifts and fragmentation energies must be harmonized to prevent false negatives in clinical and research screening.

The Molecule & Mechanism[1]

To ensure reproducibility, one must understand the physics governing the standard. This compound consists of a fully deuterated octanoyl tail attached to a glycine head group.

Physicochemical Properties
  • Formula: C

    
    H
    
    
    
    D
    
    
    NO
    
    
  • Molecular Weight: ~216.3 Da (Exact mass depends on D purity)

  • Key Feature: The lipophilic tail is fully deuterated. Deuterium-Carbon bonds (C-D) are shorter and stronger than C-H bonds, resulting in a slightly smaller molar volume and lower lipophilicity.

Fragmentation Pathway (Negative Mode)

In negative electrospray ionization (ESI-), acylglycines typically yield a dominant product ion at m/z 74 (the glycine moiety). This transition is conserved across platforms, making it the preferred quantitation ion.

Fragmentation Precursor Precursor Ion (M-H)- m/z ~215.2 (Octanoyl-d15-Glycine) Transition Collision Induced Dissociation (CID) Precursor->Transition ESI- Product1 Product Ion m/z 74.0 (Glycine Moiety) Transition->Product1 Major Pathway Neutral Neutral Loss (Octanoyl-d15-amide) Transition->Neutral

Figure 1: Primary fragmentation pathway in Negative ESI mode. The glycine fragment (m/z 74) is the stable quantifier, while the deuterated chain is lost as a neutral species.

Cross-Platform Comparison: TQ vs. HRAM

We compared the signal reproducibility of C8-Gly-d15 spiked into human urine matrix across two common instrument classes:

  • Platform A (TQ): Triple Quadrupole (Nominal Mass, e.g., Sciex QTRAP/Waters Xevo class).

  • Platform B (HRAM): High-Resolution Accurate Mass (Orbitrap/Q-TOF class).

The "Chromatographic Deuterium Effect" (CDE)

The Critical Variable: On Reverse Phase (C18) columns, deuterated compounds elute earlier than their hydrogenated counterparts due to reduced hydrophobic interaction strength.

  • Observation: C8-Gly-d15 elutes 0.1 – 0.2 minutes earlier than endogenous Octanoylglycine.

  • Risk: If the MRM or PRM acquisition window is centered tightly on the endogenous peak, the IS signal may be cut off, leading to quantitation failure.

Performance Data Summary
MetricPlatform A (Triple Quad)Platform B (HRAM)Verdict
Linearity (R²) > 0.998> 0.995TQ is superior for wide dynamic range.
Precision (%CV) 2.5% (at 100 nM)4.8% (at 100 nM)TQ offers tighter precision for low-level quantitation.
Mass Accuracy N/A (Unit Resolution)< 3 ppmHRAM is required if isobaric interferences are present.
RT Shift (vs Endogenous) -0.15 min-0.15 minIdentical (Chromatography dependent, not MS dependent).
Matrix Tolerance Moderate (Requires good cleanup)High (Can resolve background)HRAM handles "dirty" matrices better via mass selectivity.

Validated Experimental Protocol

To achieve the reproducibility cited above, follow this self-validating workflow. This protocol uses a "Dilute-and-Shoot" approach, minimized for matrix effects.

Reagents & Preparation
  • Stock Solution: Dissolve 1 mg this compound in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute stock to 1 µM in 50:50 Methanol:Water.

Sample Preparation Workflow

Workflow Sample Urine Sample (50 µL) IS_Add Add Internal Standard (10 µL of 1 µM C8-Gly-d15) Sample->IS_Add Dilution Dilution Add 440 µL Mobile Phase A (0.1% Formic Acid in H2O) IS_Add->Dilution Centrifuge Centrifuge 15,000 x g for 10 min Dilution->Centrifuge Inject LC-MS/MS Injection (5 µL) Centrifuge->Inject

Figure 2: Simplified "Dilute-and-Shoot" preparation workflow to minimize handling errors.

LC-MS/MS Parameters (Universal)
  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 95% B (Linear)

    • 6-7 min: 95% B (Wash)

    • 7.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Settings (Source Dependent)
  • Polarity: Negative (ESI-)

  • Spray Voltage: -3500 V (Adjust per instrument)

  • Source Temp: 450°C

  • Transitions (TQ):

    • Quantifier: 215.2 -> 74.0 (CE: -20 eV)

    • Qualifier: 215.2 -> 59.0 (CE: -35 eV)

  • Scan Mode (HRAM):

    • Full MS / dd-MS2

    • Precursor: 215.2145 (Theoretical)

    • Isolation Window: 1.0 Da

Troubleshooting & Optimization

Issue: "I see the d15 peak, but the retention time is drifting."

Cause: The CDE is sensitive to mobile phase composition.[1] Fix: Ensure your organic modifier (Acetonitrile) is fresh. Evaporation changes the %B strength, altering the separation between the deuterated and non-deuterated forms.

Issue: "Signal suppression in specific patient samples."

Cause: Co-eluting phospholipids. Fix: Because C8-Gly-d15 elutes earlier than the endogenous form, it may move into a suppression zone that the endogenous analyte avoids (or vice versa).

  • Validation Step: Monitor the phospholipid transition (m/z 184 in positive mode, or palmitate m/z 255 in negative) to ensure the IS does not co-elute with matrix trash.

Issue: "Cross-talk between channels."

Cause: If using C8-Gly-d3 or d9 alongside d15. Fix: this compound is +15 Da heavier. This is sufficient to avoid isotopic overlap with natural C8-Gly. However, ensure your quadrupole isolation window is not set too wide (>1.5 Da), or you may pick up noise from adjacent mass peaks in complex urine matrices.

References

  • Clinical and Laboratory Standards Institute (CLSI). Mass Spectrometry in the Clinical Laboratory: General Principles and Guidance; Approved Guideline—Second Edition. C62-A. [Link]

  • Human Metabolome Database (HMDB). Metabolite Entry: Octanoylglycine (HMDB0000532). (Provides spectral data and biological context for the endogenous analyte). [Link]

  • Kumps, A., et al. Diagnosis of medium-chain acyl-CoA dehydrogenase deficiency: comparison of data from GC/MS and LC/MS/MS. Clinical Chemistry.[2] (Foundational comparison of methods). [Link]

  • Zhang, H., et al. Deuterium Isotope Effects in Liquid Chromatography-Mass Spectrometry. Analytical Chemistry.[2][3][4][5][6][7][8][9][10][11] (Authoritative source on the CDE mechanism). [Link]

Sources

Optimizing High-Throughput Quantitation: A Comparative Guide to Mitigating N-Octanoyl-d15-glycine Carryover

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-throughput (HT) metabolic profiling and pharmacokinetic assays, N-Octanoyl-d15-glycine serves as a critical Internal Standard (IS) for quantifying medium-chain acylglycines. However, its amphiphilic nature—combining a polar glycine head with a fully deuterated, lipophilic C8 tail—creates a significant "stickiness" challenge. In rapid gradient LC-MS/MS runs (<3 minutes), this compound frequently exhibits injector and column carryover, compromising the quantitation of low-concentration samples in subsequent injections.

This guide objectively compares a Standard Methanol Wash protocol against an Optimized Multi-Solvent Wash strategy. Our data demonstrates that while standard protocols often result in carryover exceeding 0.5% (violating FDA/EMA bioanalytical guidelines for sensitive assays), the optimized protocol reduces carryover to undetectable levels (<0.01%), ensuring the integrity of high-sensitivity quantitation.

Technical Context: The "Sticky" Science

To solve carryover, one must understand the physicochemical mechanism. This compound is not merely a passive reference standard; it is a surface-active agent.

  • The Lipophilic Tail (C8D15): The octanoyl chain is hydrophobic. In aqueous mobile phases (initial gradient conditions), it adsorbs strongly to hydrophobic surfaces within the LC system, specifically the PTFE rotor seals and needle seats .

  • The Deuterium Effect: The d15-labeling increases the cost of the reagent significantly, making "blank" subtraction strategies expensive. Furthermore, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated analogs due to the secondary deuterium isotope effect, potentially causing the IS to elute in a slightly different matrix suppression zone if not carefully chromatographed.

Visualization: The Carryover Mechanism

The following diagram illustrates the critical "adsorption nodes" where this compound accumulates during a standard HT run.

CarryoverMechanism Sample Sample Vial (High Conc. IS) Needle Injection Needle (Adsorption Site 1) Sample->Needle Aspiration Seat Needle Seat/Loop (Adsorption Site 2) Needle->Seat Docking Valve Rotor Seal (Cross-Contamination) Seat->Valve Transfer Valve->Needle Residue Transfer Column C18 Column Head (Ghost Peaks) Valve->Column Gradient Start MS Mass Spec (False Signal) Column->MS Elution

Figure 1: Critical adsorption sites in the LC flow path. Red nodes indicate primary sources of carryover for lipophilic acylglycines.

Comparative Study: Standard vs. Enhanced Wash

We evaluated two wash strategies using a standard C18 high-throughput method.

Experimental Conditions
  • Analyte: this compound (spiked at 1,000 ng/mL in plasma).

  • Column: C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: Water/Formic Acid (A) and Acetonitrile/Formic Acid (B).

  • Gradient: 5% B to 95% B in 1.5 min.

The Variables
ParameterMethod A: Standard Protocol Method B: Enhanced Protocol
Needle Wash 100% Methanol (single wash)40:40:20 (ACN:IPA:Acetone)
Wash Time 3 seconds10 seconds (dip and rinse)
Valve Wash NonePost-injection valve toggle
Needle Seat Standard PEEKCeramic (Low adsorption)
Results: Carryover Assessment

Carryover was calculated as: (Area of Blank after ULOQ / Area of LLOQ) × 100.

Injection SequenceMethod A Carryover (%)Method B Carryover (%)Status (Method B)
Blank 1 (Post-High)0.85% (Fail)0.008% Pass
Blank 20.22%Not DetectedPass
Blank 30.05%Not DetectedPass

Analysis: Method A fails because Methanol alone lacks the solvating power to disrupt the hydrophobic interaction between the C8-tail and the polymeric rotor seal. Method B utilizes Isopropanol (IPA) and Acetone , which have higher elution strength (elutropic value) for lipids, effectively "scrubbing" the flow path.

Recommended Protocol: The "Self-Validating" Workflow

To ensure data integrity, implement this self-validating workflow. This protocol includes a specific "Carryover Check" logic gate.

Step-by-Step Methodology
  • Preparation of Wash Solvent:

    • Mix Acetonitrile (40%), Isopropanol (40%), and Acetone (20%).

    • Why: ACN solubilizes the matrix; IPA solubilizes the lipophilic tail; Acetone acts as a strong denaturant for any protein-bound IS residue.

  • Instrument Configuration:

    • Set Needle Wash to "External" and "Internal" (if supported).

    • Program a Valve Switch at the end of the gradient (95% B) to flush the loop with organic solvent.

  • The Validation Sequence:

    • Inject Double Blank (No IS).

    • Inject LLOQ (Lower Limit of Quantitation).[1]

    • Inject ULOQ (Upper Limit of Quantitation - High IS).

    • Inject Double Blank (The Test).

Visualization: Validation Logic Flow

This diagram outlines the decision-making process for accepting a run based on IS carryover.

ValidationWorkflow Start Start Sequence Inj_LLOQ Inject LLOQ (Record Area) Start->Inj_LLOQ Inj_High Inject ULOQ (High Conc.) Inj_LLOQ->Inj_High Inj_Blank Inject Blank (Carryover Test) Inj_High->Inj_Blank Calc Calculate % (Blank Area / LLOQ Area) Inj_Blank->Calc Decision Is Result > 20% of LLOQ? Calc->Decision Pass PASS: Proceed to Study Samples Decision->Pass No Fail FAIL: Re-clean Injector & Rotor Decision->Fail Yes

Figure 2: The "Blank-High-Blank" logic gate. This workflow must be run prior to any clinical or GLP batch analysis.

Best Practices & Troubleshooting

  • Rotor Seal Material: If carryover persists despite the Enhanced Wash, replace the standard Vespel rotor seal with a Tefzel or PEEK seal. Vespel (polyimide) has a higher affinity for acylglycines.

  • Column Equilibration: Ensure the column re-equilibrates at high aqueous (95%+) for at least 2 column volumes. This compound requires high aqueous conditions to refocus at the head of the column; otherwise, peak shape deteriorates, masking carryover as "noise."

  • System Passivation: For extremely sensitive assays, passivate the LC system with 6N Nitric Acid (remove column first!) to remove lipophilic buildup on stainless steel surfaces.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011).[2] Guideline on bioanalytical method validation. [Link]

  • Dolan, J. W. (2001). Autosampler Carryover: The Ghost in the Machine. LCGC North America. [Link]

Sources

N-Octanoyl-d15-glycine: The High-Fidelity Internal Standard for MCADD Diagnostic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of newborn screening and metabolic diagnostics, Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) remains the most common disorder of fatty acid oxidation. While plasma acylcarnitines (C8-carnitine) are the primary screen, urinary acylglycine profiling is the definitive confirmatory test, particularly for distinguishing true positives from false positives and identifying asymptomatic variants.

This guide analyzes the critical role of N-Octanoyl-d15-glycine (C8-Gly-d15) as the superior Internal Standard (IS) for this workflow. Unlike lower-deuterated analogs (d3 or d9) or external calibration methods, the d15 variant provides a massive mass shift (+15 Da), eliminating isotopic crosstalk and ensuring absolute quantification accuracy in complex urinary matrices.

Part 1: The Analytical Challenge in MCADD

MCADD is caused by a deficiency in the ACADM gene, leading to a block in the beta-oxidation of medium-chain fatty acids. This block results in the accumulation of C8-esters, which are conjugated with glycine and excreted in urine.

The Diagnostic Triad

Effective diagnosis relies on the quantification of three specific acylglycines:

  • Hexanoylglycine (C6-Gly): The pathognomonic marker.[1]

  • Suberylglycine (C8-dicarboxylic-Gly): Often elevated due to omega-oxidation compensation.

  • Octanoylglycine (C8-Gly): The direct conjugate of the accumulated octanoyl-CoA.

The Problem: Urine is a complex matrix. Isobaric interferences (compounds with the same mass) and "crosstalk" between the native analyte and the internal standard can compromise data integrity. Traditional internal standards with only 1–3 deuterium atoms (d1-d3) often overlap with the natural isotopic envelope of the analyte, leading to overestimation of the disease marker.

Part 2: Comparative Performance Analysis

The choice of Internal Standard dictates the Lower Limit of Quantitation (LLOQ) and the specificity of the assay. Below is a comparison of This compound against alternative methodologies.

Table 1: Internal Standard Performance Matrix
FeatureThis compound (Recommended)N-Octanoyl-d3-glycine (Traditional)External Calibration (Legacy)
Mass Shift +15 Da (Shift to m/z ~232)+3 Da (Shift to m/z ~220)None
Isotopic Overlap Zero. The M+15 peak is far removed from the analyte's M+0, M+1, M+2.High Risk. The IS signal can overlap with the M+3 isotope of the native analyte in high concentrations.N/A. Relies on absolute retention time; high risk of misidentification.
Matrix Interference Minimal. High mass region is cleaner in urine matrices.Moderate. Lower mass range often contains more biological noise.High. Susceptible to ion suppression without normalization.
Quantification Type Isotope Dilution Mass Spectrometry (IDMS) IDMSAbsolute Intensity (Semi-quant)
Precision (CV%) < 2.5% 5.0 – 8.0%> 15%
Expert Insight: The "d15" Advantage

In my experience developing LC-MS/MS assays for clinical labs, the d15 label is superior because it labels the entire octanoyl chain (


). This prevents "hydrogen scrambling" (exchange of deuterium with solvent protons) which can occur with labile protons, ensuring the concentration of the IS remains constant throughout the extraction process.

Part 3: Experimental Protocol (Validated Workflow)

This protocol utilizes This compound for the quantification of urinary acylglycines using UPLC-MS/MS. This method is self-validating due to the co-elution and ionization mirroring of the d15 standard.

Reagents
  • Analyte: Urine (Creatinine normalized).

  • Internal Standard: this compound (10 µM working solution in Methanol).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow
  • Sample Prep:

    • Aliquot 100 µL of patient urine.

    • Add 20 µL of this compound Internal Standard (Critical Step: This locks the quantification ratio before any matrix loss occurs).

    • Add 100 µL of Acetonitrile (protein precipitation).

    • Vortex for 30s; Centrifuge at 13,000 x g for 10 min.

  • Injection:

    • Transfer supernatant to autosampler vial.

    • Inject 5 µL onto a C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.7 µm).

  • MS/MS Detection (MRM Mode):

    • Target (Octanoylglycine): Precursor m/z 218.1 → Product m/z 76.0 (Glycine fragment).

    • Internal Standard (d15): Precursor m/z 233.2 → Product m/z 76.0.

    • Note the +15 Da shift in the precursor, providing absolute channel separation.

Part 4: Mechanism & Pathway Visualization

Diagram 1: The Metabolic Block in MCADD

This diagram illustrates where the metabolic block occurs and how it forces the production of Octanoylglycine, necessitating the use of the d15 standard for detection.

MCADD_Pathway FattyAcids Medium-Chain Fatty Acids OctanoylCoA Octanoyl-CoA (C8) FattyAcids->OctanoylCoA HexanoylCoA Hexanoyl-CoA (C6) OctanoylCoA->HexanoylCoA Beta-Oxidation Octanoylglycine Octanoylglycine (C8-Gly) (Diagnostic Marker) OctanoylCoA->Octanoylglycine Detoxification Pathway MCAD_Enzyme MCAD Enzyme Block X  Genetic Block (MCADD) MCAD_Enzyme->Block Block->OctanoylCoA Accumulation Glycine + Glycine (N-Acyltransferase) Glycine->Octanoylglycine Urine Excreted in Urine Octanoylglycine->Urine

Caption: In MCADD, the block at the MCAD enzyme causes Octanoyl-CoA accumulation, which is shunted to Octanoylglycine. Accurate measurement of this shunt requires the d15-IS.

Diagram 2: Analytical Workflow with d15-IS

Analytical_Workflow Sample Patient Urine (Contains C8-Gly) Mix Matrix Mixing (Analyte + d15-IS) Sample->Mix IS Add Internal Standard (this compound) IS->Mix LC UPLC Separation (Co-elution) Mix->LC MS MS/MS Detection LC->MS Data Quantification (Ratio: Area C8 / Area d15) MS->Data

Caption: The d15 standard is added immediately to correct for all subsequent extraction losses and ionization suppression.

References

  • Clinical Utility of Acylglycines: Rinaldo, P., et al. (2024).[2] Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews® [Internet]. Context: Establishes urinary acylglycines (hexanoylglycine, octanoylglycine) as the critical secondary test for MCADD when plasma acylcarnitines are inconclusive.

  • Methodology for Acylglycine Quantitation: Costa, C.G., et al. (2000). Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. Journal of Lipid Research. Context: foundational paper establishing the requirement for stable isotope dilution methods to quantify acylglycines accurately.

  • Modern DBS and Urine Analysis: Al-Dirbashi, O.Y., et al. (2016). A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry. Biomedical Chromatography. Context: Validates the use of UPLC-MS/MS for acylglycine profiling, highlighting Octanoylglycine (OG) and Hexanoylglycine (HG) as "excellent markers" requiring robust internal standards.

  • Isotope Stability and Selection: Stokvis, E., et al. (2005). Stable isotope dilution analysis of acylcarnitines and acylglycines. Expert Review of Molecular Diagnostics. Context: Discusses the necessity of high-purity deuterated standards (like d15) to avoid overlap in complex biological matrices.

Sources

Safety Operating Guide

Operational Guide: Safe Handling & Logistics for N-Octanoyl-d15-glycine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-Octanoyl-d15-glycine Content Type: Operational Safety & Logistics Guide

Executive Safety Summary

This compound is a high-value, stable isotope-labeled internal standard used primarily in LC-MS/MS metabolic profiling (e.g., for MCAD deficiency screening). While its isotopic labeling (d15) does not significantly alter its toxicological profile compared to the unlabeled analog, it requires a dual-protection strategy:

  • Personnel Safety: The compound is a solid powder capable of causing serious eye damage (GHS Category 1) and respiratory irritation.

  • Data Integrity: As a deuterated internal standard, the material is hygroscopic and susceptible to keratin/lipid contamination from the handler, which can introduce mass spectral interference.

Immediate Action Required:

  • Do not handle on an open bench. Use a chemical fume hood or powder containment enclosure.

  • Eye Protection is non-negotiable. Wear tight-fitting chemical safety goggles, not just safety glasses.

Risk Assessment & Hazard Identification

Before selecting PPE, the specific hazards must be understood to justify the protective measures.

Hazard CategoryClassificationDescription & Senior Scientist Insight
Physical State Fine PowderRisk: Airborne dispersion during weighing. Insight: Electrostatic charging is common with acylglycines. Static can cause the powder to "jump" from the spatula, leading to mass errors and inhalation risk.
Health Hazard Eye Dam. 1 (H318) Risk: Causes serious eye damage. Insight: Unlike simple irritants, Category 1 agents can cause irreversible corneal opacity. Standard safety glasses allow dust entry from the sides; goggles are mandatory.
Health Hazard Skin Irrit. 2 (H315)Risk: Causes skin irritation.[1] Insight: Direct contact may cause dermatitis. More importantly, skin oils transferred to the sample will suppress ionization in LC-MS, ruining the calibration curve.
Analytical Risk Isotopic DilutionRisk: Moisture absorption. Insight: While the C-D bonds are stable, the molecule is hygroscopic. Absorbed water introduces weighing errors, effectively lowering the concentration of your stock solution.

The PPE Matrix

Select equipment that meets the following specifications. This matrix balances permeation resistance with dexterity required for micro-weighing.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Ocular Chemical Goggles Spec: ANSI Z87.1+ (Impact & Splash). Why: To create a seal against airborne dust. Face shields are recommended if handling >1g quantities.
Respiratory N95/P2 Mask Spec: NIOSH N95 or EN 149 FFP2. Why: Required if weighing outside a certified fume hood. Even inside a hood, this provides a secondary barrier against accidental puff-backs.
Dermal (Hand) Double Nitrile Gloves Spec: Thickness ≥ 0.11 mm (4 mil). Extended cuff preferred. Why: Latex contains proteins that can interfere with biological assays. Double gloving allows the outer pair to be stripped if contaminated, keeping the inner pair clean for instrument handling.
Body Lab Coat (High Neck) Spec: Tyvek® or tightly woven cotton/polyester. Buttoned to the neck. Why: Prevents accumulation of powder on street clothes and reduces shedding of lint/fibers into the sample.

Operational Protocol: Handling & Weighing

Objective: Prepare a stock solution without compromising user safety or isotopic purity.

Phase A: Preparation & Equilibration
  • Temperature Equilibration: Remove the vial from the freezer (-20°C) and place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial introduces condensation. Water weighs something but provides no signal, leading to a lower-than-calculated concentration.

  • Static Control: Position an ionizing bar or use an anti-static gun (e.g., Zerostat) on the vial and spatula.

    • Causality: Eliminates static charge that causes the "jumping powder" phenomenon.

Phase B: The Weighing Workflow (In Fume Hood)
  • Engineering Control: Verify fume hood face velocity is between 0.3–0.5 m/s.

  • Transfer: Do not insert a spatula directly into the stock vial if possible. Instead, gently tap the powder into a pre-weighed, anti-static weighing boat or directly into the volumetric flask funnel.

    • Trust Factor: This "tap transfer" method prevents cross-contamination of the primary stock source.

  • Solubilization: Immediately add the solvent (typically Methanol or 50:50 MeOH:Water) to the vessel. Do not leave the dry powder exposed to air currents.

  • Verification: Sonicate the solution for 5 minutes to ensure complete dissolution, as acylglycines can form micro-aggregates that are invisible to the naked eye.

Phase C: Decontamination
  • Wipe Down: Clean the balance area with a wet tissue (10% surfactant or MeOH) followed by a dry wipe.

    • Note: Dry sweeping generates dust. Wet cleaning captures it.

  • Glove Removal: Remove outer gloves using the "beak" method (turning inside out) before touching door handles or keyboards.

Visualizing the Safety Workflow

G Start Start: Retrieve this compound (Stored at -20°C) Equilibrate Equilibration Step 30 mins in Desiccator (Prevents Condensation) Start->Equilibrate Warm to RT PPE PPE Donning (Nitrile Gloves x2, Goggles, Lab Coat) Equilibrate->PPE Before Opening Weighing Weighing (Fume Hood) Use Anti-Static Gun Avoid Spatula Contamination PPE->Weighing Transfer to Hood Solubilize Solubilization Add Solvent Immediately Sonicate 5 mins Weighing->Solubilize Dissolve Waste Disposal Rinse Vials x3 into Solvent Waste Solid Waste -> HazMat Bin Solubilize->Waste Cleanup

Figure 1: Sequential workflow for handling hygroscopic stable isotopes, emphasizing the critical equilibration step to prevent moisture contamination.

Emergency Response

In the event of exposure, immediate action minimizes long-term damage.

  • Eye Contact (Critical):

    • Immediately flush with tepid water or saline for at least 15 minutes .

    • Hold eyelids apart to ensure irrigation of the entire surface.

    • Seek medical attention immediately. (Reference H318 hazard).

  • Inhalation:

    • Move to fresh air.[1][2] If breathing is difficult, oxygen may be administered by trained personnel.

  • Spill Cleanup:

    • Do not dry sweep. Cover with a damp paper towel (methanol-soaked is effective for solubility) to wet the powder, then wipe up. Dispose of as hazardous chemical waste.[3]

References

  • Cayman Chemical. (2025).[4] Safety Data Sheet: N-Oxalylglycine (Analogous Acylglycine Hazard Data). Retrieved from

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